Product packaging for 1-Chloro-2-methylpentane(Cat. No.:CAS No. 128399-28-0)

1-Chloro-2-methylpentane

Cat. No.: B166627
CAS No.: 128399-28-0
M. Wt: 120.62 g/mol
InChI Key: SLBTUZZYJLBZQV-UHFFFAOYSA-N
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Description

1-Chloro-2-methylpentane is a useful research compound. Its molecular formula is C6H13Cl and its molecular weight is 120.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13Cl B166627 1-Chloro-2-methylpentane CAS No. 128399-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBTUZZYJLBZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335907
Record name 1-Chloro-2-methylpentane
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Molecular Weight

120.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14753-05-0, 128399-28-0
Record name 1-Chloro-2-methylpentane
Source ChemIDplus
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Record name 1-Chloro-2-methylpentane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2-methylpentane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methylpentane is a halogenated alkane with the chemical formula C₆H₁₃Cl. As a primary alkyl chloride, its reactivity is of significant interest in organic synthesis, serving as a precursor for the introduction of the 2-methylpentyl group into various molecular scaffolds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characteristic reactions, and an analysis of its spectroscopic signatures. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development in the effective utilization of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These values are a combination of experimentally determined and computationally predicted data.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₆H₁₃Cl--INVALID-LINK--
Molecular Weight 120.62 g/mol --INVALID-LINK--
Appearance Colorless liquid (expected)General knowledge
Boiling Point 128 °CStenutz
Density 0.875 g/cm³ (predicted)--INVALID-LINK--
Solubility in Water 133.2 mg/L at 25 °C (estimated)--INVALID-LINK--
Flash Point 25 °C (77 °F)--INVALID-LINK--
Refractive Index 1.427 (predicted)--INVALID-LINK--
Table 2: Spectroscopic Data (Predicted and Analogous Compounds)
SpectrumKey Features
¹H NMR Signals expected for CH₃, CH₂, and CH groups. The CH₂Cl protons would be the most downfield.
¹³C NMR Six distinct signals corresponding to the six carbon atoms. The carbon bonded to chlorine will be the most downfield.
FT-IR Characteristic C-H stretching and bending vibrations. A prominent C-Cl stretching band is expected in the range of 600-800 cm⁻¹.
Mass Spec Molecular ion peak (M+) and M+2 peak in a ~3:1 ratio, characteristic of a monochlorinated compound. Fragmentation will likely involve the loss of the chlorine atom and alkyl fragments.

Experimental Protocols

Synthesis of this compound from 2-Methyl-1-pentanol

This protocol describes a common method for the preparation of primary alkyl chlorides from primary alcohols using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.

Materials:

  • 2-Methyl-1-pentanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Add 2-methyl-1-pentanol to the flask, dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride from the dropping funnel to the stirred solution. An equimolar amount of pyridine can be added to neutralize the HCl generated.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and slowly pour it over crushed ice to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and wash with cold water, followed by a saturated sodium bicarbonate solution to remove any remaining acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the crude this compound by distillation.

G cluster_synthesis Synthesis Workflow start Start: 2-Methyl-1-pentanol in Diethyl Ether react React with Thionyl Chloride (SOCl2) (optional Pyridine) start->react reflux Reflux to Drive Reaction react->reflux quench Quench with Ice Water reflux->quench wash Wash with NaHCO3 Solution quench->wash dry Dry with MgSO4 wash->dry distill Purify by Distillation dry->distill product Product: this compound distill->product

Caption: A workflow diagram for the synthesis of this compound.

Formation of a Grignard Reagent from this compound

This protocol outlines the preparation of (2-methylpentyl)magnesium chloride, a Grignard reagent, which is a powerful nucleophile in organic synthesis.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

Procedure:

  • Ensure all glassware is flame-dried to remove any traces of water.

  • Place magnesium turnings in the three-neck flask.

  • Assemble the apparatus in a fume hood under an inert atmosphere (e.g., nitrogen or argon).

  • Add a small crystal of iodine to the magnesium to activate the surface.

  • Add a small amount of a solution of this compound in anhydrous ether to the flask.

  • Initiate the reaction by gentle warming or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • The resulting Grignard reagent is a grayish solution and should be used immediately in subsequent reactions.

Reactivity and Potential Signaling Pathways

As a primary alkyl halide, this compound is a good substrate for Sₙ2 reactions. The carbon atom bonded to the chlorine is electrophilic and can be attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion.

There is no evidence in the scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its primary utility in a drug development context would be as a synthetic building block.

G cluster_reactivity General Reactivity Pathways cluster_sn2 SN2 Reaction cluster_grignard Grignard Formation start This compound product_sn2 R-Nu + Cl- start->product_sn2 grignard_reagent (2-methylpentyl)magnesium chloride start->grignard_reagent nucleophile Nucleophile (Nu-) nucleophile->start Backside Attack magnesium Magnesium (Mg) in Ether magnesium->start Insertion

Caption: Reactivity pathways of this compound.

Spectroscopic Analysis of 1-Chloro-2-methylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Chloro-2-methylpentane (C₆H₁₃Cl) is a halogenated alkane with significant applications in organic synthesis and as an intermediate in the production of various chemical compounds. A thorough understanding of its structural and chemical properties is paramount for its effective use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation of its molecular structure and for quality control. This technical guide provides an in-depth overview of the predicted spectroscopic data for this compound and outlines the standard experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show six distinct signals due to the presence of six chemically non-equivalent sets of protons. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), integration values, and splitting patterns (multiplicities) are summarized below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity
H-1 (CH₂Cl)3.4 - 3.62HDoublet of doublets (dd)
H-2 (CH)1.7 - 1.91HMultiplet (m)
H-3 (CH₂)1.2 - 1.42HMultiplet (m)
H-4 (CH₂)1.1 - 1.32HMultiplet (m)
H-5 (CH₃)0.8 - 1.03HTriplet (t)
H-6 (CH₃ on C-2)0.9 - 1.13HDoublet (d)
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (CH₂Cl)48 - 52
C-2 (CH)38 - 42
C-3 (CH₂)33 - 37
C-4 (CH₂)20 - 24
C-5 (CH₃)13 - 17
C-6 (CH₃ on C-2)15 - 19
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • A sample of this compound (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1] The deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[2]

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solution to provide a reference peak at 0 ppm.

  • The solution is transferred to a clean, dry 5 mm NMR tube. The tube is then capped.[3]

Data Acquisition:

  • The NMR tube is placed in a spinner turbine and its depth is adjusted using a depth gauge.

  • The sample is inserted into the NMR spectrometer's magnet.

  • The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[1]

  • The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved peaks.[1]

  • The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • The desired NMR experiment (e.g., a standard 1D proton or carbon experiment) is set up with appropriate parameters, including the number of scans, spectral width, and relaxation delay.

  • The data is acquired, and a Fourier transform is applied to the resulting free induction decay (FID) to generate the frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-Cl bond vibrations.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C-H stretch (alkane)2850 - 3000Strong
C-H bend (CH₂ and CH₃)1350 - 1470Medium
C-Cl stretch650 - 850Strong
Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the following procedure using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is common:

Sample Preparation and Data Acquisition:

  • The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol or acetone) and allowed to dry completely.[4]

  • A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.[4]

  • A small drop of this compound is placed directly onto the ATR crystal, ensuring it is fully covered.[5]

  • For volatile liquids, a cover can be placed over the sample to minimize evaporation during the measurement.

  • The sample spectrum is then collected. The instrument records an interferogram, which is then converted into an IR spectrum via a Fourier transform.

  • After the measurement, the sample is carefully wiped from the ATR crystal, and the crystal is cleaned again.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several fragment ions. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed for the molecular ion and any chlorine-containing fragments.

m/z (for ³⁵Cl) m/z (for ³⁷Cl) Predicted Identity of Ion Notes
120122[C₆H₁₃Cl]⁺˙ (Molecular Ion, M⁺˙)The M+2 peak at m/z 122 will have approximately one-third the intensity of the M⁺ peak at m/z 120.
8587[C₆H₁₂]⁺˙Loss of HCl
71-[C₅H₁₁]⁺Loss of CH₂Cl
57-[C₄H₉]⁺Loss of C₂H₄Cl
43-[C₃H₇]⁺Base peak, due to the formation of a stable secondary carbocation.
Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile liquid samples like this compound.

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration typically in the range of 1-100 µg/mL.

  • The solution is transferred to a 2 mL autosampler vial, which is then sealed with a septum cap.[6]

Data Acquisition:

  • The GC-MS instrument is set up with an appropriate GC column (e.g., a nonpolar column like DB-5ms) and temperature program to separate the analyte from the solvent and any impurities.

  • A small volume of the sample (typically 1 µL) is injected into the GC inlet, where it is vaporized.

  • The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where separation occurs.

  • As this compound elutes from the GC column, it enters the mass spectrometer's ion source.

  • In the ion source (typically using electron ionization), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

  • The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Data Interpretation Workflow

The complementary nature of these spectroscopic techniques allows for a comprehensive structural elucidation of this compound. The following diagram illustrates the logical workflow of how information from each technique contributes to the final structural determination.

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy MS Mass Spectrum MW Molecular Weight (m/z = 120/122) MS->MW Molecular Ion Fragments Fragmentation Pattern (e.g., loss of C₃H₇, HCl) MS->Fragments Fragmentation Isotope Cl Isotope Pattern (M+ & M+2 peaks) MS->Isotope Isotopic Peaks Structure Structure of This compound MW->Structure Fragments->Structure Isotope->Structure IR IR Spectrum FuncGroups Functional Groups (C-H, C-Cl) IR->FuncGroups FuncGroups->Structure H_NMR ¹H NMR Spectrum H_Env Proton Environments (6 signals, integration) H_NMR->H_Env Connectivity Connectivity (Splitting) H_NMR->Connectivity C_NMR ¹³C NMR Spectrum C_Env Carbon Environments (6 signals) C_NMR->C_Env H_Env->Structure Connectivity->Structure C_Env->Structure

Caption: Workflow of Spectroscopic Data Integration for Structural Elucidation.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 1-chloro-2-methylpentane, a valuable alkyl halide intermediate in organic synthesis. The document details established synthetic routes from 2-methyl-1-pentanol, outlines rigorous purification protocols, and provides methods for characterization and purity assessment.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through the nucleophilic substitution of the hydroxyl group in 2-methyl-1-pentanol. Two common reagents for this transformation are thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl).

Synthesis via Thionyl Chloride

The reaction of 2-methyl-1-pentanol with thionyl chloride is a widely used method for the preparation of primary alkyl chlorides due to its high yield and the convenient removal of byproducts.

Reaction:

Experimental Protocol:

A detailed experimental protocol for a similar reaction suggests the following procedure, which can be adapted for 2-methyl-1-pentanol. In a well-ventilated fume hood, a stirred solution of 2-methyl-1-pentanol in an inert solvent (such as dichloromethane or diethyl ether) is cooled in an ice bath. Thionyl chloride (1.1 to 1.5 molar equivalents) is added dropwise to the alcohol solution, maintaining the temperature below 10°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up and Purification:

Upon completion, the reaction mixture is carefully poured over crushed ice to quench any remaining thionyl chloride. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.

Quantitative Data:

ParameterValue
Starting Material 2-Methyl-1-pentanol
Reagent Thionyl Chloride (SOCl₂)
Typical Molar Ratio (Alcohol:SOCl₂) 1 : 1.2
Solvent Dichloromethane or Diethyl Ether
Reaction Temperature 0°C to Room Temperature
Typical Reaction Time 2-4 hours
Expected Yield 85-95%
Purity (after distillation) >98%

Synthesis Pathway with Thionyl Chloride

G 2-Methyl-1-pentanol 2-Methyl-1-pentanol Reaction_Vessel Reaction (DCM, 0°C to RT) 2-Methyl-1-pentanol->Reaction_Vessel SOCl2 SOCl2 SOCl2->Reaction_Vessel Crude_Product_Mixture Crude this compound + SO2 + HCl Reaction_Vessel->Crude_Product_Mixture Forms Purification Purification (Washing, Distillation) Crude_Product_Mixture->Purification Pure_Product This compound Purification->Pure_Product Yields

Caption: Synthesis of this compound using thionyl chloride.

Synthesis via Concentrated Hydrochloric Acid

The reaction with concentrated hydrochloric acid is another viable method, often employed for educational purposes and in instances where thionyl chloride is not preferred. This reaction typically requires a catalyst, such as zinc chloride (ZnCl₂), for primary alcohols.

Reaction:

Experimental Protocol:

A general procedure involves heating a mixture of 2-methyl-1-pentanol, concentrated hydrochloric acid, and a catalytic amount of anhydrous zinc chloride under reflux. The reaction progress can be monitored by observing the formation of an oily layer of the alkyl chloride.

Work-up and Purification:

After cooling, the mixture is transferred to a separatory funnel. The lower aqueous layer is removed, and the organic layer is washed with water, saturated sodium bicarbonate solution, and brine. After drying over an anhydrous salt, the crude product is purified by fractional distillation.

Quantitative Data:

ParameterValue
Starting Material 2-Methyl-1-pentanol
Reagent Concentrated Hydrochloric Acid (HCl)
Catalyst Anhydrous Zinc Chloride (ZnCl₂)
Reaction Temperature Reflux
Typical Reaction Time 1-2 hours
Expected Yield 60-70%
Purity (after distillation) >97%

Purification Methods

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and residual reagents.

Washing and Extraction

This initial purification step is essential to remove water-soluble impurities and acidic residues.

Experimental Protocol:

The crude product is first washed with water to remove the bulk of the acid and any water-soluble byproducts. A subsequent wash with a saturated sodium bicarbonate solution neutralizes any remaining acidic components, which is evident by the cessation of effervescence (CO₂ evolution). A final wash with brine (saturated NaCl solution) helps to break up emulsions and remove dissolved water from the organic layer.

Fractional Distillation

Fractional distillation is the most effective method for separating this compound from any remaining 2-methyl-1-pentanol and other organic impurities with different boiling points.[1]

Experimental Protocol:

The dried crude product is placed in a round-bottom flask with a few boiling chips. A fractionating column is attached, followed by a condenser, and a receiving flask. The apparatus is heated, and the fraction that distills at the boiling point of this compound (approximately 128-130°C at atmospheric pressure) is collected. Careful temperature monitoring is crucial for effective separation.

Purification Workflow

G Crude_Product Crude this compound Washing Washing (H2O, NaHCO3, Brine) Crude_Product->Washing Drying Drying (Anhydrous MgSO4) Washing->Drying Distillation Fractional Distillation Drying->Distillation Pure_Product Pure this compound (Purity > 98%) Distillation->Pure_Product

Caption: General purification workflow for this compound.

Characterization and Purity Analysis

The identity and purity of the final product should be confirmed using modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and identifying any volatile impurities.

Experimental Protocol:

A small, diluted sample of the purified product is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to separate the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. The purity is determined by integrating the peak area of this compound relative to the total peak area of all components in the chromatogram. A purity of greater than 98% is typically achievable.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized molecule.

Expected ¹H NMR Spectral Data (Predicted):

  • δ (ppm) ~3.4-3.6 (m, 2H): Protons on the carbon bearing the chlorine atom (-CH₂Cl).

  • δ (ppm) ~1.7-1.9 (m, 1H): Proton on the chiral carbon (-CH(CH₃)-).

  • δ (ppm) ~1.2-1.5 (m, 4H): Protons of the two methylene groups in the propyl chain (-CH₂CH₂-).

  • δ (ppm) ~0.9 (d, 3H): Protons of the methyl group attached to the chiral center (-CH(CH₃)-).

  • δ (ppm) ~0.8-1.0 (t, 3H): Protons of the terminal methyl group (-CH₂CH₃).

Expected ¹³C NMR Spectral Data (Predicted):

  • δ (ppm) ~48-52: Carbon attached to chlorine (-CH₂Cl).

  • δ (ppm) ~38-42: Chiral carbon (-CH(CH₃)-).

  • δ (ppm) ~30-35: Methylene carbon in the propyl chain adjacent to the chiral center.

  • δ (ppm) ~18-22: Other methylene carbon in the propyl chain.

  • δ (ppm) ~15-20: Methyl carbon attached to the chiral center.

  • δ (ppm) ~13-15: Terminal methyl carbon.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

An In-depth Technical Guide to 1-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Chloro-2-methylpentane, tailored for researchers, scientists, and professionals in the field of drug development. This document consolidates its chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis, and key reactions.

Chemical Identifiers and Physical Properties

This compound is a halogenated alkane with the chemical formula C₆H₁₃Cl.[1] For clarity and precise identification, its various identifiers and physical properties are summarized in the tables below.

Table 1: Identifiers for this compound
IdentifierValue
CAS Number 14753-05-0[1][2]
Molecular Formula C₆H₁₃Cl[1]
IUPAC Name This compound[1]
Synonyms Pentane, 1-chloro-2-methyl-
InChI InChI=1S/C6H13Cl/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3[1]
InChIKey SLBTUZZYJLBZQV-UHFFFAOYSA-N[1]
SMILES CCCC(C)CCl[1]
Molecular Weight 120.62 g/mol [1][2]
Table 2: Physical Properties of this compound
PropertyValue
Boiling Point 128 °C[2]
Appearance Colorless liquid
Solubility Insoluble in water

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two primary routes for its preparation are outlined below.

Synthesis from 2-Methyl-1-pentanol via Nucleophilic Substitution

This protocol is adapted from the well-established synthesis of tertiary alkyl chlorides from the corresponding alcohols and provides a reliable method for producing this compound.

Materials:

  • 2-Methyl-1-pentanol

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Calcium Chloride (CaCl₂) or Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Diethyl ether (or other suitable organic solvent)

Equipment:

  • Round-bottom flask

  • Separatory funnel

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Glassware for extraction and drying

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-methyl-1-pentanol and an excess of concentrated hydrochloric acid. The molar ratio of HCl to alcohol should be at least 2:1 to ensure complete conversion.

  • Reaction: The mixture is stirred or shaken at room temperature. For primary alcohols, gentle heating under reflux may be required to increase the reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup - Extraction: After the reaction is complete, the mixture is transferred to a separatory funnel. The aqueous layer is removed. The organic layer is then washed sequentially with deionized water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with deionized water again.

  • Drying: The washed organic layer is transferred to a clean, dry flask and dried over an anhydrous drying agent such as calcium chloride or sodium sulfate.

  • Purification: The dried liquid is decanted or filtered to remove the drying agent. The crude this compound is then purified by fractional distillation to yield the pure product. The fraction boiling at approximately 128 °C should be collected.[2]

Synthesis via Free Radical Chlorination of 2-Methylpentane

This method involves the direct chlorination of 2-methylpentane and typically results in a mixture of monochlorinated isomers.[3][4][5] Separation of the desired this compound from the other isomers is a critical step in this protocol.

Materials:

  • 2-Methylpentane

  • Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)

  • A radical initiator (e.g., AIBN - azobisisobutyronitrile) or UV light source

Equipment:

  • Photoreactor or a reaction vessel equipped with a UV lamp

  • Gas inlet and outlet tubes

  • Condenser

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: 2-Methylpentane is placed in the reaction vessel. If using a chemical initiator like AIBN, it is added to the alkane. The apparatus is equipped with a condenser and a gas inlet for chlorine or an addition funnel for sulfuryl chloride.

  • Initiation: The reaction is initiated by either irradiating the mixture with UV light or by heating to decompose the chemical initiator, which generates the initial chlorine radicals.[6]

  • Propagation: Chlorine gas is bubbled through the 2-methylpentane, or sulfuryl chloride is added dropwise, while maintaining the initiation conditions (UV light or heat). The reaction is exothermic and may require cooling to control the temperature.

  • Termination: Once the desired degree of chlorination is achieved (monitored by GC), the introduction of the chlorinating agent is stopped, and the initiation source is removed.

  • Workup and Purification: The reaction mixture, containing unreacted 2-methylpentane and a mixture of chlorinated isomers, is washed with a dilute base solution to remove any dissolved HCl or SO₂. The organic layer is then dried and subjected to careful fractional distillation to separate the different monochlorinated isomers. This compound, being one of the products, will be collected based on its boiling point.

Chemical Reactions of this compound

This compound, as a primary alkyl halide, undergoes a variety of reactions typical for this class of compounds.

Grignard Reagent Formation

One of the most important reactions of alkyl halides is the formation of Grignard reagents, which are powerful nucleophiles used to form new carbon-carbon bonds.[7][8]

Reaction: this compound reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, (2-methylpentyl)magnesium chloride.[9]

Experimental Protocol Outline:

  • Setup: All glassware must be rigorously dried to exclude moisture. Magnesium turnings are placed in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: A small amount of a solution of this compound in anhydrous ether is added to the magnesium. The reaction is often initiated by gently warming the mixture or adding a small crystal of iodine.

  • Addition: Once the reaction begins (indicated by bubbling and a cloudy appearance), the remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture is typically stirred and may be gently heated to ensure all the magnesium has reacted. The resulting Grignard reagent is a grayish, cloudy solution and is used directly in subsequent reactions.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2-methyl-1-pentanol.

Synthesis_Workflow Reactants 2-Methyl-1-pentanol + Conc. HCl Reaction Reaction (Stirring/Reflux) Reactants->Reaction Workup Workup: - Separate Layers - Wash with H₂O - Wash with NaHCO₃ - Wash with H₂O Reaction->Workup Drying Drying (Anhydrous CaCl₂) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

References

Physical properties of 1-Chloro-2-methylpentane (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of 1-Chloro-2-methylpentane, specifically its boiling point and density. This document is intended to serve as a valuable resource for professionals in research and development who require accurate physical data for this compound.

Core Physical Properties

This compound is a halogenated alkane with the chemical formula C₆H₁₃Cl. An accurate understanding of its physical properties, such as boiling point and density, is crucial for its application in various chemical syntheses and developmental processes.

Quantitative Data Summary
Physical PropertyValueSource
Boiling Point 120 °C[1]
128 °C

Note: Discrepancies in reported boiling points may arise from variations in experimental conditions, such as atmospheric pressure, and the purity of the sample.

Experimental Protocols

For the precise determination of the physical properties of this compound, established experimental protocols are outlined below. These methodologies are standard in organic chemistry for the characterization of liquid compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Two common and reliable methods for its determination are the Thiele Tube method and the Distillation method.

1. Thiele Tube Method

This micro method is advantageous when only a small sample of the substance is available.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil or silicone oil), and a heat source.

  • Procedure:

    • A small amount of this compound is placed in the small test tube.

    • The capillary tube is inverted and placed inside the test tube with the sealed end up.

    • The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The entire assembly is immersed in the Thiele tube containing heating oil.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

    • The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[2]

2. Simple Distillation Method

This method is suitable when a larger quantity of the compound is available and can also serve as a purification step.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • The distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm leading to the condenser.

    • The flask is heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb.

    • The temperature at which a stable and constant reading is observed during the collection of the distillate is recorded as the boiling point.

Determination of Density

Density is a fundamental physical property defined as the mass per unit volume of a substance. For a liquid like this compound, a pycnometer is commonly used for accurate density determination.

Pycnometer Method

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is accurately weighed.

    • The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume.

    • The pycnometer is then emptied, dried thoroughly, and filled with this compound.

    • The filled pycnometer is weighed to determine the mass of the this compound.

    • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid organic compound such as this compound.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Boiling Point Determination cluster_2 Density Determination cluster_3 Data Analysis & Reporting Obtain Sample Obtain Sample Ensure Purity Ensure Purity Obtain Sample->Ensure Purity Choose Method_BP Choose Method_BP Ensure Purity->Choose Method_BP Sufficient Sample? Pycnometer Method Pycnometer Method Ensure Purity->Pycnometer Method Thiele Tube Method Thiele Tube Method Choose Method_BP->Thiele Tube Method No Distillation Method Distillation Method Choose Method_BP->Distillation Method Yes Record BP Record BP Thiele Tube Method->Record BP Distillation Method->Record BP Final Report Final Report Record BP->Final Report Weigh Empty Pycnometer Weigh Empty Pycnometer Pycnometer Method->Weigh Empty Pycnometer Weigh with Water Weigh with Water Weigh Empty Pycnometer->Weigh with Water Calculate Volume Calculate Volume Weigh with Water->Calculate Volume Weigh with Sample Weigh with Sample Calculate Volume->Weigh with Sample Calculate Density Calculate Density Weigh with Sample->Calculate Density Record Density Record Density Calculate Density->Record Density Record Density->Final Report

References

An In-depth Technical Guide to the Stereoisomers of 1-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the stereoisomers of 1-chloro-2-methylpentane, tailored for researchers, scientists, and professionals in drug development. The document details the structure, properties, synthesis, and separation of these stereoisomers, presenting quantitative data in structured tables and outlining experimental protocols. Visual diagrams generated using the DOT language are included to illustrate key concepts and workflows.

Introduction to this compound and its Stereoisomerism

This compound is a halogenated alkane with the chemical formula C₆H₁₃Cl. The presence of a chiral center at the second carbon atom (C2), which is bonded to four different groups (a hydrogen atom, a chlorine atom, a methyl group, and a propyl group), gives rise to stereoisomerism. Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-1-chloro-2-methylpentane and (S)-1-chloro-2-methylpentane based on the Cahn-Ingold-Prelog priority rules.

The three-dimensional arrangement of the atoms in these enantiomers is distinct, leading to different interactions with plane-polarized light and other chiral molecules. This property is of significant importance in the fields of pharmacology and materials science, where the biological activity or material properties can be highly dependent on the stereochemistry of a molecule.

Physical and Chemical Properties

The physical properties of the individual enantiomers of this compound are largely identical, with the exception of their interaction with plane-polarized light. A racemic mixture, containing equal amounts of both enantiomers, will not rotate plane-polarized light.

Table 1: General Physical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₃Cl
Molecular Weight120.62 g/mol [1]
Boiling Point (racemic mixture)120-128 °C[2][3]
AppearanceColorless liquid

Table 2: Stereoisomer-Specific Properties of this compound

Property(R)-1-chloro-2-methylpentane(S)-1-chloro-2-methylpentane
IUPAC Name(2R)-1-chloro-2-methylpentane[4](2S)-1-chloro-2-methylpentane[5]
Boiling PointExpected to be identical to the racemic mixtureExpected to be identical to the racemic mixture
Specific Optical Rotation ([α]D)Predicted to be equal in magnitude and opposite in sign to the (S)-enantiomerNo experimentally determined value readily available. For the analogous compound, (R)-(-)-1-chloro-2-methylbutane, the specific rotation is -1.64°.[6] This suggests that one enantiomer of this compound will have a positive rotation and the other a negative rotation of the same magnitude.

Synthesis of this compound Stereoisomers

The synthesis of this compound can be achieved by the chlorination of 2-methyl-1-pentanol. To obtain a specific enantiomer, a stereospecific synthesis route is required, typically starting from an enantiomerically pure precursor. The reaction of a primary alcohol with thionyl chloride (SOCl₂) is a common method for producing the corresponding alkyl chloride and is known to proceed with an inversion of stereochemistry.

Experimental Protocol: Synthesis of (S)-1-Chloro-2-methylpentane from (R)-2-Methyl-1-pentanol

This protocol describes the synthesis of (S)-1-chloro-2-methylpentane from (R)-2-methyl-1-pentanol using thionyl chloride, which proceeds via an Sₙ2 mechanism with inversion of configuration.

Materials:

  • (R)-2-Methyl-1-pentanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-methyl-1-pentanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add anhydrous pyridine to the solution with stirring.

  • From a dropping funnel, add thionyl chloride dropwise to the cooled solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently reflux the mixture for 2-3 hours using a heating mantle.

  • After reflux, cool the reaction mixture back to room temperature.

  • Slowly and carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude (S)-1-chloro-2-methylpentane.

  • The crude product can be further purified by fractional distillation under reduced pressure.

Diagram 1: Synthesis of (S)-1-Chloro-2-methylpentane

G R_alcohol (R)-2-Methyl-1-pentanol S_chloride (S)-1-Chloro-2-methylpentane R_alcohol->S_chloride Inversion of Configuration SOCl2 SOCl₂ / Pyridine

Caption: Reaction pathway for the synthesis of (S)-1-chloro-2-methylpentane.

Separation and Analysis of Stereoisomers

The separation of the enantiomers of this compound from a racemic mixture requires a chiral environment. Chiral gas chromatography (GC) is a powerful analytical technique for this purpose. In chiral GC, the stationary phase of the column is coated with a chiral selector, which interacts differently with each enantiomer, leading to different retention times and thus separation.

Experimental Protocol: Chiral Gas Chromatography of this compound

This protocol provides a general methodology for the separation of (R)- and (S)-1-chloro-2-methylpentane using chiral gas chromatography. The exact conditions may need to be optimized based on the specific instrument and column used.

Instrumentation and Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ or γ-DEX™)

  • High-purity carrier gas (e.g., helium or hydrogen)

  • Racemic this compound standard

  • Samples of synthesized (R)- or (S)-1-chloro-2-methylpentane

Procedure:

  • Instrument Setup:

    • Install the chiral capillary column in the GC oven.

    • Set the injector and detector temperatures (e.g., 250 °C).

    • Set the carrier gas flow rate to the manufacturer's recommendation for the column.

  • Temperature Program:

    • Set an initial oven temperature (e.g., 50 °C) and hold for 2 minutes.

    • Ramp the temperature at a specific rate (e.g., 5 °C/min) to a final temperature (e.g., 150 °C).

    • Hold at the final temperature for 5 minutes.

  • Sample Analysis:

    • Inject a small volume (e.g., 1 µL) of a dilute solution of the racemic this compound standard in a suitable solvent (e.g., hexane) into the GC.

    • Record the chromatogram, which should show two separated peaks corresponding to the two enantiomers.

    • To assign the peaks, inject a sample of the synthesized, enantiomerically enriched (S)-1-chloro-2-methylpentane (from the protocol above) and compare the retention time with the racemic standard. The enhanced peak will correspond to the (S)-enantiomer.

Diagram 2: Chiral GC Separation Workflow

G cluster_workflow Chiral GC Analysis Sample Racemic this compound Injection Injection into GC Sample->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection (FID) Separation->Detection Chromatogram Chromatogram with two peaks Detection->Chromatogram

Caption: Workflow for the chiral gas chromatography analysis of this compound.

Conclusion

The stereoisomers of this compound, (R)- and (S)-enantiomers, possess distinct three-dimensional structures that are critical to their chemical and biological behavior. This guide has provided an in-depth overview of their properties, a plausible synthetic route for obtaining an enantiomerically enriched sample, and a standard method for their separation and analysis using chiral gas chromatography. The provided experimental protocols serve as a foundation for researchers and professionals to further investigate and utilize these chiral building blocks in drug development and other scientific applications. While specific quantitative data such as optical rotation remains to be experimentally determined for this compound, the principles and methodologies outlined here provide a robust framework for its study.

References

Reactivity of 1-Chloro-2-methylpentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 1-chloro-2-methylpentane with a range of common laboratory reagents. As a primary alkyl halide, its reactivity is characterized by a propensity for bimolecular nucleophilic substitution (SN2) reactions, though elimination (E2) pathways can be favored under specific conditions. This document details the mechanistic pathways, expected products, and available quantitative data for key transformations. Furthermore, it provides detailed experimental protocols for the synthesis of various derivatives from this compound.

Core Concepts: SN2 and E2 Competition

The reaction pathways of this compound are predominantly governed by the competition between SN2 and E2 mechanisms. Being a primary alkyl halide, the carbon bearing the chlorine atom is sterically accessible, making it an excellent substrate for SN2 reactions with a variety of nucleophiles. However, the use of strong, sterically hindered bases can promote the E2 mechanism, leading to the formation of alkenes.

Reaction with Common Reagents

The following sections detail the reactivity of this compound with several key classes of reagents.

Nucleophilic Substitution with Strong Nucleophiles

With strong, unhindered nucleophiles, this compound readily undergoes SN2 reactions to yield substitution products.

1. Reaction with Sodium Hydroxide:

The reaction with sodium hydroxide, a strong nucleophile, proceeds via an SN2 mechanism to produce 2-methylpentan-1-ol.

  • Reaction: CH3CH2CH2CH(CH3)CH2Cl + NaOH → CH3CH2CH2CH(CH3)CH2OH + NaCl

  • Mechanism: SN2

2. Reaction with Sodium Ethoxide (Williamson Ether Synthesis):

Sodium ethoxide, a strong nucleophile and a moderately strong base, reacts with this compound primarily through an SN2 pathway to form 1-ethoxy-2-methylpentane.[1][2] This is a classic example of the Williamson ether synthesis.[1][2]

  • Reaction: CH3CH2CH2CH(CH3)CH2Cl + NaOCH2CH3 → CH3CH2CH2CH(CH3)CH2OCH2CH3 + NaCl

  • Mechanism: SN2

3. Reaction with Potassium Cyanide:

Potassium cyanide provides the cyanide ion (CN-), a potent nucleophile, which displaces the chloride ion to form 2-methylpentanenitrile. The use of a polar aprotic solvent like DMSO enhances the rate of this SN2 reaction.

  • Reaction: CH3CH2CH2CH(CH3)CH2Cl + KCN → CH3CH2CH2CH(CH3)CH2CN + KCl

  • Mechanism: SN2

4. Reaction with Sodium Iodide (Finkelstein Reaction):

The reaction with sodium iodide in acetone is a classic Finkelstein reaction, an SN2 process that converts an alkyl chloride to an alkyl iodide. The equilibrium is driven towards the product by the precipitation of sodium chloride in acetone.

  • Reaction: CH3CH2CH2CH(CH3)CH2Cl + NaI → CH3CH2CH2CH(CH3)CH2I + NaCl(s)

  • Mechanism: SN2

Elimination Reactions with Strong, Hindered Bases

When treated with a strong, sterically hindered base, this compound undergoes an E2 elimination to form an alkene as the major product.

Reaction with Potassium tert-Butoxide:

Potassium tert-butoxide is a bulky base that favors the removal of a proton from the least sterically hindered β-carbon, leading to the formation of 2-methylpent-1-ene as the major product (Hofmann elimination).

  • Reaction: CH3CH2CH2CH(CH3)CH2Cl + KOC(CH3)3 → CH3CH2CH2C(CH3)=CH2 + KCl + HOC(CH3)3

  • Mechanism: E2

Reduction Reaction

Reaction with Lithium Aluminum Hydride (LAH):

Lithium aluminum hydride is a powerful reducing agent that can reduce alkyl halides to the corresponding alkanes.[3]

  • Reaction: 4 CH3CH2CH2CH(CH3)CH2Cl + LiAlH4 → 4 CH3CH2CH2CH(CH3)CH3 + LiCl + AlCl3

  • Mechanism: Nucleophilic substitution by hydride ion (H-)

Solvolysis

Reaction with Water or Alcohols:

As a primary alkyl halide, this compound undergoes solvolysis very slowly. The reaction would proceed through a borderline SN1/SN2 mechanism, with the SN2 pathway likely being more significant, though still slow. Heating is typically required to drive the reaction.

  • Reaction with Water: CH3CH2CH2CH(CH3)CH2Cl + H2O → CH3CH2CH2CH(CH3)CH2OH + HCl

  • Reaction with Ethanol: CH3CH2CH2CH(CH3)CH2Cl + CH3CH2OH → CH3CH2CH2CH(CH3)CH2OCH2CH3 + HCl

Quantitative Data Summary

While specific kinetic and yield data for this compound are not extensively reported in readily available literature, the following table provides expected trends and representative data for analogous primary alkyl halides.

Reagent/ConditionReaction TypeMajor Product(s)Expected YieldRelative RateNotes
NaOH, H2O/EtOH SN22-Methylpentan-1-olModerate to HighFastA competing E2 reaction is possible but minor.
NaOCH2CH3, EtOH SN21-Ethoxy-2-methylpentaneHighFastWilliamson Ether Synthesis.[1][2]
KCN, DMSO SN22-MethylpentanenitrileHighVery FastDMSO accelerates SN2 reactions.
NaI, Acetone SN21-Iodo-2-methylpentaneHighFastFinkelstein reaction, driven by NaCl precipitation.
KOC(CH3)3, t-BuOH E22-Methylpent-1-eneHighFastHofmann elimination due to bulky base.
LiAlH4, THF Reduction2-MethylpentaneHighFastPowerful reducing agent for alkyl halides.[3]
H2O, heat Solvolysis (SN1/SN2)2-Methylpentan-1-olLow to ModerateVery SlowRequires forcing conditions.
CH3CH2OH, heat Solvolysis (SN1/SN2)1-Ethoxy-2-methylpentaneLow to ModerateVery SlowRequires forcing conditions.

Experimental Protocols

The following are detailed experimental protocols for key reactions of this compound.

Protocol 1: Synthesis of 2-Methylpentan-1-ol via SN2 Reaction

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in a mixture of ethanol and water.

  • Add this compound to the flask.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude 2-methylpentan-1-ol by distillation.

Protocol 2: Synthesis of 1-Ethoxy-2-methylpentane via Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Anhydrous calcium chloride

  • Distillation apparatus

Procedure:

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, carefully add sodium metal to absolute ethanol to prepare sodium ethoxide.

  • Once the sodium has completely reacted, add this compound dropwise from the dropping funnel.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and filter to remove the precipitated sodium chloride.

  • Remove the excess ethanol by distillation.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the ether extract with water, dry over anhydrous calcium chloride, and remove the ether by distillation.

  • Purify the resulting 1-ethoxy-2-methylpentane by fractional distillation.

Protocol 3: Synthesis of 2-Methylpentanenitrile

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve potassium cyanide in DMSO. Caution: KCN is highly toxic.

  • Add this compound to the solution.

  • Heat the mixture with stirring for several hours.

  • Cool the reaction mixture and pour it into a large volume of water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over a suitable drying agent.

  • Filter and remove the solvent to obtain the crude nitrile.

  • Purify by vacuum distillation.

Protocol 4: Synthesis of 2-Methylpentane via Reduction

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Dilute sulfuric acid

  • Separatory funnel

Procedure:

  • In a dry three-necked flask under an inert atmosphere, prepare a suspension of LiAlH4 in anhydrous THF. Caution: LiAlH4 reacts violently with water.

  • Cool the suspension in an ice bath.

  • Add a solution of this compound in anhydrous THF dropwise.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Cool the flask again in an ice bath and cautiously quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate, followed by water.

  • Acidify the mixture with dilute sulfuric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ether.

  • Combine the organic layers, wash with water and brine, and dry over a drying agent.

  • The 2-methylpentane can be isolated by fractional distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the reactions of this compound.

sn2_reaction_pathway reactant This compound transition_state [Nu---C---Cl]‡ (Trigonal Bipyramidal) reactant->transition_state Sₙ2 Attack nucleophile Nucleophile (e.g., OH⁻, EtO⁻, CN⁻, I⁻) nucleophile->transition_state product Substitution Product transition_state->product leaving_group Chloride Ion (Cl⁻) transition_state->leaving_group

Caption: SN2 Reaction Pathway of this compound.

e2_reaction_pathway reactant This compound transition_state [Base---H---C---C---Cl]‡ reactant->transition_state E2 Elimination base Strong, Hindered Base (e.g., t-BuO⁻) base->transition_state product 2-Methylpent-1-ene transition_state->product byproducts Conjugate Acid of Base + Cl⁻ transition_state->byproducts

Caption: E2 Elimination Pathway of this compound.

experimental_workflow start Start: this compound + Reagent reaction Reaction Setup (Solvent, Temperature Control) start->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Upon Completion drying Drying of Organic Phase workup->drying purification Purification (Distillation, Chromatography) drying->purification analysis Product Analysis (NMR, IR, MS) purification->analysis end Final Product analysis->end

Caption: General Experimental Workflow for Reactions.

References

An In-depth Technical Guide to the Thermodynamic Data of 1-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-chloro-2-methylpentane. Due to the limited availability of publicly accessible experimental data for this specific compound, this document outlines the established experimental and computational methodologies for determining its thermodynamic parameters.

Data Presentation

The thermodynamic properties of this compound are crucial for understanding its behavior in chemical processes, including reaction kinetics, equilibrium, and phase transfer. Below is a summary of key thermodynamic parameters. It should be noted that while some physical properties are experimentally determined, comprehensive thermodynamic data is often estimated or requires access to specialized databases.

PropertySymbolValue (Representative/Estimated)UnitsNotes
Molecular Formula -C₆H₁₃Cl-[1][2][3]
Molecular Weight MW120.62 g/mol [1][2][3]
Standard Enthalpy of Formation (liquid) ΔfH°(l)To be determined experimentallykJ/molCan be determined via reaction calorimetry.
Standard Molar Entropy (liquid) S°(l)To be determined experimentallyJ/(mol·K)Can be determined by measuring heat capacity from near 0 K and accounting for phase transitions.
Molar Heat Capacity (liquid) Cp(l)To be determined experimentallyJ/(mol·K)Can be measured using differential scanning calorimetry (DSC) or adiabatic calorimetry over a range of temperatures.[4]
Boiling Point Tb128°C

Note: The values for Standard Enthalpy of Formation, Standard Molar Entropy, and Molar Heat Capacity are placeholders to be populated with experimental data. The subsequent sections detail the protocols for their determination.

Experimental Protocols

The determination of the thermodynamic properties of this compound requires precise calorimetric measurements. The following are detailed methodologies for key experiments.

Determination of Molar Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

Objective: To measure the molar heat capacity of liquid this compound as a function of temperature.

Methodology:

  • Instrument Calibration: A differential scanning calorimeter is calibrated for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion (e.g., indium, zinc).

  • Sample Preparation: A small, precisely weighed sample of high-purity this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Measurement Procedure:

    • The sample and reference pans are placed in the DSC cell.

    • A baseline is established by running a temperature program with empty sample and reference pans.

    • A sapphire standard with a known heat capacity is run under the same temperature program to provide a calibration factor.

    • The this compound sample is then subjected to the same temperature program, typically a linear heating rate (e.g., 10 K/min) over the desired temperature range.

  • Data Analysis: The heat flow difference between the sample and the reference is measured. The heat capacity of the sample is calculated using the following equation:

    Cp_sample = (DSC_sample / DSC_standard) * (mass_standard / mass_sample) * Cp_standard

    Where:

    • Cp_sample is the heat capacity of the sample.

    • DSC_sample and DSC_standard are the measured heat flow signals for the sample and standard, respectively.

    • mass_sample and mass_standard are the masses of the sample and standard.

    • Cp_standard is the known heat capacity of the sapphire standard.

Determination of Standard Enthalpy of Formation (ΔfH°) by Reaction Calorimetry

Objective: To determine the standard enthalpy of formation of this compound through its enthalpy of combustion.

Methodology:

  • Calorimeter Setup: A bomb calorimeter is used for this experiment. The heat capacity of the calorimeter system (the "bomb," water, stirrer, and thermometer) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside the bomb. A fuse wire is positioned to contact the sample.

  • Combustion: The bomb is sealed, pressurized with excess pure oxygen (typically to around 30 atm), and placed in the calorimeter, which is filled with a known mass of water. The initial temperature is recorded. The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings. The heat released by the combustion (q_comb) is calculated using:

    q_comb = C_cal * ΔT

    Where C_cal is the heat capacity of the calorimeter.

    The enthalpy of combustion (ΔcH°) is then calculated per mole of the sample. The standard enthalpy of formation (ΔfH°) of this compound can then be determined using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Visualization

The following diagram illustrates the logical workflow for the determination of thermodynamic properties of this compound, combining both experimental and computational approaches.

ThermodynamicWorkflow cluster_experimental Experimental Determination cluster_computational Computational Prediction cluster_data Thermodynamic Data exp_synthesis Synthesis & Purification of this compound exp_dsc Differential Scanning Calorimetry (DSC) exp_synthesis->exp_dsc High-purity sample exp_bomb Bomb Calorimetry exp_synthesis->exp_bomb High-purity sample exp_spectroscopy Spectroscopic Analysis exp_synthesis->exp_spectroscopy Structural verification data_cp Heat Capacity (Cp) exp_dsc->data_cp data_h Enthalpy of Formation (ΔfH°) exp_bomb->data_h comp_structure Molecular Structure Optimization exp_spectroscopy->comp_structure Input geometry comp_freq Frequency Calculation data_s Entropy (S°) comp_freq->data_s Vibrational modes comp_energy Single-Point Energy Calculation comp_energy->data_h Electronic energy data_cp->data_s Integration from 0 K

Caption: Workflow for Thermodynamic Property Determination.

References

Solubility Profile of 1-Chloro-2-methylpentane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-2-methylpentane in various organic solvents. Due to a lack of extensive published quantitative data, this document outlines the theoretical solubility principles based on the compound's molecular structure. Furthermore, it presents a detailed, adaptable experimental protocol for the precise determination of its solubility. This guide is intended to be a foundational resource for laboratory professionals requiring solubility data for this compound in their research and development activities.

Introduction

This compound (C₆H₁₃Cl) is a halogenated alkane with a branched hydrocarbon structure. Its physical and chemical properties, particularly its solubility in organic solvents, are critical for its application in chemical synthesis, as a reaction medium, and in purification processes. The principle of "like dissolves like" serves as a primary indicator of its solubility behavior; as a predominantly nonpolar molecule, it is expected to exhibit good solubility in nonpolar organic solvents and limited solubility in polar solvents. An estimated water solubility for this compound is approximately 108.9 mg/L at 25°C.

Theoretical Solubility Framework

The molecular structure of this compound, featuring a five-carbon chain with a methyl branch and a chlorine atom, dictates its solubility. The alkyl portion of the molecule is nonpolar, contributing to favorable van der Waals interactions with nonpolar solvents. The carbon-chlorine bond introduces a degree of polarity, which may allow for some interaction with more polar solvents.

Based on these structural characteristics, the expected solubility trend is as follows:

  • High Solubility: In nonpolar solvents such as hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane).

  • Moderate Solubility: In solvents of intermediate polarity like ethers (e.g., diethyl ether) and ketones (e.g., acetone).

  • Low Solubility: In polar protic solvents such as alcohols (e.g., ethanol, methanol) and especially in water, due to the energy required to disrupt the strong hydrogen bonding between the solvent molecules.[1]

Quantitative Solubility Data

Solvent ClassSolventTemperature (°C)Predicted Solubility ( g/100 g solvent)
Hydrocarbons n-Hexane25> 50
Toluene25> 50
Ethers Diethyl Ether2530 - 50
Ketones Acetone2520 - 40
Esters Ethyl Acetate2520 - 40
Alcohols Ethanol255 - 15
Methanol251 - 10
Polar Aprotic Acetonitrile255 - 15

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is robust, reliable, and does not require complex instrumentation.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or magnetic stirrer with temperature control

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes

  • Evaporating dish or pre-weighed beaker

  • Drying oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solute is essential to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Withdrawal and Filtration:

    • After equilibration, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • To remove any suspended micro-particles, filter the withdrawn sample through a chemically resistant syringe filter into a pre-weighed evaporating dish or beaker.

  • Gravimetric Analysis:

    • Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound. The temperature should be below the boiling point of this compound (approximately 128 °C).

    • Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it.

    • Continue this process until a constant mass is achieved, indicating that all the solvent has evaporated.

Data Calculation

The solubility can be calculated as follows:

  • Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

  • Mass of the solute (this compound) = (Mass of dish + solute after evaporation) - (Mass of empty dish)

  • Mass of the solvent = Mass of the saturated solution - Mass of the solute

  • Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) x 100

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the underlying principles of solubility.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_start Start add_excess Add excess this compound to solvent prep_start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow undissolved solute to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter supernatant withdraw->filter weigh_solution Weigh filtered solution filter->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate weigh_solute Weigh remaining solute evaporate->weigh_solute calculate Calculate solubility (g/100g solvent) weigh_solute->calculate report Report results calculate->report

Caption: Experimental workflow for determining the solubility of this compound.

solubility_principles cluster_solute This compound cluster_solvent Solvent cluster_interaction Interaction & Solubility solute Predominantly Nonpolar (Alkyl Chain) + Slightly Polar (C-Cl bond) high_solubility High Solubility (Favorable van der Waals forces) solute->high_solubility low_solubility Low Solubility (Unfavorable energy balance to break H-bonds) solute->low_solubility nonpolar_solvent Nonpolar (e.g., Hexane) nonpolar_solvent->high_solubility polar_solvent Polar (e.g., Water) polar_solvent->low_solubility

Caption: "Like Dissolves Like" principle applied to this compound solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is scarce, a strong theoretical understanding of its behavior can be derived from its molecular structure. This guide provides a framework for predicting its solubility and a detailed experimental protocol for its empirical determination. For researchers and professionals in drug development and chemical synthesis, the ability to accurately determine the solubility of such compounds is paramount for process optimization and achieving desired reaction outcomes. The methodologies and principles outlined herein serve as a valuable resource for laboratory practice.

References

Methodological & Application

Application Note: Grignard Reagent Formation from 1-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents, or organomagnesium halides (R-Mg-X), are exceptionally useful nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds.[1] Their utility spans from simple alcohol synthesis to complex molecule construction in the pharmaceutical industry.[1][2] This document provides a detailed protocol for the formation of (2-methylpentyl)magnesium chloride from the secondary alkyl halide, 1-chloro-2-methylpentane. The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom strongly nucleophilic and basic.[3]

The formation of Grignard reagents from alkyl chlorides can be more challenging than from the corresponding bromides or iodides due to the higher bond energy of the C-Cl bond.[4] Secondary alkyl halides, such as this compound, may also present unique challenges, including slower reaction initiation and potential side reactions. This protocol outlines methods to overcome these hurdles and achieve reliable reagent formation.

Challenges and Key Considerations
  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols.[3][5][6] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent the reagent from being quenched.[1][7]

  • Magnesium Activation: A layer of magnesium oxide often forms on the surface of magnesium turnings, preventing reaction.[8] Activation is crucial and can be achieved by adding a small crystal of iodine or 1,2-dibromoethane, or by mechanically crushing the turnings.[8][9]

  • Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential.[5] They stabilize the Grignard reagent by forming a coordination complex with the magnesium atom and are aprotic.[3][5] THF is often preferred for its higher solvating power.[10]

  • Side Reactions: The primary side reaction is Wurtz-type homocoupling, where the Grignard reagent reacts with the starting alkyl halide. This can be minimized by slow, controlled addition of the alkyl halide to the magnesium suspension.[10]

Quantitative Data Summary

While specific yield data for the formation of (2-methylpentyl)magnesium chloride is not extensively published, the following table provides representative yields for Grignard reagents synthesized from similar primary and secondary alkyl chlorides. These values illustrate the expected range of success under optimized conditions.

Alkyl ChlorideSolventInitiatorConditionsYield (%)Reference
1-ChlorobutaneMethylcyclohexaneNoneReflux (99-100°C)73%[11]
1-ChlorobutaneMethylcyclohexaneAluminum isopropoxideReflux (99-100°C)81%[11]
Benzyl ChlorideTHFNot Specified35-40°C90%[12]
Benzyl ChlorideTHFNot SpecifiedContinuous Flow98%[12]

Note: Yields are highly dependent on the purity of reagents, efficiency of initiation, and strict adherence to anhydrous techniques.

Experimental Workflow and Protocol

The following diagram illustrates the key steps in the formation of the Grignard reagent.

Grignard_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_product Product Handling A 1. Apparatus Setup (Flame-dried glassware under inert gas (N2 or Ar)) B 2. Reagent Preparation (Add Mg turnings & anhydrous THF to reaction flask) A->B C 3. Initiation (Add iodine crystal, warm gently. Wait for color change/bubbling) B->C D 4. Slow Addition (Add this compound solution dropwise to maintain gentle reflux) C->D E 5. Completion (Stir at room temp or gentle reflux until Mg is consumed) D->E F 6. Grignard Reagent Formed ((2-methylpentyl)magnesium chloride in THF solution) E->F G 7. Quantification & Use (Titrate an aliquot to determine molarity. Use immediately in subsequent reactions) F->G

Caption: Workflow for the synthesis of (2-methylpentyl)magnesium chloride.

Detailed Experimental Protocol

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with Schlenk line

  • Heating mantle

  • Syringes and needles

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine crystal (as initiator)

Procedure:

  • Apparatus Setup:

    • Assemble the glassware (three-necked flask, condenser, dropping funnel) and thoroughly flame-dry it under a vacuum or a strong stream of inert gas to remove all moisture.[7][9]

    • Allow the apparatus to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Preparation:

    • Weigh the magnesium turnings (1.2 equivalents) and place them in the reaction flask.

    • Add enough anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Reserve about 10% of this solution for initiation.

  • Reaction Initiation:

    • Add a single small crystal of iodine to the magnesium suspension.[7][8] The iodine helps to activate the magnesium surface.

    • Add the reserved 10% of the this compound solution to the flask all at once.

    • The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight warming of the flask.[7]

    • If the reaction does not start, gently warm the flask with a heating mantle or sonicate the mixture in an ultrasonic bath until initiation is observed.

  • Grignard Reagent Formation:

    • Once the reaction has started, begin the dropwise addition of the remaining this compound solution from the dropping funnel.

    • Control the addition rate to maintain a gentle reflux of the solvent.[7] If the reaction becomes too vigorous, slow the addition and/or cool the flask with a water bath.

    • After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[7]

    • The final solution should appear grayish and cloudy, which is characteristic of a Grignard reagent.[7]

  • Quantification and Use:

    • The resulting Grignard reagent solution should not be isolated but used directly for subsequent reactions.

    • It is highly recommended to determine the exact concentration of the Grignard reagent before use. This can be done by titrating an aliquot of the solution with a standard solution of a proton source (like sec-butanol in xylene with a colorimetric indicator such as 1,10-phenanthroline).

Applications of (2-methylpentyl)magnesium chloride

The synthesized (2-methylpentyl)magnesium chloride is a potent nucleophile and strong base. Its primary applications in drug development and organic synthesis include:

  • Formation of Alcohols: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.[2][13]

  • Synthesis of Carboxylic Acids: Reacts with carbon dioxide (CO₂) followed by an acidic workup to produce 3-methylhexanoic acid.[8][13]

  • Chain Elongation: Adds to esters, acid chlorides, and epoxides to form more complex molecules with new carbon-carbon bonds.[13]

  • Protonation/Deuteration: Can be quenched with water or heavy water (D₂O) to produce 2-methylpentane or its deuterated analogue, which is useful in mechanistic studies.[5][13]

Safety Precautions
  • Work in a well-ventilated fume hood at all times.

  • Anhydrous ether solvents are extremely flammable; ensure there are no ignition sources nearby.

  • The Grignard formation reaction can be exothermic. Maintain control over the addition rate and have an ice bath ready for cooling if necessary.

  • Grignard reagents react violently with water. Quench unreacted reagent carefully by slowly adding it to an appropriate quenching solution (e.g., saturated aqueous ammonium chloride).[14]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: 1-Chloro-2-methylpentane as an Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-chloro-2-methylpentane as a versatile alkylating agent in various organic synthesis reactions. The protocols detailed below are foundational for incorporating the 2-methylpentyl group into a range of molecular scaffolds, a common strategy in the development of new chemical entities with potential therapeutic applications.

Introduction to this compound in Alkylation Reactions

This compound is a primary alkyl halide that serves as a valuable precursor for introducing a branched six-carbon alkyl chain onto nucleophilic substrates. Its utility spans several key classes of organic transformations, including Friedel-Crafts alkylation of aromatic systems, formation of Grignard reagents for subsequent nucleophilic addition to carbonyls, and direct nucleophilic substitution reactions. The branched nature of the 2-methylpentyl group can impart desirable physicochemical properties to target molecules, such as increased lipophilicity and altered metabolic stability, which are critical considerations in drug design.[1]

Friedel-Crafts Alkylation of Aromatic Compounds

The Friedel-Crafts alkylation allows for the direct introduction of the 2-methylpentyl group onto an aromatic ring, a common structural motif in many pharmaceutical agents.[2] A significant consideration in this reaction is the potential for carbocation rearrangement, which can lead to a mixture of products.[3]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

This protocol describes the alkylation of benzene with this compound using aluminum chloride as a Lewis acid catalyst.

Materials:

  • This compound

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (50 mL).

  • Cool the stirred suspension to 0-5 °C in an ice bath.

  • In the dropping funnel, place a solution of this compound (1.0 equivalent) and anhydrous benzene (3.0 equivalents) in 20 mL of anhydrous dichloromethane.

  • Add the solution from the dropping funnel dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M HCl (50 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation or column chromatography to yield (2-methylpentyl)benzene and any rearranged isomers.

Quantitative Data Summary:

ParameterValue
Reactant Ratio (Benzene:Alkyl Halide:AlCl₃)3 : 1 : 1.1
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Expected Primary Product(2-Methylpentyl)benzene
Potential Side ProductsIsomeric alkylated benzenes (due to carbocation rearrangement)
Purification MethodFractional Distillation / Column Chromatography

Logical Relationship: Friedel-Crafts Alkylation Workflow

Friedel_Crafts_Alkylation Reagents This compound Benzene AlCl₃ Reaction_Setup Reaction Setup (Anhydrous DCM, 0-5 °C) Reagents->Reaction_Setup Addition Slow Addition of Reactants Reaction_Setup->Addition Reaction Reaction at RT (2-4 hours) Addition->Reaction Quenching Quenching (1 M HCl) Reaction->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Alkylated Benzene Product(s) Purification->Product

Friedel-Crafts Alkylation Experimental Workflow

Grignard Reagent Formation and Reaction

The formation of a Grignard reagent from this compound provides a powerful nucleophile that can react with a wide range of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds.[4] This is a fundamental transformation for building more complex molecular architectures.

Experimental Protocol: Formation of (2-Methylpentyl)magnesium chloride and Reaction with Acetone

This protocol details the preparation of the Grignard reagent followed by its reaction with acetone to produce 2,3-dimethylheptan-2-ol.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Anhydrous acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Grignard Reagent Formation:

    • Set up a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • Gently heat the flask to sublime the iodine, which helps to activate the magnesium surface. Allow to cool.

    • Add 20 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, place a solution of this compound (1.0 equivalent) in 30 mL of anhydrous diethyl ether.

    • Add a small portion of the alkyl halide solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate dropping funnel, place a solution of anhydrous acetone (1.0 equivalent) in 20 mL of anhydrous diethyl ether.

    • Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

    • Filter and remove the solvent under reduced pressure.

    • Purify the resulting tertiary alcohol, 2,3-dimethylheptan-2-ol, by distillation or column chromatography.

Quantitative Data Summary:

ParameterValue
Reactant Ratio (Alkyl Halide:Mg:Acetone)1 : 1.2 : 1
SolventAnhydrous Diethyl Ether or THF
Grignard Formation TemperatureReflux
Reaction with Acetone Temperature0 °C to Room Temperature
Reaction Time1 - 2 hours (post-addition)
Expected Product2,3-Dimethylheptan-2-ol
Purification MethodDistillation / Column Chromatography

Signaling Pathway: Grignard Reaction Workflow

Grignard_Reaction cluster_0 Grignard Reagent Formation cluster_1 Reaction and Workup Alkyl_Halide This compound Grignard_Formation Formation in Anhydrous Ether Alkyl_Halide->Grignard_Formation Mg Magnesium Turnings Mg->Grignard_Formation Grignard_Reagent (2-Methylpentyl)magnesium chloride Grignard_Formation->Grignard_Reagent Nucleophilic_Addition Nucleophilic Addition (0 °C to RT) Grignard_Reagent->Nucleophilic_Addition Carbonyl Acetone Carbonyl->Nucleophilic_Addition Alkoxide Tertiary Alkoxide Nucleophilic_Addition->Alkoxide Workup Aqueous Workup (NH₄Cl) Alkoxide->Workup Product Tertiary Alcohol Workup->Product

Grignard Reagent Formation and Reaction Workflow

Nucleophilic Substitution with Cyanide

Nucleophilic substitution of this compound with a cyanide salt is a classic method for carbon chain extension, producing a nitrile.[5] Nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to primary amines.

Experimental Protocol: Synthesis of 3-Methylhexanenitrile

This protocol describes the reaction of this compound with sodium cyanide.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Diethyl ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Set up a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • To the flask, add sodium cyanide (1.2 equivalents) and 100 mL of ethanol.

  • Heat the mixture to reflux with stirring to dissolve the sodium cyanide.

  • Add this compound (1.0 equivalent) dropwise to the refluxing solution.

  • Continue to heat the reaction mixture under reflux for 6-8 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the mixture to room temperature and pour it into 200 mL of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • Purify the crude 3-methylhexanenitrile by vacuum distillation.

Quantitative Data Summary:

ParameterValue
Reactant Ratio (Alkyl Halide:NaCN)1 : 1.2
SolventEthanol
TemperatureReflux
Reaction Time6 - 8 hours
Expected Product3-Methylhexanenitrile
Purification MethodVacuum Distillation

Logical Relationship: Nucleophilic Substitution Workflow

Nucleophilic_Substitution Reactants This compound Sodium Cyanide Reaction_Setup Reaction Setup (Ethanol, Reflux) Reactants->Reaction_Setup Reaction Reflux (6-8 hours) Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product 3-Methylhexanenitrile Purification->Product

Nucleophilic Substitution with Cyanide Workflow

Applications in Drug Development

Alkylating agents and chloro-containing molecules are of significant interest in medicinal chemistry.[1] The introduction of alkyl chains, such as the 2-methylpentyl group, can modulate a compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of a chlorine atom itself can be a key feature in the biological activity of a drug molecule.

While direct applications of this compound in marketed drugs are not prominently documented, its utility as a synthetic intermediate can be inferred. The 2-methylpentyl moiety can be incorporated into lead compounds to:

  • Enhance Lipophilicity: Improve passage through biological membranes.

  • Modulate Binding Affinity: The branched alkyl group can provide steric bulk that influences the binding of a molecule to its biological target.

  • Serve as a Precursor for Further Functionalization: The alkylated products can be further modified to introduce other functional groups, leading to the synthesis of a diverse library of compounds for screening.

The protocols described herein provide the fundamental chemical transformations necessary for medicinal chemists to utilize this compound as a building block in the synthesis of novel drug candidates.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methylpentane is a primary alkyl halide that serves as a versatile substrate for nucleophilic substitution reactions. Due to its structure, it predominantly undergoes the bimolecular nucleophilic substitution (S(_N)2) mechanism. This document provides detailed application notes on the mechanistic aspects of these reactions and comprehensive protocols for conducting them in a laboratory setting. The ability to predictably form new carbon-carbon and carbon-heteroatom bonds makes these reactions fundamental in synthetic organic chemistry and crucial for the development of new pharmaceutical agents.

The general form of a nucleophilic substitution reaction involves a nucleophile (Nu:⁻) replacing a leaving group (in this case, the chloride ion, Cl⁻) on the substrate.[1] For this compound, the reaction proceeds as follows:

Nu:⁻ + CH₃CH₂CH₂CH(CH₃)CH₂Cl → CH₃CH₂CH₂CH(CH₃)CH₂Nu + Cl⁻

The presence of a methyl group on the carbon adjacent to the reaction center introduces a degree of steric hindrance, which can influence the reaction rate compared to unbranched primary alkyl halides.[2][3] Understanding these steric effects is critical for optimizing reaction conditions.

Reaction Mechanisms and Stereochemistry

The nucleophilic substitution reactions of this compound proceed primarily through the S(_N)2 mechanism . This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[4] This "backside attack" leads to an inversion of stereochemistry at the chiral center if the substrate is enantiomerically pure.[2][5] This stereospecificity is a key feature of the S(_N)2 reaction.

The rate of the S(N)2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, leading to a second-order rate equation:[6]

Rate = k[this compound][Nucleophile]

Factors that favor the S(_N)2 pathway include the use of a primary substrate, a strong nucleophile, and a polar aprotic solvent.

Diagram of the S(_N)2 Mechanism

Caption: General S(_N)2 mechanism for this compound.

Data Presentation: Factors Influencing Reaction Rates

While specific kinetic data for this compound is not extensively published, the following tables summarize the expected trends based on established principles of S(_N)2 reactions.

Table 1: Relative Reactivity of Nucleophiles with this compound

NucleophileReagent ExampleRelative Rate (Expected)Product Class
Cyanide (CN⁻)Sodium Cyanide (NaCN)Very FastNitrile
Iodide (I⁻)Sodium Iodide (NaI)FastAlkyl Iodide
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)ModerateAlcohol
Ethoxide (EtO⁻)Sodium Ethoxide (NaOEt)ModerateEther
Acetate (CH₃COO⁻)Sodium Acetate (NaOAc)SlowEster
Water (H₂O)WaterVery SlowAlcohol

Table 2: Influence of Solvent on S(_N)2 Reaction Rate

SolventTypeDielectric ConstantExpected Relative Rate
Dimethylformamide (DMF)Polar Aprotic37Very High
AcetonePolar Aprotic21High
EthanolPolar Protic24Moderate
MethanolPolar Protic33Moderate
WaterPolar Protic80Low

Experimental Protocols

The following are detailed protocols for two common nucleophilic substitution reactions of this compound.

Protocol 1: Synthesis of 1-Cyano-2-methylpentane via S(_N)2 Reaction

This protocol details the reaction of this compound with sodium cyanide. Nitriles are valuable intermediates in organic synthesis, readily converted to carboxylic acids, amines, or ketones.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add sodium cyanide (1.2 equivalents) and anhydrous DMF.

  • Stir the suspension and add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain 1-cyano-2-methylpentane.

Expected Observations:

StepObservation
Initial mixtureWhite suspension of NaCN in a colorless liquid.
During heatingThe reaction mixture may turn slightly yellow.
After work-upA clear, colorless to pale yellow oil.
Protocol 2: Synthesis of 1-Ethoxy-2-methylpentane (Williamson Ether Synthesis)

This protocol describes the synthesis of an ether from this compound and sodium ethoxide. The Williamson ether synthesis is a robust method for preparing symmetrical and unsymmetrical ethers.[7]

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Ethanol, absolute

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.

  • Add sodium ethoxide (1.1 equivalents) to absolute ethanol in the flask and stir until dissolved.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. Monitor the reaction by TLC or GC.

  • Cool the reaction to room temperature and carefully add deionized water to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude ether by fractional distillation.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Reactants (this compound, Nucleophile, Solvent) B Heat and Stir (Monitor by TLC/GC) A->B C Quench Reaction B->C D Liquid-Liquid Extraction C->D E Wash Organic Layer D->E F Dry with Drying Agent E->F G Filter and Concentrate F->G H Distillation / Chromatography G->H I Characterize Product (NMR, IR, MS) H->I

Caption: A typical experimental workflow for nucleophilic substitution.

Applications in Drug Development

Nucleophilic substitution reactions of alkyl halides like this compound are foundational in the synthesis of pharmaceutical compounds.

  • Formation of C-N bonds: The introduction of nitrogen-containing functional groups is paramount in drug design, as these groups are often involved in key binding interactions with biological targets.

  • Formation of Ethers: Ether linkages are common in drug molecules, often improving their metabolic stability and pharmacokinetic properties.

  • Formation of C-C bonds: The reaction with cyanide, followed by hydrolysis, provides a route to carboxylic acids, which are versatile precursors for a wide range of other functional groups. Furthermore, this compound can be used to prepare a Grignard reagent, a powerful tool for forming new carbon-carbon bonds.[8][9]

Logical Relationship of Factors Affecting S(_N)2 Reactions

Factors_SN2 cluster_substrate Substrate Structure cluster_nucleophile Nucleophile cluster_solvent Solvent cluster_leaving_group Leaving Group center SN2 Reaction Rate steric_hindrance Steric Hindrance (less is better) steric_hindrance->center influences nucleophile_strength Strength (strong is better) nucleophile_strength->center influences nucleophile_conc Concentration (higher is better) nucleophile_conc->center influences solvent_type Polar Aprotic (preferred) solvent_type->center influences leaving_group_ability Ability (weaker base is better) leaving_group_ability->center influences

Caption: Key factors influencing the rate of S(_N)2 reactions.

References

Application of 1-Chloro-2-methylpentane in the Synthesis of Barbiturate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methylpentane is a halogenated alkane that serves as a valuable alkylating agent in organic synthesis. While direct applications in the synthesis of currently marketed pharmaceuticals are not widely documented, its structural motif, the 2-methylpentyl group, is of interest in medicinal chemistry for its potential to modulate lipophilicity and steric interactions of a drug molecule with its biological target. This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of a potential central nervous system (CNS) depressant, specifically a barbiturate analog. The protocol is based on well-established methodologies for the synthesis of barbiturates like pentobarbital and amobarbital.[1][2]

Barbiturates are a class of drugs derived from barbituric acid that act as CNS depressants. Their pharmacological effects, ranging from sedation to anesthesia, are highly dependent on the nature of the substituents at the 5-position of the barbituric acid ring.[3] The synthesis of these compounds typically involves the dialkylation of a malonic ester followed by condensation with urea.[3][4] this compound can be employed to introduce a 2-methylpentyl group onto the malonic ester, leading to the formation of a novel barbiturate derivative.

General Synthetic Pathway

The synthesis of a 5-(2-methylpentyl)-substituted barbiturate from this compound follows a two-stage process:

  • Alkylation of Diethyl Malonate: Diethyl malonate is sequentially alkylated using an ethyl halide and then this compound in the presence of a strong base, such as sodium ethoxide. This two-step alkylation yields diethyl 2-ethyl-2-(2-methylpentyl)malonate.

  • Condensation with Urea: The resulting disubstituted malonic ester undergoes a condensation reaction with urea, again in the presence of a strong base, to form the heterocyclic barbiturate ring. Subsequent acidification precipitates the final product, 5-ethyl-5-(2-methylpentyl)barbituric acid.

Data Presentation

Table 1: Summary of Reactants and Expected Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
This compoundC₆H₁₃Cl120.62Alkylating Agent
Diethyl malonateC₇H₁₂O₄160.17Starting Material
Ethyl bromideC₂H₅Br108.97Alkylating Agent
UreaCH₄N₂O60.06Ring Formation Reagent
5-Ethyl-5-(2-methylpentyl)barbituric acid (Product)C₁₂H₂₀N₂O₃240.30Final Product

Table 2: Typical Reaction Parameters and Expected Outcomes for Barbiturate Synthesis

ParameterValue/RangeReference/Analogy
Alkylation Stage
BaseSodium Ethoxide[2]
SolventAbsolute Ethanol[5][6]
Reaction TemperatureReflux[5]
Condensation Stage
BaseSodium Ethoxide[3]
SolventAbsolute Ethanol[5][6]
Reaction Temperature110 °C (Oil Bath)[5]
Overall Yield 60-75%Based on analogous barbiturate syntheses.
Product Melting Point VariableDependent on purity and specific structure.
Purification Recrystallization (Ethanol/Water)[7]

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-5-(2-methylpentyl)barbituric Acid

This protocol describes the synthesis of a hypothetical barbiturate analog using this compound as a key reagent. The procedure is adapted from established methods for the synthesis of related barbiturates such as amobarbital and pentobarbital.[1][2]

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Ethyl bromide

  • This compound

  • Urea (dry)

  • Concentrated Hydrochloric acid (HCl)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Activated carbon

Apparatus:

  • Round-bottom flasks (various sizes)

  • Reflux condenser with a drying tube (calcium chloride)

  • Dropping funnel

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

Stage 1: Synthesis of Diethyl 2-Ethyl-2-(2-methylpentyl)malonate

  • Preparation of Sodium Ethoxide: In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 500 mL of absolute ethanol. Carefully add 23.0 g (1.0 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation.

  • First Alkylation (Ethylation): Once all the sodium has dissolved to form sodium ethoxide, cool the solution to room temperature. Add 160.17 g (1.0 mol) of diethyl malonate dropwise via the dropping funnel with stirring. After the addition is complete, add 108.97 g (1.0 mol) of ethyl bromide dropwise. The reaction mixture is then heated to reflux for 2-3 hours until the solution is neutral to moist litmus paper.

  • Second Alkylation (2-Methylpentylation): To the same reaction mixture, add another equivalent of sodium ethoxide, prepared by dissolving 23.0 g (1.0 mol) of sodium in 500 mL of absolute ethanol in a separate flask and then carefully adding it to the reaction mixture. Following this, add 120.62 g (1.0 mol) of this compound dropwise. Heat the mixture to reflux for 6-8 hours.

  • Work-up and Isolation: After the reflux period, distill off the ethanol. To the residue, add 500 mL of water and extract the aqueous layer with three 150 mL portions of dichloromethane. Combine the organic extracts and wash them with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude diethyl 2-ethyl-2-(2-methylpentyl)malonate. The product can be purified by vacuum distillation.

Stage 2: Synthesis of 5-Ethyl-5-(2-methylpentyl)barbituric Acid

  • Preparation of Sodium Ethoxide: In a 500 mL round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide by dissolving 11.5 g (0.5 mol) of sodium metal in 250 mL of absolute ethanol.

  • Condensation Reaction: To the sodium ethoxide solution, add the crude diethyl 2-ethyl-2-(2-methylpentyl)malonate (assuming a quantitative yield from the previous step, approximately 0.5 mol). Then, add a solution of 30.0 g (0.5 mol) of dry urea in 150 mL of hot absolute ethanol.

  • Reflux: Heat the mixture in an oil bath at 110 °C and maintain a gentle reflux for 7-8 hours. A white solid, the sodium salt of the barbiturate, will precipitate.[5]

  • Work-up and Precipitation: After cooling, add 500 mL of warm water to dissolve the precipitate. Treat the solution with activated carbon and filter to remove any colored impurities. Carefully acidify the clear filtrate with concentrated hydrochloric acid with constant stirring until the solution is acidic (pH ~2-3), which will cause the 5-ethyl-5-(2-methylpentyl)barbituric acid to precipitate out.

  • Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by suction filtration using a Büchner funnel. Wash the solid with cold water and then dry it in an oven at 100-110 °C. The crude product can be purified by recrystallization from an ethanol-water mixture to yield the pure barbiturate.[7]

Visualizations

Synthetic_Workflow DM Diethyl Malonate Step1 First Alkylation (Ethylation) DM->Step1 NaOEt1 Sodium Ethoxide (1 eq.) NaOEt1->Step1 EtBr Ethyl Bromide EtBr->Step1 Intermediate1 Diethyl Ethylmalonate Step1->Intermediate1 Step2 Second Alkylation (2-Methylpentylation) Intermediate1->Step2 NaOEt2 Sodium Ethoxide (1 eq.) NaOEt2->Step2 CMP This compound CMP->Step2 Intermediate2 Diethyl 2-Ethyl-2-(2-methylpentyl)malonate Step2->Intermediate2 Step3 Condensation & Cyclization Intermediate2->Step3 Urea Urea Urea->Step3 NaOEt3 Sodium Ethoxide (Base) NaOEt3->Step3 Product_salt Sodium Salt of Barbiturate Step3->Product_salt Step4 Precipitation Product_salt->Step4 HCl HCl (Acidification) HCl->Step4 Final_Product 5-Ethyl-5-(2-methylpentyl)barbituric Acid Step4->Final_Product

Caption: Synthetic workflow for 5-ethyl-5-(2-methylpentyl)barbituric acid.

Caption: General structure and SAR of 5,5-disubstituted barbiturates.

References

Application Notes and Protocols: The Role of 1-Chloro-2-methylpentane in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are representative examples of the synthetic utility of 1-chloro-2-methylpentane, a primary alkyl halide. Due to a lack of specific published data for this particular compound in the synthesis of fine chemicals, the experimental details and quantitative data provided are illustrative and based on general principles of organic synthesis. These protocols are intended to serve as a guide and should be adapted and optimized based on laboratory experiments.

Introduction

This compound is a halogenated aliphatic hydrocarbon with the chemical formula C₆H₁₃Cl. As a primary alkyl chloride, it serves as a versatile building block in organic synthesis, enabling the introduction of the 2-methylpentyl group into a variety of molecular scaffolds. Its utility in the synthesis of fine chemicals and pharmaceutical intermediates stems from its ability to participate in a range of nucleophilic substitution and organometallic reactions. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Application Note 1: Williamson Ether Synthesis of Alkyl Aryl Ethers

Application: The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. This compound can be employed as the electrophilic partner in an Sₙ2 reaction with a deprotonated phenol to yield an alkyl aryl ether. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances, where the ether linkage provides stability and modulates the lipophilicity of the molecule.

Experimental Protocol: Synthesis of 1-(2-Methylpentyloxy)-4-nitrobenzene

This protocol details the synthesis of 1-(2-methylpentyloxy)-4-nitrobenzene from this compound and 4-nitrophenol.

Materials:

  • This compound (MW: 120.62 g/mol )

  • 4-Nitrophenol (MW: 139.11 g/mol )

  • Sodium hydroxide (NaOH) (MW: 40.00 g/mol )

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-nitrophenol (13.9 g, 100 mmol) and 100 mL of anhydrous DMF.

  • Stir the mixture at room temperature until the 4-nitrophenol is completely dissolved.

  • Carefully add sodium hydroxide pellets (4.4 g, 110 mmol) to the solution. The mixture will turn a deep yellow-orange color upon formation of the sodium 4-nitrophenoxide.

  • To the stirred solution, add this compound (12.1 g, 100 mmol) dropwise via a syringe over 15 minutes.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Transfer the aqueous mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(2-methylpentyloxy)-4-nitrobenzene.

Quantitative Data (Illustrative)
ParameterValue
Yield 85%
Purity (by GC-MS) >98%
Appearance Pale yellow oil
Reaction Time 6 hours
Reaction Temperature 80 °C

Workflow Diagram

Williamson_Ether_Synthesis Reactants This compound + 4-Nitrophenol + NaOH Solvent Anhydrous DMF Reaction Reaction at 80 °C, 6h Reactants->Reaction Addition Solvent->Reaction Dissolution Workup Aqueous Workup & Extraction with Et₂O Reaction->Workup Quenching Purification Column Chromatography Workup->Purification Product 1-(2-Methylpentyloxy)-4-nitrobenzene Purification->Product

Williamson Ether Synthesis Workflow

Application Note 2: Synthesis of 2-Methylpentanenitrile

Application: The introduction of a nitrile (cyano) group is a valuable transformation in organic synthesis. Nitriles can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones. The reaction of this compound with a cyanide salt provides a direct route to 2-methylpentanenitrile, a precursor for various fine chemicals and pharmacologically active molecules.

Experimental Protocol: Synthesis of 2-Methylpentanenitrile

This protocol describes the nucleophilic substitution of this compound with sodium cyanide.

Materials:

  • This compound (MW: 120.62 g/mol )

  • Sodium cyanide (NaCN) (MW: 49.01 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, mechanical stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add sodium cyanide (29.4 g, 600 mmol) and 250 mL of anhydrous DMSO.

  • Heat the stirred suspension to 90 °C.

  • Add this compound (60.3 g, 500 mmol) dropwise to the heated suspension over 30 minutes.

  • Maintain the reaction mixture at 90 °C for 12 hours. Monitor the reaction by Gas Chromatography (GC) for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into 1 L of ice-cold water.

  • Transfer the mixture to a 2 L separatory funnel and extract with diethyl ether (3 x 200 mL).

  • Combine the organic extracts and wash with water (2 x 150 mL) and brine (1 x 150 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the diethyl ether by distillation at atmospheric pressure.

  • The crude 2-methylpentanenitrile is then purified by fractional distillation under reduced pressure.

Quantitative Data (Illustrative)
ParameterValue
Yield 90%
Purity (by GC) >99%
Boiling Point 145-147 °C (at 760 mmHg)
Reaction Time 12 hours
Reaction Temperature 90 °C

Reaction Pathway Diagram

Nitrile_Synthesis cluster_reactants Reactants cluster_products Products This compound This compound Reaction DMSO, 90 °C This compound->Reaction Sodium Cyanide Sodium Cyanide Sodium Cyanide->Reaction 2-Methylpentanenitrile 2-Methylpentanenitrile Reaction->2-Methylpentanenitrile Sodium Chloride Sodium Chloride Reaction->Sodium Chloride

Synthesis of 2-Methylpentanenitrile

Application Note 3: Grignard Reagent Formation and Subsequent Carbon-Carbon Bond Formation

Application: Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds. The preparation of 2-methylpentylmagnesium chloride from this compound allows for the subsequent reaction with various electrophiles, such as aldehydes, ketones, and esters, to produce more complex molecules. This is a fundamental strategy in the synthesis of secondary and tertiary alcohols, which are common structural motifs in drug molecules.

Experimental Protocol: Synthesis of 1-Phenyl-3-methylhexan-1-ol

This two-step protocol describes the formation of the Grignard reagent followed by its reaction with benzaldehyde.

Materials:

  • This compound (MW: 120.62 g/mol )

  • Magnesium turnings (MW: 24.31 g/mol )

  • Iodine (a small crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde (MW: 106.12 g/mol )

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, nitrogen atmosphere setup.

Procedure:

Step 1: Preparation of 2-Methylpentylmagnesium Chloride

  • Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Place magnesium turnings (13.4 g, 550 mmol) and a small crystal of iodine in the flask.

  • Add 50 mL of anhydrous THF to the flask.

  • In the dropping funnel, place a solution of this compound (60.3 g, 500 mmol) in 150 mL of anhydrous THF.

  • Add a small amount (approx. 10 mL) of the this compound solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be required.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent. The resulting grey-brown solution is used directly in the next step.

Step 2: Reaction with Benzaldehyde

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of freshly distilled benzaldehyde (50.9 g, 480 mmol) in 100 mL of anhydrous THF.

  • Add the benzaldehyde solution dropwise to the cold Grignard reagent via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of 200 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. The crude product is purified by vacuum distillation to yield 1-phenyl-3-methylhexan-1-ol.

Quantitative Data (Illustrative)
ParameterValue
Overall Yield 75%
Purity (by ¹H NMR) >97%
Appearance Colorless to pale yellow viscous liquid
Reaction Time 4 hours (post-Grignard formation)
Reaction Temperature 0 °C to room temperature

Logical Relationship Diagram

Grignard_Reaction cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Nucleophilic Addition This compound This compound Reaction1 Formation of 2-Methylpentylmagnesium Chloride This compound->Reaction1 Mg, THF Grignard_Reagent 2-Methylpentylmagnesium Chloride Reaction1->Grignard_Reagent Reaction2 Nucleophilic Attack (followed by workup) Grignard_Reagent->Reaction2 Benzaldehyde Benzaldehyde Benzaldehyde->Reaction2 Final_Product 1-Phenyl-3-methylhexan-1-ol Reaction2->Final_Product

Grignard Synthesis of an Alcohol

Application Notes and Protocols for the Synthesis of 1-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-Chloro-2-methylpentane from 2-methyl-1-pentanol. The conversion is achieved via a nucleophilic substitution reaction using thionyl chloride (SOCl₂) as the chlorinating agent. This method is efficient for primary alcohols, yielding the corresponding alkyl chloride with gaseous byproducts (SO₂ and HCl) that are easily removed. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a halogenated acyclic alkane that serves as a useful intermediate in various organic syntheses. The conversion of primary alcohols to alkyl chlorides is a fundamental transformation in organic chemistry. Thionyl chloride is a preferred reagent for this purpose due to the clean nature of the reaction; the inorganic byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be readily removed from the reaction mixture, simplifying the purification process. The reaction with primary alcohols typically proceeds via an Sₙ2 mechanism.

Reaction Scheme

The overall reaction is the conversion of the primary alcohol 2-methyl-1-pentanol to this compound.

CH₃CH₂CH₂CH(CH₃)CH₂OH + SOCl₂ → CH₃CH₂CH₂CH(CH₃)CH₂Cl + SO₂ (g) + HCl (g)

(2-methyl-1-pentanol + Thionyl Chloride → this compound + Sulfur Dioxide + Hydrogen Chloride)

Materials and Reagents

Reagent NameMolecular FormulaMW ( g/mol )Amount (mmol)Mass (g)Volume (mL)Stoic. Eq.
2-Methyl-1-pentanolC₆H₁₄O102.1710010.2212.41.0
Thionyl ChlorideSOCl₂118.9712014.288.751.2
Pyridine (optional, solvent)C₅H₅N79.10--50 mL-
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12--200 mL-
Saturated NaHCO₃ (aq)NaHCO₃84.01--100 mL-
Brine (Saturated NaCl aq)NaCl58.44--50 mL-
Anhydrous MgSO₄MgSO₄120.37-~5 g--

Instrumentation

  • Magnetic stirrer with heating plate

  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Dropping funnel (100 mL)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Simple distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Ice bath

  • NMR Spectrometer (for characterization)

  • FT-IR Spectrometer (for characterization)

Experimental Protocol

5.1 Reaction Setup

  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Ensure all glassware is oven-dried to prevent premature reaction of thionyl chloride with water.

  • Attach a drying tube (filled with CaCl₂) or a gas bubbler (vented to a fume hood or a base trap) to the top of the condenser to manage the HCl and SO₂ gases produced.

  • Place the flask in an ice-water bath on a magnetic stirrer.

5.2 Synthesis

  • To the reaction flask, add 2-methyl-1-pentanol (10.22 g, 12.4 mL, 100 mmol) and 50 mL of anhydrous pyridine (or another suitable aprotic solvent like diethyl ether).

  • Begin stirring and allow the solution to cool to 0-5 °C.

  • Charge the dropping funnel with thionyl chloride (14.28 g, 8.75 mL, 120 mmol).

  • Add the thionyl chloride dropwise to the stirred alcohol solution over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 2-3 hours to ensure the reaction goes to completion. The reaction can be monitored by TLC.

5.3 Workup and Purification

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully pour the mixture over 100 g of crushed ice in a 500 mL beaker with stirring. Caution: This is an exothermic quenching process.

  • Transfer the entire mixture to a 500 mL separatory funnel.

  • Add 100 mL of diethyl ether to the funnel and shake vigorously, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • 50 mL of cold water.

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: CO₂ evolution.

    • 50 mL of brine (saturated NaCl solution) to aid in drying.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) for 15-20 minutes.

  • Filter the drying agent by gravity filtration and collect the filtrate.

  • Remove the solvent (diethyl ether) using a rotary evaporator.

  • Purify the resulting crude oil by simple distillation. Collect the fraction boiling at approximately 128 °C.[1]

5.4 Characterization The purified product, this compound, should be a colorless liquid.[2] Confirm the structure using NMR and IR spectroscopy.

  • Expected ¹H NMR (CDCl₃):

    • Triplet (~0.9 ppm, 3H) corresponding to the terminal methyl group (CH₃-CH₂).

    • Doublet (~0.95 ppm, 3H) corresponding to the methyl group at the C2 position.

    • Multiplet (~1.1-1.5 ppm, 4H) for the two methylene groups of the propyl chain.

    • Multiplet (~1.7 ppm, 1H) for the methine proton at the C2 position.

    • Doublet of doublets or multiplet (~3.4-3.6 ppm, 2H) for the methylene group attached to the chlorine atom (Cl-CH₂).

  • Expected ¹³C NMR (CDCl₃):

    • ~14 ppm (terminal CH₃)

    • ~19 ppm (CH₃ at C2)

    • ~21 ppm (CH₂ at C4)

    • ~38 ppm (CH₂ at C3)

    • ~40 ppm (CH at C2)

    • ~50 ppm (CH₂Cl at C1)

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Reagents (2-Methyl-1-pentanol, SOCl₂) setup Reaction Setup (Dry Glassware, Ice Bath) reagents->setup 1. Charge Flask addition Slow Addition of SOCl₂ (0-10 °C) setup->addition 2. Cool stir Stir at Room Temp (2-3 hours) addition->stir 3. React quench Quench with Ice Water stir->quench 4. Stop Reaction extract Ether Extraction quench->extract wash Wash Sequence (H₂O, NaHCO₃, Brine) extract->wash dry Dry with MgSO₄ wash->dry evap Solvent Removal (Rotary Evaporation) dry->evap distill Distillation (Collect at ~128 °C) evap->distill 5. Purify product Pure this compound distill->product analysis Characterization (NMR, IR) product->analysis

References

Application Notes and Protocols: 1-Chloro-2-methylpentane as a Versatile Starting Material for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the utilization of 1-chloro-2-methylpentane as a foundational starting material in the asymmetric synthesis of valuable chiral molecules. The following sections outline methodologies for the preparation of chiral amines, carboxylic acids, and alcohols, which are key structural motifs in many pharmaceutical agents. While direct literature precedents for these specific transformations starting from this compound are limited, the protocols herein are based on well-established and analogous enantioselective reactions, providing a strong basis for practical application and further development.

Enantioselective Synthesis of Chiral Amines via Asymmetric Hydroalkylation

Chiral amines are ubiquitous in pharmaceuticals and bioactive compounds. This protocol describes a plausible nickel-catalyzed enantioselective hydroalkylation of an enecarbamate with this compound to generate a protected chiral amine, which can be subsequently deprotected.

Conceptual Workflow

The synthesis begins with the preparation of an enecarbamate, which then undergoes a nickel-catalyzed asymmetric hydroalkylation with this compound in the presence of a chiral ligand. The resulting product is a protected chiral amine with high enantiomeric excess.

G cluster_prep Enecarbamate Preparation cluster_reaction Asymmetric Hydroalkylation cluster_product Product Formation start Aldehyde/Ketone + Cbz-NH2 enecarbamate Enecarbamate start->enecarbamate reaction Enantioselective Coupling enecarbamate->reaction reagents This compound, Ni Catalyst, Chiral Ligand, Reducing Agent reagents->reaction protected_amine Protected Chiral Amine reaction->protected_amine deprotection Deprotection protected_amine->deprotection chiral_amine Chiral Amine deprotection->chiral_amine

Figure 1: Workflow for Chiral Amine Synthesis.
Experimental Protocol: Synthesis of (S)-N-Cbz-1-(2-methylpentyl)propan-2-amine

Materials:

  • This compound

  • N-Cbz-prop-1-en-2-amine (Enecarbamate)

  • NiCl₂·DME (Nickel(II) chloride dimethoxyethane complex)

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

  • Zinc powder

  • Sodium Iodide (NaI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Silane reducing agent (e.g., Phenylsilane)

  • Standard work-up and purification reagents

Procedure:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add NiCl₂·DME (5 mol%) and (S)-BINAP (5.5 mol%). Add anhydrous DMF and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Setup: To the catalyst mixture, add N-Cbz-prop-1-en-2-amine (1.0 equiv.), zinc powder (2.0 equiv.), and sodium iodide (1.5 equiv.).

  • Addition of Alkyl Halide: Add this compound (1.2 equiv.) to the reaction mixture.

  • Addition of Reducing Agent: Slowly add the silane reducing agent (2.0 equiv.) to the mixture.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 60 °C for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired protected chiral amine.

  • Deprotection (Optional): The Cbz protecting group can be removed by standard hydrogenolysis (e.g., H₂, Pd/C) to yield the free chiral amine.

Anticipated Quantitative Data
ParameterExpected Value
Yield 70-85%
Enantiomeric Excess (ee) >95% (S)

Synthesis of Chiral Carboxylic Acids via Asymmetric Alkylation

This protocol outlines a method for the synthesis of (R)- or (S)-2-methylpentanoic acid starting from this compound through the formation of a Grignard reagent followed by carboxylation. Chirality is introduced using a chiral proton source during the work-up of the Grignard carboxylation reaction.

Conceptual Pathway

The process involves the formation of a Grignard reagent from this compound, which is then carboxylated using carbon dioxide. The resulting prochiral enolate is then protonated with a chiral acid to induce enantioselectivity.

G start This compound grignard_formation Grignard Formation (Mg, THF) start->grignard_formation grignard 2-Methylpentylmagnesium chloride grignard_formation->grignard carboxylation Carboxylation (CO2) grignard->carboxylation enolate Prochiral Enolate carboxylation->enolate protonation Asymmetric Protonation (Chiral Acid) enolate->protonation chiral_acid Chiral Carboxylic Acid protonation->chiral_acid

Figure 2: Pathway for Chiral Carboxylic Acid Synthesis.
Experimental Protocol: Synthesis of (R)-2-Methylpentanoic Acid

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • (1R)-(-)-Camphor-10-sulfonic acid (CSA) as the chiral proton source

  • Standard work-up and purification reagents

Procedure:

  • Grignard Reagent Formation: Activate magnesium turnings (1.5 equiv.) in a flame-dried, three-necked flask under an inert atmosphere. Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to initiate the reaction. Reflux the mixture until the magnesium is consumed.

  • Carboxylation: Cool the Grignard solution to -78 °C and pour it onto an excess of crushed dry ice. Allow the mixture to warm to room temperature.

  • Asymmetric Protonation: At 0 °C, add a solution of (1R)-(-)-Camphor-10-sulfonic acid (1.1 equiv.) in THF dropwise to the reaction mixture. Stir for 1 hour.

  • Work-up: Quench the reaction with 1 M HCl and extract with diethyl ether (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography to yield (R)-2-methylpentanoic acid.

Anticipated Quantitative Data
ParameterExpected Value
Yield 60-75%
Enantiomeric Excess (ee) 70-90% (R)

Asymmetric Synthesis of Chiral Alcohols via Grignard Reaction with a Chiral Aldehyde

This protocol details the synthesis of a chiral secondary alcohol by reacting the Grignard reagent derived from this compound with a chiral aldehyde. The stereochemical outcome is controlled by the chirality of the aldehyde.

Logical Relationship of Synthesis

The synthesis relies on the diastereoselective addition of a nucleophilic Grignard reagent to a chiral aldehyde, where the existing stereocenter in the aldehyde directs the formation of the new stereocenter.

G cluster_reagents Starting Materials grignard 2-Methylpentylmagnesium chloride (from This compound) reaction Diastereoselective Grignard Addition grignard->reaction aldehyde Chiral Aldehyde (e.g., (R)-2-phenylpropanal) aldehyde->reaction product Diastereomeric Mixture of Chiral Alcohols reaction->product separation Chromatographic Separation product->separation final_product Enantiopure Chiral Alcohol separation->final_product

Figure 3: Synthesis of Chiral Alcohols.
Experimental Protocol: Synthesis of (1R, 3S)-1-phenyl-3-methylheptan-1-ol

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Diethyl Ether (Et₂O)

  • (R)-2-phenylpropanal

  • Standard work-up and purification reagents

Procedure:

  • Grignard Reagent Preparation: Prepare 2-methylpentylmagnesium chloride from this compound and magnesium turnings in anhydrous diethyl ether as described in the previous protocol.

  • Reaction with Chiral Aldehyde: Cool the Grignard solution to 0 °C. Add a solution of (R)-2-phenylpropanal (1.0 equiv.) in anhydrous diethyl ether dropwise.

  • Reaction Conditions: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting diastereomeric mixture of alcohols by flash column chromatography to separate the diastereomers and obtain the desired (1R, 3S)-1-phenyl-3-methylheptan-1-ol.

Anticipated Quantitative Data
ParameterExpected Value
Yield (of desired diastereomer) 40-60%
Diastereomeric Ratio (dr) 3:1 to 5:1

Disclaimer: These protocols are intended as a guide for trained chemists. The reactions described should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times. The anticipated quantitative data are based on analogous reactions and may vary depending on the specific experimental conditions. Optimization of reaction parameters may be required to achieve the desired outcomes.

Application Notes and Protocols: 1-Chloro-2-methylpentane in Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 1-chloro-2-methylpentane in Friedel-Crafts alkylation reactions. Due to the primary nature of the alkyl halide, this reaction is characterized by significant carbocation rearrangements, leading to a mixture of structural isomers. These notes will cover the underlying mechanistic principles, provide a representative experimental protocol, and discuss the potential applications of the resulting alkylated aromatic products in the field of medicinal chemistry and drug development.

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings.[1][2] This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3] The reaction of a primary alkyl halide, such as this compound, with an aromatic compound under Friedel-Crafts conditions is mechanistically complex. The initial interaction between the alkyl halide and the Lewis acid generates a highly reactive primary carbocation-like species.[4] This intermediate is prone to rapid rearrangement via 1,2-hydride and 1,2-methyl shifts to form more stable secondary and tertiary carbocations.[5] Consequently, the alkylation of an aromatic ring with this compound does not yield a single product but rather a mixture of isomeric alkylbenzenes. Understanding and predicting the formation of these products is crucial for synthetic planning and purification.

Alkylated aromatic moieties are prevalent in a wide array of pharmaceutical compounds.[6] The introduction of alkyl groups can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[7] By strategically incorporating branched alkyl chains, medicinal chemists can modulate the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[6]

Reaction Mechanism and Product Profile

The Friedel-Crafts alkylation of an aromatic ring (e.g., benzene) with this compound in the presence of a Lewis acid catalyst, such as AlCl₃, proceeds through the formation of a primary carbocation-Lewis acid complex. This initial electrophile is highly unstable and readily undergoes rearrangement to more stable carbocations. The primary carbocation can rearrange via a 1,2-hydride shift to a more stable secondary carbocation, or through a subsequent 1,2-hydride or 1,2-methyl shift to a tertiary carbocation. These carbocation intermediates then act as the electrophiles in the attack on the aromatic ring.

The primary products expected from the reaction of this compound with benzene are a mixture of pentylbenzene isomers. The direct substitution product, (2-methylpentyl)benzene, is expected to be a minor component, with the major products arising from the rearranged carbocations.

Expected Products from Carbocation Rearrangements:

Product NameStructureParent Carbocation
(2-Methylpentyl)benzeneC₆H₅-CH₂-CH(CH₃)-CH₂-CH₂-CH₃Primary
(1,2-Dimethylbutyl)benzeneC₆H₅-C(CH₃)₂-CH₂-CH₂-CH₃Tertiary (after hydride and methyl shifts)
tert-Amylbenzene (2-Methyl-2-phenylbutane)C₆H₅-C(CH₃)₂-CH₂-CH₃Tertiary (after hydride shift)
(1-Ethyl-1-methylpropyl)benzeneC₆H₅-C(CH₃)(CH₂CH₃)₂Tertiary (after hydride and ethyl shifts - less likely)
sec-Pentylbenzene IsomersVariousSecondary

Note: The exact product ratios are highly dependent on reaction conditions such as temperature, catalyst, and solvent.

Experimental Protocols

The following is a representative protocol for the Friedel-Crafts alkylation of benzene with this compound. Caution: This reaction should be performed in a well-ventilated fume hood, as it involves volatile and flammable organic compounds and generates HCl gas. Anhydrous conditions are crucial for the success of the reaction.

Materials:

  • This compound

  • Benzene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Ice bath

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube, add anhydrous benzene (e.g., 50 mL) and anhydrous aluminum chloride (e.g., 1.2 equivalents). Cool the flask in an ice bath with stirring.

  • Addition of Alkyl Halide: Dissolve this compound (e.g., 1 equivalent) in a small amount of anhydrous dichloromethane and place it in the dropping funnel. Add the solution dropwise to the stirred benzene/AlCl₃ mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: The resulting crude product will be a mixture of alkylated benzenes. This mixture can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution.[8] Purification of individual isomers can be attempted by fractional distillation or preparative chromatography, although this may be challenging due to similar boiling points. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry can be used to characterize the isolated products.[1][9]

Visualizations

Friedel_Crafts_Alkylation_Mechanism R_Cl This compound Complex [R-Cl---AlCl₃] Complex R_Cl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Primary_Carbocation Primary Carbocation (unstable) Complex->Primary_Carbocation Forms Electrophile Secondary_Carbocation Secondary Carbocation Primary_Carbocation->Secondary_Carbocation 1,2-Hydride Shift Sigma_Complex_P σ-Complex (Primary) Primary_Carbocation->Sigma_Complex_P Tertiary_Carbocation Tertiary Carbocation (most stable) Secondary_Carbocation->Tertiary_Carbocation 1,2-Hydride/Methyl Shift Sigma_Complex_S σ-Complex (Secondary) Secondary_Carbocation->Sigma_Complex_S Sigma_Complex_T σ-Complex (Tertiary) Tertiary_Carbocation->Sigma_Complex_T Benzene Benzene Benzene->Sigma_Complex_P Attack on Primary Benzene->Sigma_Complex_S Attack on Secondary Benzene->Sigma_Complex_T Attack on Tertiary Product_P (2-Methylpentyl)benzene Sigma_Complex_P->Product_P - H⁺ Product_S sec-Pentylbenzene Isomers Sigma_Complex_S->Product_S - H⁺ Product_T tert-Amylbenzene & Isomers Sigma_Complex_T->Product_T - H⁺ Experimental_Workflow cluster_0 Reaction cluster_1 Workup & Isolation cluster_2 Analysis & Purification A Mix Benzene & AlCl₃ Cool to 0-10°C B Add this compound dropwise A->B C Stir at Room Temperature B->C D Quench with Ice/HCl C->D E Extract with Solvent D->E F Wash with NaHCO₃ & Brine E->F G Dry & Evaporate Solvent F->G H GC-MS Analysis G->H I Fractional Distillation or Preparative Chromatography H->I J Spectroscopic Characterization (NMR, MS) I->J

References

Application Notes and Protocols: 1-Chloro-2-methylpentane as a Non-Polar Solvent in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methylpentane is a halogenated alkane with non-polar characteristics, making it a potential solvent for various spectroscopic applications. Its use may be particularly advantageous in scenarios where common non-polar solvents like hexane or chloroform are not suitable due to solubility, reactivity, or spectral interference. Alkyl halides, in general, are utilized as solvents and reagents in industrial and laboratory settings.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in UV-Visible, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, alongside those of other common non-polar solvents for comparison.

PropertyThis compoundn-HexaneChloroform (CDCl3)
Molecular Formula C6H13Cl[4][5][6]C6H14CDCl3
Molecular Weight 120.62 g/mol [4]86.18 g/mol 120.38 g/mol
Boiling Point ~125 °C (estimated)[7]69 °C61.2 °C
logP (o/w) ~3.44 (estimated)[7]3.91.97
Solubility in Water ~108.9 mg/L @ 25°C (est)[7]9.5 mg/L @ 25°C8 g/L @ 20°C
Hazards Flammable liquid and vapor, Causes skin and serious eye irritation.[4]Flammable liquid and vapor, May be fatal if swallowed and enters airways, Causes skin irritation, May cause drowsiness or dizziness, Suspected of damaging fertility or the unborn child, May cause damage to organs through prolonged or repeated exposure.Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Suspected of causing cancer, May cause damage to organs through prolonged or repeated exposure, Harmful to aquatic life.

Spectroscopic Applications

UV-Visible (UV-Vis) Spectroscopy

Non-polar solvents are often preferred in UV-Vis spectroscopy as they tend to preserve the fine spectral details of the analyte.[8] The choice of solvent can significantly influence the absorption spectrum by altering peak positions and intensities.[9]

Application Note:

This compound can serve as a suitable non-polar solvent for UV-Vis analysis of non-polar compounds, particularly when a higher boiling point than hexane is desired for temperature-controlled experiments. Its relatively low reactivity makes it compatible with a wide range of analytes. However, like other alkyl halides, it may exhibit its own UV absorbance at lower wavelengths. Therefore, determining the UV cutoff wavelength for this compound is crucial before its use. Organohalogen compounds exhibit strong absorptions in the infrared region due to the carbon-halogen bond stretching vibrations.[10] While this is an IR characteristic, UV absorbance of the C-Cl bond should be considered.

Protocol for UV-Vis Spectroscopy:

  • Solvent Preparation: Use spectroscopy-grade this compound. If not available, purify by distillation.

  • Blank Measurement: Fill a quartz cuvette with this compound and record a baseline spectrum to determine the usable wavelength range and to correct for any solvent absorption.

  • Sample Preparation:

    • Accurately weigh the analyte.

    • Dissolve the analyte in a known volume of this compound to achieve the desired concentration. Ensure complete dissolution.

  • Sample Measurement:

    • Rinse the cuvette with the sample solution.

    • Fill the cuvette with the sample solution.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the true absorbance of the analyte.

Experimental Workflow for UV-Vis Spectroscopy

cluster_prep Preparation cluster_protocol Protocol cluster_analysis Analysis Solvent Spectroscopy-Grade This compound Blank Record Baseline (Solvent Blank) Solvent->Blank Analyte Non-polar Analyte PrepareSample Prepare Sample Solution Analyte->PrepareSample MeasureSample Record Sample Spectrum Blank->MeasureSample PrepareSample->MeasureSample Analyze Baseline Correction and Data Analysis MeasureSample->Analyze

Caption: Workflow for UV-Vis Spectroscopy using this compound.

Fluorescence Spectroscopy

Solvent polarity can significantly affect fluorescence emission spectra.[11] Non-polar solvents like hexane tend to shift the fluorescence spectrum to lower wavelengths.[12]

Application Note:

This compound can be used as a non-polar medium for studying the intrinsic fluorescence of non-polar fluorophores or for investigating the effects of a non-polar microenvironment on fluorescent probes. Its higher boiling point compared to other alkanes allows for fluorescence measurements at elevated temperatures with reduced solvent evaporation. Care must be taken to ensure the solvent is free from fluorescent impurities.

Protocol for Fluorescence Spectroscopy:

  • Solvent Purity Check: Run a fluorescence scan of the this compound to check for any background fluorescence. Purify by distillation if necessary.

  • Sample Preparation:

    • Prepare a stock solution of the fluorophore in this compound.

    • Prepare a series of dilutions to determine the linear range of fluorescence intensity versus concentration. The relationship between light absorption and fluorescence emission is only proportional for small absorptions.[13]

  • Instrument Setup:

    • Select the appropriate excitation wavelength based on the absorption spectrum of the fluorophore.

    • Set the emission wavelength range to be scanned.

  • Measurement:

    • Measure the fluorescence emission of a solvent blank.

    • Measure the fluorescence emission of the sample solutions.

  • Data Analysis: Subtract the solvent blank spectrum from the sample spectra. Analyze the emission spectra for peak wavelength, intensity, and any spectral shifts.

Logical Flow for Fluorescence Experiment

Start Start Purity Check Solvent for Background Fluorescence Start->Purity Prep Prepare Fluorophore Solution in this compound Setup Set Excitation and Emission Wavelengths Prep->Setup Purity->Prep Measure Measure Fluorescence Emission Setup->Measure Analyze Analyze Spectral Data (Intensity, Shift) Measure->Analyze End End Analyze->End

Caption: Logical flow for a fluorescence spectroscopy experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The quality of an NMR spectrum is highly dependent on proper sample preparation.[14] For non-polar compounds, deuterated chloroform (CDCl3) is a common solvent.[14]

Application Note:

While deuterated solvents are typically required for NMR to provide a lock signal, non-deuterated this compound could be used in specific situations, such as:

  • When a co-solvent with a deuterated standard is used.

  • For acquiring spectra on instruments that do not require a deuterium lock.

  • When the proton signals of the solvent do not interfere with the analyte signals of interest.

The use of this compound could be beneficial for analytes that are poorly soluble in common deuterated solvents but exhibit good solubility in this medium.

Protocol for NMR Spectroscopy:

  • Sample Preparation:

    • Ensure the analyte is free of any residual solvent by drying under high vacuum.[15]

    • For a ¹H NMR spectrum, dissolve 5-25 mg of the solid analyte or a small drop of a liquid analyte in approximately 0.6-0.75 mL of this compound.[15] For ¹³C NMR, a higher concentration may be needed.[14]

  • Filtering: Filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry NMR tube to remove any particulate matter. Solid particles can distort the magnetic field homogeneity, leading to broad lines.

  • Internal Standard: If quantitative analysis or precise chemical shift referencing is required, add a small amount of an internal standard (e.g., tetramethylsilane - TMS) that is soluble in this compound and does not have signals overlapping with the analyte.

  • Shimming: After inserting the sample into the spectrometer, the magnetic field must be shimmed to achieve homogeneity and optimal spectral resolution.[16]

  • Acquisition: Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

Signaling Pathway for NMR Sample Preparation

cluster_sample Sample Preparation cluster_procedure Procedure cluster_acquisition Data Acquisition Analyte Pure, Dry Analyte Dissolve Dissolve Analyte in Solvent Analyte->Dissolve Solvent This compound Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Standard Add Internal Standard (optional) Filter->Standard Shim Shim Magnetic Field Standard->Shim Acquire Acquire Spectrum Shim->Acquire

Caption: Workflow for preparing an NMR sample with this compound.

Safety and Handling

This compound is a flammable liquid and vapor and causes skin and eye irritation.[4] Always handle this solvent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Dispose of waste according to institutional and local regulations.

Conclusion

This compound presents a viable alternative as a non-polar solvent in various spectroscopic techniques. Its distinct physical properties, such as a higher boiling point than some common alkanes, may offer advantages for specific experimental conditions. Researchers should always perform initial validation experiments, such as determining the UV cutoff and checking for fluorescent impurities, to ensure compatibility with their specific application. The protocols provided herein offer a foundation for the use of this compound in spectroscopic analysis within research and drug development settings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-chloro-2-methylpentane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I performed a free-radical chlorination of 2-methylpentane and my final product is a mixture of several isomers, with a low yield of the desired this compound. Why did this happen?

A1: This is a common outcome for the free-radical chlorination of alkanes. The reaction is notoriously difficult to control for producing a single, specific constitutional isomer. The chlorine radical can abstract a hydrogen atom from any of the carbon positions in the 2-methylpentane molecule. This leads to a mixture of all possible monochlorinated isomers. The distribution of these isomers is determined by both the number of available hydrogens at each position and the relative reactivity of each type of C-H bond (tertiary > secondary > primary).[1][2][3] To obtain a pure sample of this compound, a more selective synthesis method is recommended, or you will need to perform a careful fractional distillation to separate the isomers.

Q2: What are the expected side products in the free-radical chlorination of 2-methylpentane?

A2: The free-radical chlorination of 2-methylpentane will produce a mixture of five constitutional isomers.[1][4][5] Besides the desired this compound, you should expect the formation of:

  • 2-chloro-2-methylpentane

  • 3-chloro-2-methylpentane

  • 2-chloro-4-methylpentane (which is the same as 4-chloro-2-methylpentane)

  • 1-chloro-4-methylpentane

Additionally, poly-chlorinated products can form if an excess of chlorine is used.[6][7]

Q3: I am trying to synthesize this compound from 2-methyl-1-pentanol using thionyl chloride (SOCl₂), but I am observing an unexpected product in my GC-MS analysis. What could it be?

A3: While the reaction of a primary alcohol like 2-methyl-1-pentanol with thionyl chloride is expected to proceed via an Sₙ2 mechanism to yield this compound, side reactions can occur.[8][9][10] A possible unexpected product could be an alkene, formed through an elimination reaction, although this is more common with tertiary alcohols.[9] Another, less likely, possibility with a hindered primary alcohol could be a rearranged alkyl chloride.[11] Although carbocation rearrangements are rare with SOCl₂, if any carbocationic character develops during the reaction, a hydride shift could potentially lead to the formation of other chloro-methylpentane isomers.[11]

Q4: My reaction of 2-methyl-1-pentanol with SOCl₂ is very slow and gives a poor yield. How can I improve this?

A4: The reaction of alcohols with thionyl chloride can be accelerated by the addition of a non-nucleophilic base, such as pyridine.[10][12] The base serves to neutralize the HCl generated during the reaction and facilitates the formation of the chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.[8][10] Ensure your reagents are anhydrous, as water will react with thionyl chloride. The reaction is typically carried out in an aprotic solvent.[9]

Data Presentation

Table 1: Estimated Product Distribution in the Free-Radical Monochlorination of 2-Methylpentane

The following table provides an estimated distribution of the monochlorinated products based on the statistical probability and the relative reactivity of primary (1°), secondary (2°), and tertiary (3°) C-H bonds to chlorination (approximate reactivity ratio of 1 : 3.5 : 5).[3]

Product NameCarbon Position of ChlorinationType of HydrogenNumber of HydrogensRelative Amount (Reactivity x No. of H)Estimated % Yield
This compound C1Primary (1°)31 x 3 = 312.3%
2-Chloro-2-methylpentaneC2Tertiary (3°)15 x 1 = 520.5%
3-Chloro-2-methylpentaneC3Secondary (2°)23.5 x 2 = 728.7%
4-Chloro-2-methylpentaneC4Secondary (2°)23.5 x 2 = 728.7%
1-Chloro-4-methylpentaneC5Primary (1°)61 x 6 = 624.6%

Note: The percentages are estimations and can vary based on reaction conditions such as temperature.

Experimental Protocols

Method 1: Free-Radical Chlorination of 2-Methylpentane (Illustrative Protocol)

This method is generally not preferred for the specific synthesis of this compound due to the formation of multiple isomers.

Materials:

  • 2-Methylpentane

  • Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) as a chlorine source

  • An inert solvent such as carbon tetrachloride (CCl₄) (Caution: CCl₄ is toxic and its use is restricted)

  • UV light source

Procedure:

  • In a reaction vessel equipped with a condenser, gas inlet, and a magnetic stirrer, dissolve 2-methylpentane in the inert solvent.

  • Initiate the reaction by irradiating the mixture with UV light.

  • Slowly bubble chlorine gas through the solution, or add sulfuryl chloride dropwise. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Monitor the reaction progress using Gas Chromatography (GC) to observe the formation of monochlorinated products.

  • Once the desired level of conversion is reached, stop the flow of chlorine and turn off the UV lamp.

  • Neutralize any remaining acid (e.g., HCl) by washing the reaction mixture with a dilute solution of sodium bicarbonate.

  • Wash with water and then dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • The solvent is removed by distillation.

  • The resulting mixture of chlorinated isomers must be separated by careful fractional distillation.

Method 2: Synthesis from 2-Methyl-1-pentanol using Thionyl Chloride (Preferred Method)

This method is more selective for the synthesis of this compound.

Materials:

  • 2-Methyl-1-pentanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, but recommended)

  • Anhydrous diethyl ether or another aprotic solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 2-methyl-1-pentanol and the anhydrous aprotic solvent.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride dropwise from the dropping funnel. If pyridine is used, it can be added to the alcohol solution before the addition of thionyl chloride.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux gently for a period of time, monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture and carefully pour it over crushed ice to decompose any excess thionyl chloride.

  • Separate the organic layer and wash it with a dilute sodium bicarbonate solution, followed by water.

  • Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂).

  • Remove the solvent by distillation.

  • Purify the resulting this compound by distillation.

Visualizations

Free_Radical_Chlorination cluster_start Starting Material cluster_products Potential Monochlorinated Products 2-Methylpentane 2-Methylpentane This compound This compound (Desired Product) 2-Methylpentane->this compound Cl• abstraction at C1 2-chloro-2-methylpentane 2-Chloro-2-methylpentane 2-Methylpentane->2-chloro-2-methylpentane Cl• abstraction at C2 3-chloro-2-methylpentane 3-Chloro-2-methylpentane 2-Methylpentane->3-chloro-2-methylpentane Cl• abstraction at C3 4-chloro-2-methylpentane 4-Chloro-2-methylpentane 2-Methylpentane->4-chloro-2-methylpentane Cl• abstraction at C4 1-chloro-4-methylpentane 1-Chloro-4-methylpentane 2-Methylpentane->1-chloro-4-methylpentane Cl• abstraction at C5

Caption: Isomeric products from free-radical chlorination of 2-methylpentane.

SN2_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Methyl-1-pentanol 2-Methyl-1-pentanol Chlorosulfite Chlorosulfite Ester 2-Methyl-1-pentanol->Chlorosulfite + SOCl₂ SOCl2 SOCl₂ This compound This compound Chlorosulfite->this compound Sₙ2 attack by Cl⁻ SO2 SO₂ (gas) Chlorosulfite->SO2 HCl HCl (gas) Chlorosulfite->HCl

Caption: Sₙ2 pathway for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 1-chloro-2-methylpentane. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and data to help you optimize your reaction outcomes. The recommended synthesis route is the conversion of 2-methylpentan-1-ol to this compound using thionyl chloride (SOCl₂), as this method offers higher selectivity and yield compared to the free-radical chlorination of 2-methylpentane.

Frequently Asked Questions (FAQs)

Q1: Why is the conversion of 2-methylpentan-1-ol preferred over the free-radical chlorination of 2-methylpentane for producing this compound?

The free-radical chlorination of 2-methylpentane is notoriously unselective, leading to a complex mixture of at least five monochlorinated isomers. This makes the isolation of pure this compound challenging and significantly lowers the overall yield of the desired product. In contrast, the reaction of 2-methylpentan-1-ol with thionyl chloride is a highly regioselective process that specifically replaces the hydroxyl group with a chlorine atom, leading to a much cleaner reaction and a higher yield of this compound.

Q2: What is the mechanism of the reaction between 2-methylpentan-1-ol and thionyl chloride?

For primary alcohols like 2-methylpentan-1-ol, the reaction with thionyl chloride (SOCl₂) typically proceeds through an Sₙ2 mechanism. The alcohol's hydroxyl group is first converted into a better leaving group (a chlorosulfite intermediate). The chloride ion, generated from the thionyl chloride, then acts as a nucleophile and attacks the carbon atom bonded to the leaving group, resulting in the formation of the alkyl chloride.[1][2] This process occurs with an inversion of stereochemistry if the starting alcohol is chiral at the reaction center.

Q3: What are the primary byproducts of the reaction between 2-methylpentan-1-ol and thionyl chloride?

The main byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases at typical reaction temperatures.[1] The evolution of these gaseous byproducts helps to drive the reaction to completion.

Q4: Can I use other reagents to convert 2-methylpentan-1-ol to this compound?

Yes, other reagents such as phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) can also be used. However, thionyl chloride is often preferred because its byproducts are gaseous, which simplifies the purification of the final product.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Degraded thionyl chloride: Thionyl chloride is moisture-sensitive and can decompose over time. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Loss of product during workup: Product may be lost during the aqueous wash or distillation steps.1. Use freshly opened or distilled thionyl chloride for the reaction. 2. Ensure the reaction is stirred for the recommended duration at the appropriate temperature. Monitor the reaction progress using TLC or GC. 3. Be careful during phase separations and ensure the distillation apparatus is set up correctly to avoid product loss.
Presence of Unreacted 2-Methylpentan-1-ol in the Product 1. Insufficient thionyl chloride: Not enough reagent was used to convert all the starting alcohol. 2. Reaction not gone to completion: See "Low or No Yield" above.1. Use a slight excess of thionyl chloride as specified in the protocol. 2. Increase the reaction time or gently heat the reaction mixture if monitoring indicates the presence of starting material.
Formation of a High-Boiling Point Residue Ether formation: Intermolecular dehydration of the alcohol can lead to the formation of di(2-methylpentyl) ether, especially if the reaction conditions are too harsh (e.g., high temperatures).Maintain the recommended reaction temperature. Avoid excessive heating during the reaction and distillation.
Product is a Dark Color Impurities in reagents or decomposition: Use of old or impure reagents can lead to colored byproducts. Overheating during distillation can also cause decomposition.Use pure, colorless reagents. Perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.

Experimental Protocol: Synthesis of this compound from 2-Methylpentan-1-ol

This protocol details the conversion of 2-methylpentan-1-ol to this compound using thionyl chloride.

Materials:

  • 2-methylpentan-1-ol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Diethyl ether (or other suitable solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-methylpentan-1-ol. If using a solvent, dissolve the alcohol in an appropriate anhydrous solvent like diethyl ether. Place the flask in an ice bath to cool.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride to the stirred, cooled solution of the alcohol via the dropping funnel. The addition should be dropwise to control the exothermic reaction and the evolution of HCl and SO₂ gases. If pyridine is used, it can be added to the alcohol solution before the addition of thionyl chloride.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Carefully and slowly pour the reaction mixture over crushed ice to quench any unreacted thionyl chloride.

    • Transfer the mixture to a separatory funnel. If a solvent was used, add more to ensure two distinct layers form.

    • Wash the organic layer sequentially with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as CO₂ gas will be evolved during the bicarbonate wash.

    • Wash the organic layer one final time with brine (saturated NaCl solution).

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. If a solvent was used, remove it by rotary evaporation.

  • Purification: Purify the crude this compound by distillation. Collect the fraction that boils at the expected boiling point of this compound (approximately 128-130 °C at atmospheric pressure).

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
2-Methylpentan-1-olC₆H₁₄O102.17148-1490.825
Thionyl chlorideSOCl₂118.97761.638
This compoundC₆H₁₃Cl120.62128-1300.879

Table 2: Typical Reaction Parameters and Expected Yield

Parameter Value/Condition
Reactant Ratio (Alcohol:SOCl₂) 1 : 1.1 - 1.5
Solvent Diethyl ether or neat (no solvent)
Reaction Temperature 0 °C to room temperature
Reaction Time 2 - 6 hours
Expected Yield 70 - 90%

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: 2-Methylpentan-1-ol reaction_setup Reaction Setup: - Add 2-methylpentan-1-ol to flask - Cool in ice bath start->reaction_setup add_socl2 Addition of Thionyl Chloride: - Add SOCl₂ dropwise reaction_setup->add_socl2 reaction Reaction: - Stir at room temperature for 2-6 hours add_socl2->reaction workup Workup: - Quench with ice - Wash with water and NaHCO₃ solution reaction->workup drying Drying: - Dry organic layer with MgSO₄ workup->drying purification Purification: - Distillation drying->purification end End: Pure this compound purification->end troubleshooting_logic Troubleshooting Low Yield start Low Yield of Product check_reagents Are reagents fresh? start->check_reagents check_reaction_time Was reaction time sufficient? check_reagents->check_reaction_time Yes use_fresh_reagents Use fresh SOCl₂ check_reagents->use_fresh_reagents No check_workup Careful during workup? check_reaction_time->check_workup Yes increase_time Increase reaction time or apply gentle heat check_reaction_time->increase_time No careful_separation Be cautious during phase separation and distillation check_workup->careful_separation No success Yield Improved check_workup->success Yes use_fresh_reagents->success increase_time->success careful_separation->success signaling_pathway Reaction Mechanism: 2-Methylpentan-1-ol to this compound alcohol 2-Methylpentan-1-ol intermediate Chlorosulfite Intermediate alcohol->intermediate Nucleophilic attack on S socl2 SOCl₂ socl2->intermediate product This compound intermediate->product Sₙ2 attack by Cl⁻ byproducts SO₂ + HCl (gases) intermediate->byproducts Decomposition chloride_ion Cl⁻ chloride_ion->product

References

Technical Support Center: 1-Chloro-2-methylpentane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Chloro-2-methylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. If synthesized from 2-methyl-1-pentanol, impurities may include unreacted starting material, the dehydration byproduct 2-methyl-1-pentene, and the ether byproduct bis(2-methylpentyl) ether. Residual acidic catalysts and water are also common.

Q2: My distilled this compound is still impure. What could be the reason?

A2: This could be due to several factors:

  • Inefficient distillation: The boiling points of your impurities might be too close to the product for a simple distillation to be effective.

  • Azeotrope formation: An azeotrope is a mixture of liquids with a constant boiling point, which cannot be separated by simple distillation.

  • Wet product: The presence of water can interfere with the distillation process and co-distill with the product.

  • Contaminated glassware: Ensure all your distillation equipment is clean and dry before use.

Q3: I am observing a lower than expected boiling point during distillation. Why is this happening?

A3: A lower boiling point often indicates the presence of a more volatile impurity, such as 2-methyl-1-pentene (boiling point: 61-62°C)[1][2][3][4][5]. It could also suggest the formation of a low-boiling azeotrope.

Q4: The distillation is proceeding very slowly, and I have to use a very high temperature. What is the issue?

A4: This could be due to a high concentration of a less volatile impurity, such as unreacted 2-methyl-1-pentanol (boiling point: 148-149°C)[6][7][8][9][10]. Insufficient heating or poor insulation of the distillation column can also lead to slow distillation.

Troubleshooting Guides

Distillation Problems
Problem Possible Cause Troubleshooting Steps
Product is contaminated with a low-boiling impurity (e.g., 2-methyl-1-pentene). Boiling points are too close for simple distillation.1. Use a fractionating column to increase the separation efficiency. 2. Ensure a slow and steady distillation rate. 3. Collect the initial fraction (forerun) separately, as it will be enriched in the lower-boiling impurity.
Product is contaminated with a high-boiling impurity (e.g., 2-methyl-1-pentanol). Insufficient heating or "bumping" of the liquid.1. Ensure the distillation flask is not more than two-thirds full. 2. Use boiling chips or a magnetic stirrer for smooth boiling. 3. Monitor the temperature at the still head; a sudden drop can indicate the end of the product fraction. Stop the distillation when the temperature starts to rise significantly again.
Distillation temperature is unstable. Uneven heating or presence of multiple impurities.1. Ensure the heating mantle is in good contact with the flask. 2. Consider a preliminary purification step, such as an aqueous wash, to remove some impurities before distillation.
No distillate is being collected despite heating. Thermometer bulb is placed incorrectly. Condenser is not functioning properly. Leak in the system.1. The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head. 2. Check for adequate water flow through the condenser. 3. Check all joints for a proper seal.
Pre-Distillation Purification Problems
Problem Possible Cause Troubleshooting Steps
Formation of an emulsion during aqueous wash. Vigorous shaking of the separatory funnel.1. Gently swirl or invert the separatory funnel instead of shaking vigorously. 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 3. Allow the mixture to stand for a longer period.
Product is still wet after drying with a drying agent. Insufficient amount of drying agent. Inappropriate drying agent.1. Add more drying agent until some of it remains free-flowing in the solution. 2. Anhydrous sodium sulfate or magnesium sulfate are suitable for alkyl halides.
Product appears cloudy after drying. Fine particles of the drying agent are suspended in the liquid.1. Decant the liquid carefully. 2. For very fine particles, perform a gravity filtration through a fluted filter paper or a small plug of cotton wool.

Data Presentation

Table 1: Boiling Points of this compound and Potential Impurities

CompoundIUPAC NameBoiling Point (°C)Reference(s)
Product This compound120-128[11][12]
Starting Material 2-Methyl-1-pentanol148-149[6][7][8][9][10]
Side Product 2-Methyl-1-pentene61-62[1][2][3][4][5]
Side Product bis(2-methylpentyl) etherNot available-

Experimental Protocols

Protocol 1: Aqueous Work-up of Crude this compound

This protocol describes the removal of acidic impurities and water-soluble byproducts.

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of deionized water and gently swirl the funnel. Allow the layers to separate and discard the aqueous (lower) layer. This compound is insoluble in water.[13]

  • Add an equal volume of 5% sodium bicarbonate solution to neutralize any residual acid. Swirl gently. Caution: Vent the funnel frequently to release any pressure from carbon dioxide evolution.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer again with an equal volume of deionized water.

  • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

Protocol 2: Drying of this compound

This protocol describes the removal of residual water before distillation.

  • To the washed this compound from Protocol 1, add a small amount of anhydrous sodium sulfate (or magnesium sulfate).

  • Swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.

  • Allow the mixture to stand for 10-15 minutes, swirling occasionally.

  • Carefully decant the dried liquid into a clean, dry round-bottom flask suitable for distillation.

Protocol 3: Fractional Distillation of this compound

This protocol is recommended for separating impurities with close boiling points.

  • Assemble a fractional distillation apparatus using a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the distillation head.

  • Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried this compound.

  • Heat the flask gently.

  • Collect the forerun (the first few milliliters of distillate) in a separate receiving flask. This fraction will be enriched in any low-boiling impurities.

  • Monitor the temperature at the still head. When the temperature stabilizes near the boiling point of this compound (120-128°C), change to a clean receiving flask to collect the main product fraction.[11][12]

  • Continue distillation at a slow, steady rate (approximately 1-2 drops per second).

  • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distillation flask.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound Wash Aqueous Work-up (Protocol 1) Crude->Wash Remove acid & water-soluble impurities Dry Drying (Protocol 2) Wash->Dry Remove residual water Distill Fractional Distillation (Protocol 3) Dry->Distill Separate by boiling point Pure Pure this compound Distill->Pure

Caption: Purification workflow for this compound.

TroubleshootingTree Start Impure Product After Distillation CheckBP Check Boiling Point of Distillate Start->CheckBP LowBP Low Boiling Point CheckBP->LowBP Lower than expected HighBP High Boiling Point CheckBP->HighBP Higher than expected CorrectBP Correct Boiling Point, Still Impure CheckBP->CorrectBP As expected LowBP_Sol Likely Volatile Impurity (e.g., Alkene). Use Fractional Distillation. LowBP->LowBP_Sol Solution HighBP_Sol Likely High-Boiling Impurity (e.g., Alcohol). Stop distillation when temp rises. HighBP->HighBP_Sol Solution CorrectBP_Sol Possible Azeotrope or Co-distillation. Check for water. Redry and redistill. CorrectBP->CorrectBP_Sol Solution

Caption: Troubleshooting decision tree for impure distillate.

References

Preventing elimination reactions with 1-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 1-chloro-2-methylpentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions, specifically focusing on preventing unwanted elimination byproducts.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during substitution reactions with this compound, providing solutions and preventative measures.

Q1: My reaction with this compound is producing a significant amount of alkene byproduct. How can I favor the substitution reaction?

A1: The formation of an alkene (2-methylpent-1-ene or other isomers) indicates that an elimination (E2) reaction is competing with your desired substitution (SN2) reaction. Since this compound is a primary alkyl halide, SN2 reactions are generally favored. However, certain conditions can promote the E2 pathway. To minimize elimination, consider the following factors:

  • Nucleophile/Base Selection: The choice of your nucleophile is critical. Strong, sterically hindered bases will favor elimination. To promote substitution, use a good nucleophile that is a weak base.

  • Solvent Choice: The solvent plays a crucial role in the reaction pathway. Polar aprotic solvents are ideal for SN2 reactions.

  • Temperature Control: Higher temperatures tend to favor elimination reactions.

  • Concentration: High concentrations of a strong base can increase the rate of the bimolecular E2 reaction.

Q2: What specific nucleophiles are recommended to maximize the yield of the substitution product?

A2: To favor the SN2 pathway, you should select a nucleophile that is strong but not strongly basic. Excellent choices include:

  • Iodide ion (I⁻): Often introduced as sodium iodide (NaI) in acetone.

  • Cyanide ion (CN⁻): Typically used as sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent.

  • Azide ion (N₃⁻): Sodium azide (NaN₃) is a common source.

  • Acetate ion (CH₃COO⁻): Can be used as sodium acetate.

Conversely, you should avoid strong, bulky bases like potassium tert-butoxide (KOtBu), as these are known to promote E2 elimination, even with primary alkyl halides. Strong, non-bulky bases like sodium ethoxide (NaOEt) in ethanol can also lead to a significant amount of elimination, especially at higher temperatures.

Q3: What is the best solvent for my substitution reaction with this compound?

A3: For an SN2 reaction on a primary alkyl halide like this compound, polar aprotic solvents are highly recommended. These solvents can dissolve the nucleophile but do not solvate the nucleophile as strongly as protic solvents, thus preserving its nucleophilicity. Ideal solvents include:

  • Acetone

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

Polar protic solvents, such as ethanol and water, can solvate the nucleophile, reducing its effectiveness and can also promote E2 reactions, particularly when a strong base is used. For instance, using sodium hydroxide in pure ethanol will favor elimination more than in a mixture of ethanol and water.[1]

Q4: How does temperature affect the ratio of substitution to elimination products?

A4: Higher temperatures generally favor elimination reactions over substitution reactions.[1][2] This is because elimination reactions typically have a higher activation energy and result in an increase in entropy (more products are formed). Therefore, to maximize the yield of your substitution product, it is advisable to run the reaction at a lower temperature. If the reaction rate is too slow at room temperature, gentle heating may be necessary, but it should be carefully controlled.

Quantitative Data on Substitution vs. Elimination

Nucleophile/BaseSolventTemperatureExpected Major ProductExpected Substitution:Elimination Ratio
NaIAcetoneRoom TempSubstitution (SN2)> 90:10
NaCNDMSORoom TempSubstitution (SN2)> 90:10
NaN₃DMFRoom TempSubstitution (SN2)> 90:10
NaOEtEthanolElevated TempElimination (E2)< 50:50 (Elimination favored)
KOtBut-ButanolRoom TempElimination (E2)< 10:90

Experimental Protocols

Protocol 1: Synthesis of 1-iodo-2-methylpentane via SN2 Reaction

This protocol is a standard method for the conversion of an alkyl chloride to an alkyl iodide, which is an excellent SN2 reaction that minimizes elimination.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium thiosulfate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium iodide in anhydrous acetone.

  • Add this compound to the stirred solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts and wash with a 5% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-iodo-2-methylpentane.

  • The product can be further purified by distillation if necessary.

Protocol 2: Synthesis of 2-methylpentyl cyanide via SN2 Reaction

This protocol describes the synthesis of a nitrile from a primary alkyl halide, a reaction that is highly favorable for the SN2 pathway.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Diatomaceous earth (Celite®)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • To a dry round-bottom flask containing a magnetic stir bar, add sodium cyanide and anhydrous DMSO.

  • Stir the suspension and add this compound dropwise.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice water.

  • Filter the aqueous mixture through a pad of diatomaceous earth to remove any insoluble material.

  • Transfer the filtrate to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash several times with water to remove DMSO, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 2-methylpentyl cyanide by vacuum distillation.

Visualizing Reaction Pathways

The following diagrams illustrate the competition between the SN2 and E2 pathways and a troubleshooting workflow.

G sub This compound p_sn2 Substitution Product sub->p_sn2 SN2 Pathway (Substitution) p_e2 Elimination Product (Alkene) sub->p_e2 E2 Pathway (Elimination) nuc Nucleophile/Base nuc->p_sn2 nuc->p_e2

Caption: Competing SN2 and E2 reaction pathways for this compound.

G start High Alkene Byproduct? check_nuc Check Nucleophile: Is it a strong, bulky base? start->check_nuc Yes check_temp Check Temperature: Is it elevated? check_nuc->check_temp No sol_nuc Solution: Use a strong, non-bulky nucleophile (e.g., NaI, NaCN) check_nuc->sol_nuc Yes check_solv Check Solvent: Is it polar protic? check_temp->check_solv No sol_temp Solution: Lower the reaction temperature check_temp->sol_temp Yes sol_solv Solution: Use a polar aprotic solvent (e.g., Acetone, DMSO) check_solv->sol_solv Yes end Substitution Favored check_solv->end No sol_nuc->end sol_temp->end sol_solv->end

Caption: Troubleshooting workflow for minimizing elimination reactions.

References

Technical Support Center: Optimizing 1-Chloro-2-methylpentane Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-chloro-2-methylpentane substitution reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the substitution reactions of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Yield - Inactive Reagents: The nucleophile or alkyl halide may have degraded. - Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier. - Poor Solvent Choice: The solvent may not be appropriate for the desired reaction mechanism (SN1 or SN2).[1] - Steric Hindrance: Although a primary halide, the methyl group at the 2-position can cause some steric hindrance.[2]- Reagent Quality: Use fresh or purified reagents. - Temperature Adjustment: Gradually increase the reaction temperature while monitoring for side products.[3] - Solvent Optimization: For SN2 reactions, use a polar aprotic solvent like acetone or DMSO. For SN1, a polar protic solvent like ethanol or water is preferable.[1][4]
Formation of an Alkene (Elimination Product) - Strong, Bulky Base: The nucleophile may be acting as a strong base, favoring elimination (E2). - High Temperature: Higher temperatures generally favor elimination over substitution.[3]- Nucleophile/Base Selection: Use a less sterically hindered nucleophile with higher nucleophilicity and lower basicity. - Temperature Control: Run the reaction at a lower temperature.
Mixture of Substitution Products (SN1 and SN2) - Secondary Nature of Carbocation (if formed): Although a primary halide, rearrangement to a more stable secondary carbocation is possible under SN1 conditions, though less likely. - Competing Mechanisms: The reaction conditions may be intermediate between those that favor SN1 and SN2.- Favor SN2 Conditions: To obtain a single substitution product with inversion of stereochemistry, use a strong, non-bulky nucleophile in a polar aprotic solvent at a moderate temperature.[1][2]
Slow Reaction Rate - Poor Leaving Group: Chloride is a reasonably good leaving group, but not as good as bromide or iodide.[1] - Weak Nucleophile: A weak nucleophile will react more slowly in an SN2 reaction.[1] - Low Reactant Concentration: The rate of both SN1 and SN2 reactions is dependent on the concentration of the alkyl halide.[1][5]- Enhance Leaving Group Ability: While not always practical, converting the chloride to a better leaving group could be an option in some synthetic routes. - Use a Stronger Nucleophile: Select a nucleophile that is known to be highly reactive for SN2 reactions (e.g., I-, CN-, N3-). - Increase Concentration: Increase the concentration of the reactants, if solubility allows.

Frequently Asked Questions (FAQs)

Q1: Is this compound more likely to undergo SN1 or SN2 reactions?

A1: this compound is a primary alkyl halide. Primary alkyl halides strongly favor the SN2 mechanism due to the instability of the corresponding primary carbocation that would be formed in an SN1 reaction.[2] The SN2 reaction proceeds via a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center if one were present at the alpha-carbon.

Q2: How does the choice of nucleophile affect the reaction outcome?

A2: The strength and steric bulk of the nucleophile are critical.

  • Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻) will favor the SN2 pathway, leading to a direct substitution product.[1]

  • Weak nucleophiles (e.g., H₂O, ROH) will react very slowly with a primary halide and may require elevated temperatures, which could promote side reactions.[1]

  • Strong, bulky bases (e.g., t-butoxide) will favor the E2 elimination reaction, leading to the formation of 2-methyl-1-pentene.

Q3: What is the optimal solvent for SN2 reactions with this compound?

A3: For an SN2 reaction, a polar aprotic solvent is ideal.[1][4] Solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices. These solvents can dissolve the nucleophile but do not solvate it as strongly as polar protic solvents, thus leaving the nucleophile more "naked" and reactive for the backside attack.

Q4: Under what conditions might an SN1 reaction occur?

A4: While highly disfavored, SN1-like behavior could be forced under specific conditions, such as using a very weak nucleophile in a polar protic solvent (solvolysis) at high temperatures. However, this is likely to be a slow and inefficient process with the potential for competing elimination reactions.

Q5: How can I minimize the formation of the elimination byproduct, 2-methyl-1-pentene?

A5: To minimize elimination:

  • Use a good nucleophile that is a weak base (e.g., iodide, bromide, azide).

  • Avoid strong, sterically hindered bases.

  • Keep the reaction temperature as low as possible while still allowing the substitution reaction to proceed at a reasonable rate.[3]

Data Presentation: Predicted Reaction Outcomes

The following table summarizes the expected major products and mechanisms for the reaction of this compound with various nucleophiles under different conditions.

Nucleophile Solvent Predominant Mechanism Major Product(s)
Sodium Iodide (NaI)AcetoneSN21-Iodo-2-methylpentane
Sodium Cyanide (NaCN)DMSOSN22-Methylhexanenitrile
Sodium Azide (NaN₃)DMFSN21-Azido-2-methylpentane
Sodium Hydroxide (NaOH)Ethanol/WaterSN2 / E22-Methyl-1-pentanol / 2-Methyl-1-pentene
Sodium Ethoxide (NaOEt)EthanolSN2 / E21-Ethoxy-2-methylpentane / 2-Methyl-1-pentene
Ammonia (NH₃, excess)EthanolSN22-Methyl-1-pentanamine
Water (H₂O)Water (solvolysis)Very slow SN1/SN22-Methyl-1-pentanol (low yield)

Experimental Protocols

Protocol 1: Synthesis of 1-Iodo-2-methylpentane via SN2 Reaction

This protocol describes a classic Finkelstein reaction, which is a highly efficient SN2 process.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • 5% aqueous sodium thiosulfate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone.

  • Add this compound to the solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with 5% aqueous sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 1-iodo-2-methylpentane.

  • The product can be further purified by distillation if necessary.

Protocol 2: Synthesis of 2-Methyl-1-pentanamine via SN2 Reaction

This protocol describes the synthesis of a primary amine from an alkyl halide. Using a large excess of ammonia helps to minimize the formation of secondary and tertiary amine byproducts.[6][7]

Materials:

  • This compound

  • Concentrated aqueous ammonia

  • Ethanol

  • Sealed reaction tube or autoclave

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • In a sealed reaction tube, combine this compound with a large excess of a concentrated solution of ammonia in ethanol.

  • Heat the sealed tube. The temperature and reaction time will need to be optimized.

  • After the reaction is complete, cool the tube and carefully open it in a well-ventilated fume hood.

  • Transfer the contents to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.

  • Dissolve the residue in diethyl ether and water.

  • Separate the layers in a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and extract with 1 M HCl to protonate the amine and move it to the aqueous layer.

  • Wash the acidic aqueous layer with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer with 1 M NaOH to deprotonate the amine.

  • Extract the free amine with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous potassium carbonate.

  • Filter and remove the solvent by rotary evaporation to yield the desired primary amine.

Visualizations

experimental_workflow reagents 1. Mix Reagents (this compound, Nucleophile, Solvent) reaction 2. Reaction (Heating/Stirring) reagents->reaction Set Temperature workup 3. Aqueous Workup (Quenching, Extraction) reaction->workup Cool to RT drying 4. Drying (Anhydrous MgSO4 or Na2SO4) workup->drying Separate Layers purification 5. Purification (Distillation/Chromatography) drying->purification Filter & Concentrate analysis 6. Analysis (NMR, GC-MS, IR) purification->analysis Obtain Pure Product substitution_mechanisms cluster_sn2 SN2 Mechanism (Favored) cluster_sn1 SN1 Mechanism (Disfavored) sn2_start This compound + Nu⁻ sn2_ts Transition State [Nu---C---Cl]⁻ sn2_start->sn2_ts Backside Attack sn2_end Substituted Product + Cl⁻ sn2_ts->sn2_end Inversion of Stereochemistry sn1_start This compound sn1_carbocation Primary Carbocation (Unstable) sn1_start->sn1_carbocation Loss of Cl⁻ (Slow) sn1_rearranged Secondary Carbocation (Possible Rearrangement) sn1_carbocation->sn1_rearranged Hydride Shift sn1_end Substituted Product sn1_rearranged->sn1_end Nucleophilic Attack influencing_factors Outcome Reaction Outcome Substrate Substrate (Primary Halide) SN2 SN2 Substrate->SN2 Favors Nucleophile Nucleophile (Strong vs. Weak/Bulky) Nucleophile->SN2 Strong, non-bulky E2 E2 Nucleophile->E2 Strong, bulky base Solvent Solvent (Polar Protic vs. Aprotic) Solvent->SN2 Aprotic SN1 SN1 Solvent->SN1 Protic Temp Temperature (Low vs. High) Temp->SN2 Low Temp->E2 High SN2->Outcome SN1->Outcome E2->Outcome

References

Technical Support Center: 1-Chloro-2-methylpentane Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-Chloro-2-methylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a primary chloroalkane, this compound primarily degrades through two competing pathways: nucleophilic substitution (SN2) and elimination (E2).

  • Nucleophilic Substitution (SN2): In the presence of nucleophiles, such as water or hydroxide ions, the chlorine atom is replaced, leading to the formation of an alcohol (2-methyl-1-pentanol). This is a common hydrolysis pathway.

  • Elimination (E2): In the presence of a strong base, a molecule of hydrogen chloride (HCl) is eliminated, resulting in the formation of alkenes, primarily 2-methyl-1-pentene.

Q2: What factors influence the stability of this compound in my experiments?

A2: The stability of this compound is significantly influenced by the following factors:

  • Temperature: Higher temperatures accelerate both substitution and elimination reactions.[1]

  • pH: Basic conditions, particularly with strong bases, favor the E2 elimination pathway. Hydrolysis can occur under neutral and acidic conditions, though at a slower rate.

  • Solvent: Polar protic solvents (e.g., water, ethanol) can participate in and promote substitution reactions. The use of ethanol as a solvent can also encourage elimination reactions.[1]

  • Presence of Nucleophiles/Bases: The concentration and strength of nucleophiles or bases will dictate the predominant degradation pathway. Strong, bulky bases favor elimination, while weaker bases that are good nucleophiles favor substitution.

  • Light: Although specific data for this compound is limited, chloroalkanes can undergo photodegradation upon exposure to UV light, typically through a free-radical mechanism.

Q3: What are the expected degradation products I might see in my analysis?

A3: Based on the primary degradation pathways, you can expect to see the following degradation products:

  • From Hydrolysis (SN2): 2-methyl-1-pentanol.

  • From Elimination (E2): 2-methyl-1-pentene.

  • From Photodegradation: A mixture of smaller hydrocarbon fragments and chlorinated species may be formed through radical mechanisms.

Q4: How should I store this compound to ensure its stability?

A4: To ensure the stability of this compound, it should be stored in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[2][3] It is recommended to store it in a tightly sealed container to prevent exposure to moisture, which can lead to slow hydrolysis.[2] For bulk storage, using a nitrogen blanket can help to exclude moisture.[2]

Troubleshooting Guides

Problem 1: I am observing a significant loss of this compound in my reaction mixture, even at room temperature.

Possible Cause Troubleshooting Step
Hydrolysis due to water contamination. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and store them properly to prevent moisture absorption.
Reaction with a nucleophilic solvent or reagent. Review the compatibility of all components in your reaction mixture. If a nucleophilic solvent is necessary, consider running the reaction at a lower temperature to minimize degradation.
Basic conditions promoting elimination. If your reaction conditions are basic, consider if a weaker base or a non-nucleophilic base can be used. Lowering the temperature can also help to reduce the rate of elimination.

Problem 2: My analytical results show unexpected peaks that I suspect are degradation products.

Possible Cause Troubleshooting Step
Formation of 2-methyl-1-pentanol via hydrolysis. Confirm the identity of the peak by running a standard of 2-methyl-1-pentanol if available, or by using mass spectrometry to check for the expected molecular weight and fragmentation pattern.
Formation of 2-methyl-1-pentene via elimination. Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the peak. The mass spectrum of 2-methyl-1-pentene will have a distinct fragmentation pattern.
Sample degradation during analysis. High temperatures in the GC injector port can sometimes cause thermal degradation. Try lowering the injector temperature to the minimum required for efficient volatilization.

Problem 3: The rate of my reaction involving this compound is inconsistent between batches.

Possible Cause Troubleshooting Step
Variability in the moisture content of reagents or solvents. Implement a strict protocol for using and storing anhydrous solvents and reagents. Consider using a fresh bottle of solvent for each new batch.
Temperature fluctuations during the reaction. Use a temperature-controlled reaction setup (e.g., a water bath or a temperature-controlled mantle) to ensure consistent reaction temperatures.
Degradation of this compound during storage. Check the purity of your starting material before each use. If it has been stored for a long time or under suboptimal conditions, it may have partially degraded.

Data Presentation

Table 1: Relative Rates of Hydrolysis for Primary Halobutanes at 50°C

HaloalkaneCarbon-Halogen Bond Strength (kJ/mol)Relative Rate of Hydrolysis
1-Chlorobutane327Slowest
1-Bromobutane285Intermediate
1-Iodobutane213Fastest

This table illustrates the expected trend for this compound, which would have a hydrolysis rate comparable to 1-chlorobutane under similar conditions.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To evaluate the stability of this compound under acidic, neutral, and basic hydrolytic conditions.

Methodology:

  • Sample Preparation: Prepare three sets of solutions of this compound at a concentration of 1 mg/mL in the following solvents:

    • 0.1 M Hydrochloric Acid (Acidic)

    • Purified Water (Neutral)

    • 0.1 M Sodium Hydroxide (Basic)

  • Incubation: Store the solutions at a constant temperature (e.g., 50°C) and protect them from light.

  • Time Points: Withdraw aliquots from each solution at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating GC-MS method to quantify the amount of this compound remaining and to identify and quantify any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Protocol 2: Analytical Method for Stability Assessment by GC-MS

Objective: To develop a Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation and quantification of this compound and its primary degradation products.

Methodology:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

  • Sample Preparation: Dilute the samples from the forced degradation study in a suitable solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis.

Visualizations

DegradationPathways This compound This compound 2-methyl-1-pentanol 2-methyl-1-pentanol This compound->2-methyl-1-pentanol Hydrolysis (SN2) (H2O, OH-) 2-methyl-1-pentene 2-methyl-1-pentene This compound->2-methyl-1-pentene Elimination (E2) (Strong Base)

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solutions in Acidic, Neutral, and Basic media stress Incubate at 50°C (Protect from light) prep->stress sampling Withdraw aliquots at time points stress->sampling gcms Analyze by GC-MS sampling->gcms data Determine degradation rate and identify products gcms->data

References

Technical Support Center: Analysis of 1-Chloro-2-methylpentane Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-2-methylpentane. The following sections detail common impurities, analytical methodologies for their identification, and potential sources of contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. The most prevalent impurities are typically positional isomers, followed by byproducts from the synthetic route and degradation products.

Common Impurities in this compound:

Impurity CategorySpecific ExamplesTypical Source
Isomeric Impurities 2-Chloro-2-methylpentane, 3-Chloro-2-methylpentane, 1-Chloro-4-methylpentane, 2-Chloro-4-methylpentaneSide reactions during synthesis, rearrangements
Synthesis-Related Impurities Unreacted 2-methyl-1-pentanol, Di-sec-hexyl etherIncomplete reaction, side reactions of the alcohol starting material
Degradation Products 2-Methyl-1-pentene, 2-Methyl-2-pentene, Hydrochloric AcidExposure to heat, light, or basic conditions

Q2: What is the recommended analytical method for identifying and quantifying impurities in this compound?

A2: The gold standard for analyzing volatile and semi-volatile organic compounds like this compound and its impurities is Gas Chromatography-Mass Spectrometry (GC-MS) .[1] This technique offers high separation efficiency and sensitive detection, allowing for the identification and quantification of trace-level impurities.[1] For distinguishing between closely related isomers, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is a powerful complementary technique.

Q3: Can you provide a starting point for a GC-MS method for analyzing this compound?

A3: Yes, a general GC-MS protocol for the analysis of chlorohexane isomers can be adapted. The following table outlines a recommended starting point for method development.

Recommended GC-MS Parameters:

ParameterRecommended Setting
GC Column Mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-200 amu

Q4: How can I differentiate between the various isomers of chloromethylpentane using NMR spectroscopy?

Troubleshooting Guides

Issue 1: Unexpected peaks in the GC-MS chromatogram.

  • Possible Cause 1: Isomeric Impurities. The synthesis of this compound, especially when using protic acids like HCl with 2-methyl-1-pentanol, can lead to carbocation rearrangements, resulting in the formation of various positional isomers.

    • Troubleshooting Step: Compare the mass spectra of the unknown peaks with library spectra of other C6H13Cl isomers. If standards are available, perform co-injection experiments.

  • Possible Cause 2: Synthesis Byproducts. If the reaction to produce this compound did not go to completion, you might see a peak for the starting material, 2-methyl-1-pentanol.[5][6] Side reactions of the alcohol under acidic conditions can also lead to byproducts like ethers.

    • Troubleshooting Step: Analyze a sample of the 2-methyl-1-pentanol starting material by GC-MS to confirm its retention time and mass spectrum.

  • Possible Cause 3: Degradation. Chlorinated alkanes can degrade upon exposure to heat, light, or basic surfaces, often through elimination reactions to form alkenes.[7]

    • Troubleshooting Step: Ensure proper storage of the this compound sample in a cool, dark place and in an inert container. Re-analyze the sample after purification (e.g., distillation) to see if the unknown peaks are removed.

Issue 2: Poor separation of isomeric impurities in the GC chromatogram.

  • Possible Cause: The GC column and/or temperature program are not optimized for the separation of these specific isomers.

    • Troubleshooting Step 1: Use a longer capillary column (e.g., 60 m) to improve resolution.

    • Troubleshooting Step 2: Employ a slower temperature ramp rate in the GC oven program to enhance the separation between closely eluting peaks.

    • Troubleshooting Step 3: Consider using a more polar GC column, which can offer different selectivity for halogenated compounds.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

  • Accurately prepare a stock solution of the this compound sample in a volatile, high-purity solvent such as hexane or dichloromethane (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • Transfer the samples and standards to 2 mL autosampler vials with PTFE-lined caps.

  • If trace-level impurities are of interest, a solid-phase microextraction (SPME) method can be developed to concentrate the analytes before GC-MS analysis.

Protocol 2: General ¹H and ¹³C NMR Analysis

  • Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire a ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • For more detailed structural elucidation, consider advanced NMR experiments such as COSY, HSQC, and HMBC.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample This compound Sample Dilution Dilute in Hexane Sample->Dilution NMR NMR Analysis Sample->NMR Vial Transfer to GC Vial Dilution->Vial GCMS GC-MS Analysis Vial->GCMS Identify Identify Impurities GCMS->Identify NMR->Identify Quantify Quantify Impurities Identify->Quantify

Caption: Experimental workflow for impurity analysis.

logical_relationship cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Sources Start 2-Methyl-1-pentanol Reagent Chlorinating Agent (e.g., SOCl₂, HCl) Start->Reagent Byproducts Synthesis Byproducts Start->Byproducts Incomplete Reaction / Side Reactions Product This compound Reagent->Product Isomers Isomeric Impurities Reagent->Isomers Carbocation Rearrangement Degradation Degradation Products Product->Degradation Heat / Light / Base Exposure

Caption: Sources of impurities in this compound.

References

Technical Support Center: Grignard Reactions with 1-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving the sterically hindered secondary alkyl halide, 1-chloro-2-methylpentane.

Troubleshooting Guide

This guide addresses common issues encountered during the formation of the Grignard reagent from this compound.

Q1: My Grignard reaction with this compound fails to initiate. What are the likely causes and how can I resolve this?

A1: Failure to initiate is the most common problem, especially with less reactive alkyl chlorides. The primary cause is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.

Potential Solutions:

  • Magnesium Activation: The magnesium surface must be activated to remove the oxide layer. Several methods can be employed:

    • Mechanical Activation: Vigorously grinding the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) can break the oxide layer and expose a fresh metal surface.

    • Chemical Activation:

      • Iodine: Add a small crystal of iodine to the magnesium suspension. The disappearance of the purple color is an indicator of activation.

      • 1,2-Dibromoethane (DBE): A small amount of DBE can be added to the magnesium in the ethereal solvent. The observation of ethylene bubbles indicates a successful activation.

      • Diisobutylaluminum hydride (DIBAL-H): For particularly stubborn reactions, a small amount of DIBAL-H can be an effective activator.[1]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen). Solvents must be rigorously dried.

  • Initiator: Adding a small amount of a pre-formed Grignard reagent can help to initiate the reaction.

Q2: I am observing a very low yield of my desired product. What are the potential side reactions and how can I minimize them?

A2: Low yields with sterically hindered alkyl halides like this compound are often due to competing side reactions.

  • Wurtz Coupling: The already formed Grignard reagent can react with the starting alkyl halide to form a dimer (R-R). To minimize this, use dilute solutions and ensure a slow, controlled addition of the this compound to the magnesium suspension. This keeps the concentration of the alkyl halide low.

  • Elimination Reactions: As a secondary halide, this compound can undergo elimination to form an alkene. Running the reaction at a lower temperature can sometimes favor the Grignard formation over elimination.

  • Reaction with Solvent: While ethers are generally stable, prolonged reaction times at high temperatures can lead to cleavage of the ether by the Grignard reagent.

Frequently Asked Questions (FAQs)

Q3: Which solvent is best for preparing the Grignard reagent from this compound?

A3: Tetrahydrofuran (THF) is generally preferred over diethyl ether for less reactive alkyl chlorides like this compound. THF has a higher boiling point and better solvating properties, which can help to stabilize the Grignard reagent and facilitate its formation.

Q4: Can I use 1-bromo-2-methylpentane or 1-iodo-2-methylpentane instead of the chloride?

A4: Yes, and it is highly recommended if feasible. The reactivity of alkyl halides in Grignard formation follows the trend: R-I > R-Br > R-Cl. Using the corresponding bromide or iodide will result in a much easier initiation and likely a higher yield of the Grignard reagent.

Q5: What are "Turbo-Grignard" reagents and are they useful for this reaction?

A5: "Turbo-Grignard" reagents are prepared by adding lithium chloride (LiCl) to the reaction mixture. LiCl helps to break up the polymeric aggregates of the Grignard reagent, leading to a more reactive monomeric species. This can be particularly beneficial for challenging substrates like this compound, potentially leading to a higher yield and faster reaction time.

Data Presentation

The following table provides representative yields for the Grignard reaction of 2-methylpentylmagnesium chloride under various hypothetical conditions, based on established chemical principles.

Alkyl HalideSolventActivation MethodAdditiveExpected Yield (%)
This compoundDiethyl EtherIodineNone20-40
This compoundTHFIodineNone40-60
This compoundTHF1,2-DibromoethaneNone50-70
This compoundTHF1,2-DibromoethaneLiCl ("Turbo")65-85
1-Bromo-2-methylpentaneTHFIodineNone80-95

Experimental Protocols

Protocol 1: Preparation of 2-methylpentylmagnesium chloride

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1-2 small crystals) or 1,2-Dibromoethane (catalytic amount)

  • Anhydrous work-up solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature.

  • Reagent Addition: Place the magnesium turnings in the flask. Add one or two small crystals of iodine.

  • Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction may be gently warmed with a heat gun to initiate. Successful initiation is indicated by the disappearance of the iodine color and the gentle boiling of the THF. If using 1,2-dibromoethane, the evolution of gas bubbles will be observed.

  • Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has been consumed. The resulting grey, cloudy solution is the Grignard reagent and can be used in subsequent reactions.

Visualizations

experimental_workflow cluster_setup Apparatus Setup cluster_reagents Reagent Addition cluster_initiation Initiation cluster_formation Grignard Formation cluster_product Product setup Flame-dry three-necked flask, condenser, and dropping funnel under inert gas. reagents Add Mg turnings and iodine crystal to the flask. setup->reagents initiation Add a small amount of this compound in THF. Gently warm if necessary. reagents->initiation observe Observe for color change and gentle reflux. initiation->observe addition Slowly add the remaining alkyl halide solution. observe->addition If initiated stir Stir for 30-60 minutes after addition is complete. addition->stir product 2-methylpentylmagnesium chloride solution is ready for use. stir->product

Caption: Experimental workflow for the preparation of 2-methylpentylmagnesium chloride.

troubleshooting_tree start Grignard reaction with this compound fails to initiate. q1 Is all glassware and solvent completely dry? start->q1 sol1 Thoroughly dry all glassware and use anhydrous solvent. q1->sol1 No q2 Has the magnesium been activated? q1->q2 Yes a1_yes Yes a1_no No sol2 Activate Mg with iodine, 1,2-dibromoethane, or by mechanical grinding. q2->sol2 No q3 Is the reaction temperature sufficient for initiation? q2->q3 Yes a2_yes Yes a2_no No sol3 Gently warm the flask with a heat gun. q3->sol3 No end If initiation still fails, consider using a more reactive halide (bromide or iodide) or a stronger activator like DIBAL-H. q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for Grignard reaction initiation failure.

References

Technical Support Center: Managing Stereoselectivity in Reactions of 1-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing stereoselectivity in reactions involving 1-chloro-2-methylpentane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling stereoselectivity in reactions with this compound?

A1: this compound is a chiral primary alkyl halide. The main challenges in controlling stereoselectivity arise from the potential for competing reaction mechanisms and the influence of the existing stereocenter at the C2 position.

  • For SN2 reactions , the goal is typically to achieve a clean inversion of configuration at a new stereocenter if the nucleophile is chiral, or to maintain the original stereochemistry at C2 without racemization. The primary nature of the halide favors the SN2 pathway. However, steric hindrance from the methyl group at the adjacent (beta) position can slow the reaction rate compared to unhindered primary alkyl halides.

  • For SN1 reactions , which are generally undesirable for this substrate due to the instability of the primary carbocation, any condition that promotes carbocation formation will lead to racemization, resulting in a loss of stereochemical control.

  • Elimination (E2) reactions are a common side reaction, especially with strong, bulky bases, and can compete with substitution, reducing the yield of the desired substitution product.

Q2: Which reaction pathway, SN1 or SN2, should I aim for to control stereochemistry?

A2: For predictable stereochemical outcomes with this compound, the SN2 pathway is strongly preferred . The SN2 reaction proceeds through a concerted, backside attack, which results in a predictable inversion of configuration if the reaction creates a new stereocenter. SN1 reactions, on the other hand, proceed through a planar carbocation intermediate, which leads to racemization and loss of stereocontrol. Given that this compound is a primary alkyl halide, SN2 conditions are generally favored.

Q3: How can I favor the SN2 pathway and minimize side reactions?

A3: To promote the SN2 mechanism and minimize SN1 and E2 side reactions, consider the following factors:

  • Nucleophile: Use a strong, non-bulky nucleophile. High concentrations of the nucleophile will also favor the bimolecular SN2 reaction.

  • Solvent: Employ a polar aprotic solvent such as acetone, DMSO, or DMF. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive. Protic solvents (like water or alcohols) can solvate the nucleophile, reducing its reactivity, and can promote SN1 reactions.

  • Temperature: Lower reaction temperatures generally favor substitution over elimination.

  • Leaving Group: Chloride is a reasonably good leaving group. For enhanced reactivity, it can be converted to a better leaving group like iodide (e.g., via the Finkelstein reaction) or a tosylate, though this adds steps to the synthesis.

Q4: What are modern methods for achieving high enantioselectivity in substitution reactions with chiral alkyl halides like this compound?

A4: Modern synthetic methods often employ chiral transition-metal catalysts to achieve high enantioselectivity, particularly in enantioconvergent reactions. These methods are advantageous when starting with a racemic mixture of the alkyl halide. The general principle involves the formation of a radical intermediate which then combines with a chiral catalyst complex to form the product with high enantiomeric excess (ee). Nickel-catalyzed cross-coupling reactions are a prominent example of this approach.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Substitution Product 1. Competing E2 Elimination: Use of a strong, bulky base or high reaction temperatures. 2. Poor Nucleophile: The chosen nucleophile may not be reactive enough. 3. Poor Leaving Group: Chloride may not be a sufficiently good leaving group for the specific reaction.1. Use a less sterically hindered base/nucleophile. Lower the reaction temperature. 2. Select a stronger, less hindered nucleophile. 3. Convert the chloride to a better leaving group, such as iodide or tosylate, prior to the substitution reaction.
Racemization or Loss of Stereoselectivity 1. SN1 Pathway Competition: Conditions favoring carbocation formation (e.g., protic solvent, high temperature, or a Lewis acid catalyst that is too strong). 2. Racemization of Starting Material or Product: The starting material or product may not be stable under the reaction or workup conditions.1. Switch to a polar aprotic solvent (e.g., DMF, acetone). Ensure a high concentration of a strong nucleophile. Maintain a low reaction temperature. 2. Check the stability of your starting material and product under the reaction conditions. Consider milder workup procedures.
Formation of Multiple Diastereomers (in reactions with chiral nucleophiles) 1. Poor Diastereoselectivity: The chiral centers of the substrate and nucleophile do not effectively control the stereochemical outcome of the reaction. 2. Epimerization: The newly formed stereocenter may be prone to epimerization under the reaction conditions.1. Modify the structure of the nucleophile or substrate to enhance steric or electronic differentiation. The use of a chiral auxiliary on the nucleophile may be necessary. 2. Use milder reaction conditions (lower temperature, weaker base if applicable). Analyze the reaction at intermediate time points to check for product epimerization.
Low Enantiomeric Excess in Catalytic Reactions 1. Ineffective Chiral Catalyst/Ligand: The chosen chiral ligand may not provide sufficient asymmetric induction. 2. Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic cycle. 3. Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.1. Screen a variety of chiral ligands. Optimize the catalyst loading and reaction temperature. 2. Lower the reaction temperature to slow the background reaction. Adjust reagent concentrations to favor the catalytic pathway. 3. Ensure the reaction is performed under an inert atmosphere if the catalyst is air- or moisture-sensitive. Use purified reagents and solvents.

Experimental Protocols & Data

While specific protocols for this compound are not abundant in the literature, the following represents a generalized, state-of-the-art approach for enantioconvergent cross-coupling of a primary alkyl halide with a beta-chiral center, based on nickel-catalyzed methods.

Representative Reaction: Nickel-Catalyzed Enantioconvergent Alkylation

This protocol is adapted from methodologies developed for the asymmetric synthesis of amines via nickel-catalyzed enantioconvergent substitution reactions.[1]

Reaction Scheme:

(rac)-1-chloro-2-methylpentane + R-ZnX --(Chiral Ni Catalyst)--> (S)- or (R)-2-methyl-1-R-pentane

Materials and Reagents:

  • (rac)-1-chloro-2-methylpentane

  • Organozinc reagent (R-ZnX)

  • Nickel(II) bromide glyme complex (NiBr₂·glyme)

  • Chiral ligand (e.g., a pybox or diamine ligand)

  • Anhydrous polar aprotic solvent (e.g., THF, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

General Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, to a solution of the chiral ligand (e.g., 1.2 mol%) in the anhydrous solvent is added NiBr₂·glyme (1.0 mol%). The mixture is stirred at room temperature for 30-60 minutes.

  • Reaction Setup: To the pre-formed catalyst solution is added the organozinc reagent (1.1 - 1.5 equivalents).

  • Substrate Addition: (rac)-1-chloro-2-methylpentane (1.0 equivalent) is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at a controlled temperature (often room temperature) for 12-24 hours. The progress of the reaction should be monitored by a suitable technique (e.g., GC-MS, TLC).

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography. The yield and enantiomeric excess (ee) of the product are determined by chiral HPLC or GC analysis.

Quantitative Data for a Model System (Analogous Reaction):

The following table summarizes results for a nickel-catalyzed enantioconvergent coupling of a racemic α-phthalimido alkyl chloride with an alkylzinc reagent, which serves as a model for the reactivity of chiral primary halides.[1]

EntryAlkylzinc ReagentChiral LigandSolventTemp (°C)Time (h)Yield (%)ee (%)
1Et₂Zn(S)-PyboxTHF25129092
2Me₂Zn(S)-PyboxTHF25188591
3(i-Pr)₂Zn(R)-DiamineDioxane25247888

Visualizations

Logical Workflow for Troubleshooting Stereoselectivity Issues

TroubleshootingWorkflow Start Start: Undesired Stereochemical Outcome CheckPurity 1. Verify Stereochemical Purity of Starting Material Start->CheckPurity AnalyzeReaction 2. Analyze Reaction Conditions CheckPurity->AnalyzeReaction LowEE Low Enantiomeric Excess (ee) AnalyzeReaction->LowEE LowDR Low Diastereomeric Ratio (dr) AnalyzeReaction->LowDR Racemization Complete Racemization AnalyzeReaction->Racemization CatalystPath Catalytic Reaction? LowEE->CatalystPath NonCatalystPath Non-Catalytic Reaction? LowDR->NonCatalystPath CheckSN1 Check for SN1 Conditions: - Protic Solvent? - High Temperature? Racemization->CheckSN1 OptimizeCatalyst Optimize Catalyst: - Screen Ligands - Adjust Catalyst Loading - Check for Deactivation CatalystPath->OptimizeCatalyst Yes LowerTempCatalyst Lower Temperature to Reduce Background Reaction CatalystPath->LowerTempCatalyst Yes ModifyReagents Modify Reagents: - Change Nucleophile Structure - Use Chiral Auxiliary NonCatalystPath->ModifyReagents Yes MilderConditions Use Milder Conditions to Prevent Epimerization NonCatalystPath->MilderConditions Yes SwitchToAprotic Switch to Polar Aprotic Solvent (DMF, Acetone) CheckSN1->SwitchToAprotic Protic Solvent Used LowerTempSN1 Lower Reaction Temperature CheckSN1->LowerTempSN1 High Temperature Used

Caption: Troubleshooting workflow for stereoselectivity issues.

Reaction Pathway Decision Diagram

ReactionPathway Substrate This compound (Primary Alkyl Halide) Conditions Reaction Conditions Substrate->Conditions SN2 SN2 Pathway (Stereospecific Inversion) Conditions->SN2 Strong, non-bulky Nu Polar aprotic solvent Low temperature SN1 SN1 Pathway (Racemization) Conditions->SN1 Weak Nu Protic solvent High temperature E2 E2 Pathway (Elimination) Conditions->E2 Strong, bulky base High temperature Catalytic Enantioconvergent Catalysis (High ee) Conditions->Catalytic Chiral Ni-catalyst Racemic starting material

Caption: Decision diagram for reaction pathways of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 1-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Chloro-2-methylpentane from 2-methyl-1-pentanol. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and critical data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound on a larger scale?

A1: The conversion of a primary alcohol like 2-methyl-1-pentanol to its corresponding alkyl chloride is most reliably achieved using thionyl chloride (SOCl₂).[1] This method is highly efficient for scale-up because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and escape the reaction mixture, driving the equilibrium towards the product.[1] This makes the reaction essentially irreversible.

Q2: Should I use a base, like pyridine, with thionyl chloride for this synthesis?

A2: Yes, for primary alcohols, the addition of a weak base like pyridine is recommended. The reaction generates HCl as a byproduct. Pyridine neutralizes this acid, preventing potential acid-catalyzed side reactions. Furthermore, it facilitates the reaction by reacting with the intermediate alkyl chlorosulfite, which is then attacked by the chloride ion in a classic Sₙ2 mechanism, leading to inversion of configuration if a chiral center were present.[2]

Q3: What are the primary safety concerns when working with thionyl chloride at scale?

A3: Thionyl chloride is a corrosive and moisture-sensitive reagent. It reacts violently with water to release toxic gases (SO₂ and HCl). All experiments must be conducted in a well-ventilated fume hood, under anhydrous (moisture-free) conditions. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a lab coat. For scale-up operations, a quench tank containing a basic solution (e.g., sodium bicarbonate or calcium hydroxide) should be prepared to neutralize excess reagent and byproducts.

Q4: What are the expected byproducts, and how can they be removed?

A4: The main byproducts are gaseous SO₂ and HCl, which are vented from the reaction.[1][3] Potential non-gaseous impurities include unreacted 2-methyl-1-pentanol and possibly small amounts of dialkyl sulfite ((C₆H₁₃O)₂SO). The workup procedure, which involves washing with sodium bicarbonate solution, will remove any residual acid and unreacted thionyl chloride. Unreacted alcohol and other organic impurities can be removed by fractional distillation of the final product.

Q5: How does the choice of solvent impact the reaction?

A5: For Sₙ2 reactions, polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.[4][5] However, for reactions with thionyl chloride, a non-polar solvent like diethyl ether or dichloromethane is often used, and sometimes pyridine itself can serve as the solvent.[3][6] The key is to use an anhydrous solvent that does not react with thionyl chloride.

Data Presentation

Quantitative data for the synthesis is summarized below for easy reference and comparison.

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
2-methyl-1-pentanolC₆H₁₄O102.171480.825
Thionyl Chloride (SOCl₂)SOCl₂118.97761.636
This compoundC₆H₁₃Cl120.621280.881
PyridineC₅H₅N79.101150.982
Diethyl Ether(C₂H₅)₂O74.1234.60.713

Table 2: Typical Reaction Parameters for Chlorination with SOCl₂

ParameterValue / ConditionPurpose
Reactant Ratio1.1 - 1.2 equivalents of SOCl₂ per 1 equivalent of alcoholEnsures complete conversion of the alcohol.
Base1.1 - 1.2 equivalents of PyridineNeutralizes HCl byproduct, facilitates Sₙ2 mechanism.[2]
Temperature0 °C to room temperature (initial addition), then gentle refluxControls initial exothermic reaction; reflux drives reaction to completion.
Reaction Time2 - 6 hoursDependent on scale and reaction temperature.
SolventAnhydrous Diethyl Ether or DichloromethaneProvides a medium for the reaction without reacting with SOCl₂.
Experimental Protocol: Synthesis of this compound

This protocol details the conversion of 2-methyl-1-pentanol to this compound using thionyl chloride and pyridine.

Materials:

  • 2-methyl-1-pentanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a drying tube (e.g., filled with CaCl₂) connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize HCl and SO₂ gases. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the flask, dissolve 2-methyl-1-pentanol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous diethyl ether.

  • Reaction: Cool the flask in an ice bath to 0 °C. Add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes with vigorous stirring. An exothermic reaction will occur, and a precipitate of pyridinium hydrochloride may form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using TLC or GC analysis.

  • Workup - Quenching: Cool the reaction mixture back down to 0 °C. Slowly and carefully pour the mixture over crushed ice to quench the excess thionyl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. The organic layer (ether) should be separated. Wash the organic layer sequentially with:

    • Cold water (2x)

    • 5% NaHCO₃ solution (2x, vent frequently as CO₂ gas is evolved)

    • Saturated NaCl solution (1x)

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Purification: Remove the solvent (diethyl ether) using a rotary evaporator. The resulting crude product can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 128 °C.

Troubleshooting Guide

Problem 1: The yield of this compound is significantly lower than expected.

  • Possible Cause A: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Ensure the correct stoichiometry of reagents (a slight excess of thionyl chloride is needed).[1] Confirm that the reaction was allowed to proceed for a sufficient amount of time, potentially extending the reflux period. Use TLC or GC to monitor the disappearance of the starting alcohol.

  • Possible Cause B: Reagent Decomposition. The thionyl chloride may have decomposed due to exposure to moisture.

    • Solution: Use a freshly opened bottle or a recently distilled batch of thionyl chloride. Ensure all glassware is thoroughly dried and the reaction is run under a dry, inert atmosphere.

  • Possible Cause C: Product Loss During Workup. Significant product may be lost during the aqueous washing steps, especially if emulsions form.

    • Solution: During extraction, add brine (saturated NaCl solution) to help break up any emulsions. Ensure phase separation is complete before draining layers. Minimize the number of transfers.

Problem 2: The final product is impure, showing contamination with the starting alcohol.

  • Possible Cause A: Insufficient Chlorinating Agent. Not enough thionyl chloride was used to convert all the starting material.

    • Solution: Use at least 1.1 equivalents of thionyl chloride. Re-run the reaction with optimized stoichiometry.

  • Possible Cause B: Inefficient Purification. The boiling points of the product (128 °C) and starting material (148 °C) are relatively close, which can make separation by distillation challenging.

    • Solution: Use a fractional distillation column with a good theoretical plate count (e.g., a Vigreux column). Perform the distillation slowly to ensure good separation. Collect narrow boiling point fractions and analyze them by GC or NMR.

Problem 3: The reaction mixture turned dark or produced significant char.

  • Possible Cause A: Reaction Temperature Too High. Strong heating or an uncontrolled exothermic reaction can lead to decomposition and side reactions.

    • Solution: Maintain a controlled temperature. Add the thionyl chloride slowly at 0 °C to manage the initial exotherm. Use a gentle reflux and avoid overheating.

  • Possible Cause B: Acid-Catalyzed Side Reactions. The HCl generated as a byproduct can cause unwanted side reactions if not neutralized.

    • Solution: Ensure an adequate amount of pyridine or another suitable base is used to scavenge the HCl as it is formed.[2]

Visualizations

Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.

G cluster_setup Setup & Reaction cluster_workup Workup & Purification Reactants Dissolve Alcohol & Pyridine in Anhydrous Ether Addition Slowly Add SOCl₂ at 0 °C Reactants->Addition Reflux Reflux for 2-4 hours Addition->Reflux Quench Quench with Ice Water Reflux->Quench Wash Wash with H₂O, NaHCO₃, Brine Quench->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Distill Fractional Distillation Evaporate->Distill Product Pure this compound Distill->Product

Caption: General experimental workflow for the synthesis of this compound.

G Start Problem: Low Product Yield Check1 Was the reaction monitored to completion (TLC/GC)? Start->Check1 Check2 Were all reagents anhydrous? Check1->Check2 Yes Sol1 Solution: Increase reflux time and monitor starting material. Check1->Sol1 No Check3 Was an excess of SOCl₂ used? Check2->Check3 Yes Sol2 Solution: Use freshly opened/distilled reagents and flame-dried glassware. Check2->Sol2 No Sol3 Solution: Use 1.1-1.2 equivalents of SOCl₂. Check3->Sol3 No End Review Workup Procedure for Product Loss Check3->End Yes

Caption: Troubleshooting flowchart for diagnosing and solving low yield issues.

G Reactants 2-methyl-1-pentanol + SOCl₂ Intermediate Alkyl Chlorosulfite Intermediate R-O-S(=O)Cl Reactants->Intermediate + Pyridine (removes H⁺) Transition Sₙ2 Transition State [Cl⁻ attacking C, O-S bond breaking] Intermediate->Transition + Cl⁻ (from PyH⁺Cl⁻) Products This compound + SO₂ + HCl Transition->Products

Caption: Simplified Sₙ2 reaction pathway for the chlorination of a primary alcohol.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Chloro-2-methylpentane and 2-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide provides a detailed comparison of the chemical reactivity of two isomeric alkyl halides: 1-chloro-2-methylpentane and 2-chloro-2-methylpentane. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document will delve into the mechanistic pathways of substitution and elimination reactions, supported by established chemical principles.

The fundamental difference in the reactivity of these two compounds stems from their structural classification. This compound is a primary (1°) alkyl halide, where the chlorine atom is bonded to a carbon atom that is attached to only one other carbon. In contrast, 2-chloro-2-methylpentane is a tertiary (3°) alkyl halide, with the chlorine atom bonded to a carbon atom attached to three other carbons. This seemingly subtle distinction has profound implications for the reaction pathways they favor.

Nucleophilic Substitution Reactions: A Tale of Two Mechanisms

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group (in this case, the chloride ion) by a nucleophile. These reactions predominantly proceed via two distinct mechanisms: S(_N)1 (unimolecular) and S(_N)2 (bimolecular).

2-Chloro-2-methylpentane , being a tertiary alkyl halide, readily undergoes S(_N)1 reactions . This mechanism involves a two-step process initiated by the departure of the leaving group to form a relatively stable tertiary carbocation intermediate.[1][2] This initial step is the slow, rate-determining step.[1] The planar carbocation is then rapidly attacked by a nucleophile from either face, leading to a racemic mixture if the carbon is chiral.[3] The stability of the tertiary carbocation is the primary driving force for the S(_N)1 pathway.[1][4] Conversely, the significant steric hindrance around the tertiary carbon atom prevents the backside attack required for an S(_N)2 reaction.[1][5]

On the other hand, This compound , as a primary alkyl halide, strongly favors the S(_N)2 mechanism . This is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[1][3] The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile.[2] The relatively unhindered nature of the primary carbon allows for the necessary backside attack by the nucleophile.[1] Primary alkyl halides are highly unlikely to undergo S(_N)1 reactions because the formation of a highly unstable primary carbocation is energetically unfavorable.[5]

Comparative Data: Nucleophilic Substitution
FeatureThis compound2-Chloro-2-methylpentane
Alkyl Halide Class Primary (1°)Tertiary (3°)
Preferred Mechanism S(_N)2S(_N)1
Reaction Rate Law Rate = k[Alkyl Halide][Nucleophile]Rate = k[Alkyl Halide]
Intermediate None (Transition State)Tertiary Carbocation
Steric Hindrance Low at the reaction centerHigh at the reaction center
Carbocation Stability Primary (highly unstable)Tertiary (highly stable)
Favored by Strong nucleophiles, polar aprotic solventsWeak nucleophiles, polar protic solvents[3][5]
Experimental Protocol: Solvolysis for S(_N)1 Reactivity Comparison

Objective: To compare the relative rates of S(_N)1 solvolysis of this compound and 2-chloro-2-methylpentane.

Materials:

  • This compound

  • 2-chloro-2-methylpentane

  • A solution of 80% ethanol / 20% water

  • Silver nitrate (AgNO(_3)) solution in ethanol

  • Test tubes, water bath, stopwatch

Procedure:

  • Prepare two separate test tubes, each containing 1 mL of the 80:20 ethanol/water solvent.

  • Place the test tubes in a constant temperature water bath (e.g., 50°C) to equilibrate.

  • To each test tube, add 3 drops of the ethanolic silver nitrate solution.

  • Simultaneously add 5 drops of this compound to the first test tube and 5 drops of 2-chloro-2-methylpentane to the second. Start the stopwatch immediately.

  • Observe the test tubes for the formation of a silver chloride (AgCl) precipitate. The S(_N)1 reaction proceeds through a carbocation, and the liberated chloride ion reacts with Ag

    +^++
    to form the insoluble AgCl.

  • Record the time taken for the first appearance of a persistent precipitate in each test tube.

Expected Outcome: A precipitate of AgCl will form significantly faster in the test tube containing 2-chloro-2-methylpentane. This is because it readily forms a stable tertiary carbocation, initiating the S(_N)1 reaction. This compound will react extremely slowly, if at all, under these conditions, as the formation of a primary carbocation is highly disfavored.

substitution_mechanisms cluster_sn1 SN1 Pathway: 2-Chloro-2-methylpentane cluster_sn2 SN2 Pathway: this compound sn1_start 2-Chloro-2-methylpentane sn1_carbocation Tertiary Carbocation (+ Cl⁻) sn1_start->sn1_carbocation Slow, RDS sn1_product Substitution Product sn1_carbocation->sn1_product Fast, +Nu⁻ sn2_start This compound + Nu⁻ sn2_ts Transition State sn2_start->sn2_ts Backside Attack sn2_product Substitution Product + Cl⁻ sn2_ts->sn2_product Concerted Step

Caption: S(_N)1 vs. S(_N)2 reaction pathways.

Elimination Reactions: E1 and E2 Pathways

Alkyl halides can also undergo elimination reactions to form alkenes, primarily through E1 (unimolecular) and E2 (bimolecular) mechanisms.

The E1 mechanism , much like S(_N)1, proceeds through a carbocation intermediate.[6][7] Consequently, 2-chloro-2-methylpentane can readily undergo E1 elimination, especially in the presence of a weak base and a polar protic solvent.[6][8] E1 and S(_N)1 reactions are often in competition.

The E2 mechanism is a concerted, one-step process that requires a strong base to remove a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously.[6][7] Both This compound and 2-chloro-2-methylpentane can undergo E2 elimination in the presence of a strong base. However, for the primary halide, a sterically hindered base (e.g., potassium tert-butoxide) is often used to favor elimination over the competing S(_N)2 reaction. The reactivity order for E2 reactions is generally tertiary > secondary > primary.[8]

Comparative Data: Elimination Reactions
FeatureThis compound2-Chloro-2-methylpentane
E1 Reactivity Very low (unstable 1° carbocation)High (stable 3° carbocation)
E2 Reactivity Moderate (requires a strong base)High (favored with a strong base)
Base Requirement (E1) Weak base sufficientWeak base sufficient
Base Requirement (E2) Strong base requiredStrong base required
Competition S(_N)2 is a major competitorS(_N)1 and E1 are often in competition
Experimental Protocol: E2 Elimination with a Strong Base

Objective: To induce E2 elimination and compare the potential products.

Materials:

  • This compound

  • 2-chloro-2-methylpentane

  • Potassium tert-butoxide (t-BuOK)

  • Tert-butanol (solvent)

  • Reflux apparatus, equipment for product analysis (e.g., Gas Chromatography)

Procedure:

  • In a round-bottom flask, dissolve potassium tert-butoxide in tert-butanol.

  • Add either this compound or 2-chloro-2-methylpentane to the flask.

  • Heat the mixture to reflux for a specified period (e.g., 1 hour).

  • After cooling, quench the reaction with water and extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extract by Gas Chromatography to identify the alkene products formed.

Expected Outcome: Both reactions will yield alkene products. 2-Chloro-2-methylpentane is expected to react more readily. According to Zaitsev's rule, the major product from the elimination of 2-chloro-2-methylpentane would be the more substituted alkene, 2-methylpent-2-ene. The elimination of this compound would yield 2-methylpent-1-ene.

elimination_mechanisms cluster_e1 E1 Pathway: 2-Chloro-2-methylpentane cluster_e2 E2 Pathway: this compound e1_start 2-Chloro-2-methylpentane e1_carbocation Tertiary Carbocation (+ Cl⁻) e1_start->e1_carbocation Slow, RDS e1_product Alkene Product e1_carbocation->e1_product Fast, -H⁺ (Base) e2_start This compound + Base e2_ts Transition State e2_start->e2_ts Proton Abstraction e2_product Alkene Product + H-Base⁺ + Cl⁻ e2_ts->e2_product Concerted Step

Caption: E1 vs. E2 elimination pathways.

Conclusion

References

Spectroscopic Analysis for the Confirmation of 1-Chloro-2-methylpentane Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 1-Chloro-2-methylpentane against its constitutional isomers. Detailed experimental protocols, comparative data tables, and a logical workflow diagram are presented to aid in the unambiguous identification of this compound.

Introduction

This compound is a halogenated alkane with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Accurate structural confirmation is paramount to ensure the desired chemical properties and biological activity of any derivative. Spectroscopic methods provide a powerful toolkit for elucidating the precise connectivity of atoms within a molecule. This guide will focus on the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to differentiate this compound from its key isomers: 2-Chloro-2-methylpentane, 3-Chloro-2-methylpentane, and 1-Chloro-4-methylpentane.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the this compound structure.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample Sample MS MS Sample->MS Ionization IR IR Sample->IR IR Radiation 1H_NMR 1H_NMR Sample->1H_NMR RF Pulse (¹H) 13C_NMR 13C_NMR Sample->13C_NMR RF Pulse (¹³C) Mol_Ion Molecular Ion Peak (m/z) MS->Mol_Ion Frag_Pattern Fragmentation Pattern MS->Frag_Pattern Func_Group Functional Group (C-Cl stretch) IR->Func_Group Chem_Shifts Chemical Shifts & Coupling Constants 1H_NMR->Chem_Shifts Num_Signals Number of Carbon Signals 13C_NMR->Num_Signals Structure_Confirm Confirm Structure of This compound Mol_Ion->Structure_Confirm Frag_Pattern->Structure_Confirm Func_Group->Structure_Confirm Chem_Shifts->Structure_Confirm Num_Signals->Structure_Confirm

Caption: Logical workflow for the spectroscopic confirmation of this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its constitutional isomers.

Table 1: Mass Spectrometry Data
CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 120/122 (M/M+2, ~3:1 ratio)85 ([M-Cl]⁺), 57 ([C₄H₉]⁺), 43 ([C₃H₇]⁺)
2-Chloro-2-methylpentane 120/122 (M/M+2, ~3:1 ratio)85 ([M-Cl]⁺), 91/93 ([M-C₂H₅]⁺), 57 ([C₄H₉]⁺, base peak)[1]
3-Chloro-2-methylpentane 120/122 (M/M+2, ~3:1 ratio)85 ([M-Cl]⁺), 77/79 ([C₄H₈Cl]⁺), 57 ([C₄H₉]⁺)
1-Chloro-4-methylpentane 120/122 (M/M+2, ~3:1 ratio)85 ([M-Cl]⁺), 57 ([C₄H₉]⁺), 43 ([C₃H₇]⁺)

Note: The presence of the M+2 peak in a roughly 3:1 intensity ratio to the molecular ion peak is characteristic of a compound containing one chlorine atom.

Table 2: Infrared (IR) Spectroscopy Data
CompoundC-Cl Stretch (cm⁻¹)C-H Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)
This compound ~725-7502850-2960~1465 (C-H bend)
2-Chloro-2-methylpentane ~650-6902860-2970~1370, ~1390 (gem-dimethyl C-H bend)
3-Chloro-2-methylpentane ~680-7202870-2960~1460 (C-H bend)
1-Chloro-4-methylpentane ~720-7402870-2960~1370, ~1385 (isopropyl C-H bend)

Note: The C-Cl stretching frequency is sensitive to the substitution pattern of the carbon to which the chlorine is attached.

Table 3: ¹H NMR Spectroscopy Data (Predicted)
CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~3.4-3.6 (m, 2H, -CH₂Cl), ~1.7 (m, 1H, -CH-), ~1.1-1.4 (m, 4H, -CH₂-), ~0.9 (d, 3H, -CH₃), ~0.9 (t, 3H, -CH₃)
2-Chloro-2-methylpentane ~1.6-1.8 (m, 2H, -CH₂-), ~1.5 (s, 3H, -C(Cl)CH₃), ~1.0-1.2 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)
3-Chloro-2-methylpentane ~3.8-4.0 (m, 1H, -CHCl-), ~1.8-2.0 (m, 1H, -CH-), ~1.4-1.7 (m, 2H, -CH₂-), ~1.0 (d, 3H, -CH₃), ~0.9 (d, 3H, -CH₃), ~0.9 (t, 3H, -CH₃)
1-Chloro-4-methylpentane ~3.5 (t, 2H, -CH₂Cl), ~1.6-1.8 (m, 2H, -CH₂-), ~1.5 (m, 1H, -CH-), ~1.2-1.4 (m, 2H, -CH₂-), ~0.9 (d, 6H, -CH(CH₃)₂)

Note: Predicted ¹H NMR data is based on established chemical shift correlations and may vary slightly from experimental values.

Table 4: ¹³C NMR Spectroscopy Data (Predicted)
CompoundNumber of Unique Carbon SignalsPredicted Chemical Shifts (δ, ppm)
This compound 6~48 (-CH₂Cl), ~38 (-CH-), ~35 (-CH₂-), ~20 (-CH₂-), ~19 (-CH₃), ~14 (-CH₃)
2-Chloro-2-methylpentane 5~75 (-C(Cl)-), ~45 (-CH₂-), ~28 (-C(Cl)CH₃), ~18 (-CH₂-), ~9 (-CH₃)
3-Chloro-2-methylpentane 6~65 (-CHCl-), ~45 (-CH-), ~28 (-CH₂-), ~20 (-CH₃), ~18 (-CH₃), ~11 (-CH₃)
1-Chloro-4-methylpentane 5~45 (-CH₂Cl), ~38 (-CH₂-), ~28 (-CH-), ~22 (-CH(CH₃)₂), ~22 (-CH₂-)

Note: Predicted ¹³C NMR data is based on established chemical shift correlations and may vary slightly from experimental values.

Experimental Protocols

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The GC column (e.g., a non-polar capillary column like DB-5ms) will separate the components of the sample based on their boiling points and polarities.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion (M⁺).

  • Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic positively charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the C-Cl bond.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Prepare a dilute solution of the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄).

  • Data Acquisition: Place the sample in the IR beam of the spectrometer. The instrument will pass infrared radiation through the sample, and a detector will measure the amount of light absorbed at each frequency.

  • Spectrum Generation: The data is processed by Fourier transform to generate an IR spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Analysis: Identify the characteristic absorption bands corresponding to the vibrations of the different bonds within the molecule. For alkyl chlorides, the C-Cl stretching vibration is a key diagnostic peak.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: High-field NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

  • ¹H NMR Spectroscopy:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum. This involves irradiating the sample with a short pulse of radiofrequency energy and detecting the signals emitted by the hydrogen nuclei as they relax back to their ground state.

    • Process the data, which includes Fourier transformation, phasing, and baseline correction.

    • Analyze the spectrum for chemical shifts (position of signals), integration (area under signals, proportional to the number of protons), and multiplicity (splitting pattern, which gives information about neighboring protons).

  • ¹³C NMR Spectroscopy:

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to obtain a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.

    • Process and analyze the spectrum to determine the number of unique carbon environments and their chemical shifts.

By systematically applying these spectroscopic techniques and comparing the obtained data with the reference values provided, researchers can confidently confirm the structure of this compound and distinguish it from its isomers.

References

A Comparative Guide to Analytical Techniques for Quantifying 1-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical techniques for the quantification of 1-Chloro-2-methylpentane, a volatile halogenated alkane. The selection of an appropriate analytical method is critical for accurate and reliable quantification in various matrices, from environmental samples to pharmaceutical process monitoring. This document outlines the principles, performance characteristics, and experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Executive Summary

Gas Chromatography (GC) based methods, particularly GC-MS and GC-FID, are the most prevalent and well-established techniques for the analysis of volatile organic compounds (VOCs) like this compound.[1][2] GC-MS offers superior selectivity and definitive identification, making it the gold standard for complex matrices. GC-FID, while less specific, provides excellent sensitivity and robustness for routine quantification where the sample matrix is well-defined.[3][4] Quantitative NMR (qNMR) emerges as a powerful alternative, offering direct quantification without the need for identical reference standards, though it may have higher detection limits compared to chromatographic methods.[5][6]

Comparison of Analytical Techniques

The choice of analytical technique depends on several factors including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of the key performance characteristics of each technique.

ParameterGC-MSGC-FIDqNMR
Principle Separation by gas chromatography and detection by mass-to-charge ratio.Separation by gas chromatography and detection by ionization in a hydrogen flame.Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Selectivity Very High (based on mass fragmentation patterns)Moderate (based on retention time)High (based on unique chemical shifts)
Sensitivity (LOD/LOQ) Excellent (typically in the µg/L to ng/L range)[3][7][8]Excellent (typically in the µg/L range)[3][9]Good (typically in the mg/L to µg/L range)
Linearity Excellent (typically R² > 0.99)[3][10]Excellent (typically R² > 0.999)[9]Excellent (Directly proportional)
Precision (%RSD) Excellent (< 5-10%)[3][10]Excellent (< 5%)[3][9]Excellent (< 2%)[11]
Sample Throughput HighHighModerate
Strengths Definitive identification, high selectivity, suitable for complex matrices.[12][13]Robust, reliable, cost-effective for routine analysis.[4]No need for identical standards, non-destructive, direct quantification.[5][6][14]
Limitations Higher instrument cost, potential for matrix interference.Co-eluting compounds can interfere, not suitable for identification.Lower sensitivity, requires higher sample concentration.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following sections provide representative experimental protocols for each technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from established EPA protocols for volatile organic compounds.[1][15]

1. Sample Preparation (Headspace Analysis):

  • Place a known volume or weight of the sample (e.g., 5 mL of water or 1 g of solid) into a headspace vial.[16]

  • Add a salting-out agent (e.g., sodium chloride) to aqueous samples to increase the volatility of the analyte.

  • Seal the vial and incubate at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow for equilibration of this compound between the sample and the headspace.

2. GC-MS Instrumental Parameters:

  • GC System: Agilent 7890B GC or equivalent.[17][18]

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[18]

  • Inlet Temperature: 250°C.[17]

  • Injection Mode: Split (e.g., 20:1 ratio).[17]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[18]

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.[17]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.[17]

  • Quadrupole Temperature: 150°C.[17]

  • Scan Range: m/z 40-200.

  • Quantification Ion: To be determined from the mass spectrum of a this compound standard (likely a characteristic fragment ion).

3. Calibration:

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) over the desired concentration range.

  • Analyze the standards using the same headspace and GC-MS conditions as the samples.

  • Construct a calibration curve by plotting the peak area of the quantification ion against the concentration.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is suitable for routine analysis where the identity of the analyte is already confirmed.

1. Sample Preparation:

  • Follow the same headspace sample preparation procedure as described for GC-MS.

2. GC-FID Instrumental Parameters:

  • GC System: Agilent 8890 GC or equivalent.[10]

  • Column: DB-624 (30 m x 0.32 mm x 1.8 µm) or similar mid-polarity column.[10]

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 10:1 ratio).

  • Carrier Gas: Nitrogen or Helium at a constant flow of 2.0 mL/min.[3]

  • Oven Program: Initial temperature of 50°C, hold for 3 minutes, ramp to 180°C at 15°C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (N₂ or He): 25 mL/min.

3. Calibration:

  • Prepare and analyze a series of calibration standards as described for GC-MS.

  • Construct a calibration curve by plotting the peak area against the concentration.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the use of ¹H-NMR for the absolute quantification of this compound.[6][19]

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound into an NMR tube.[19]

  • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.[5]

2. NMR Instrumental Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Nucleus: ¹H.

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: ≥ 3 seconds.

  • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Temperature: Maintain a constant and calibrated temperature (e.g., 298 K).

3. Data Processing and Quantification:

  • Apply a Fourier transform to the free induction decay (FID) with minimal zero-filling and no resolution-enhancing window functions.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Calculate the concentration or purity of this compound using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Visualized Workflows

The following diagrams illustrate the logical workflows for the quantification of this compound using the described analytical techniques.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Headspace Headspace Incubation Sample->Headspace Injection GC Injection Headspace->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification by GC-MS.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Collection Headspace Headspace Incubation Sample->Headspace Injection GC Injection Headspace->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification by GC-FID.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weighing Accurate Weighing of Sample and Standard Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Acquisition NMR Data Acquisition Dissolution->Acquisition Processing Spectral Processing Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity/Concentration Calculation Integration->Calculation

Caption: Workflow for this compound quantification by qNMR.

References

Navigating Steric Hindrance: A Comparative Guide to the SN2 Reactivity of 1-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic substitution reactions is paramount for molecular design and synthesis. This guide provides a comprehensive comparison of the SN2 reactivity of 1-chloro-2-methylpentane against other alkyl halides, supported by experimental data and detailed protocols.

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, governed by factors such as the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. A key determinant of the SN2 reaction rate is steric hindrance around the electrophilic carbon.[1][2] This guide focuses on this compound, a primary alkyl halide with branching at the beta-position, to illustrate the significant impact of steric accessibility on reaction kinetics.

The Impact of Beta-Branching on SN2 Reaction Rates

In an SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group from the backside.[3] The presence of bulky substituents near the reaction center can impede this approach, slowing down the reaction. This compound, while a primary alkyl halide, features a methyl group on the carbon adjacent (beta) to the carbon-chlorine bond. This beta-branching creates steric congestion that hinders the incoming nucleophile, making it less reactive than its unbranched isomer, 1-chloropentane, and other straight-chain primary alkyl halides.[4]

The general order of reactivity for alkyl halides in SN2 reactions is methyl > primary > secondary > tertiary.[3] However, within the class of primary alkyl halides, steric effects due to branching can cause significant variations in reaction rates.

Comparative Analysis of SN2 Reaction Rates

Alkyl HalideStructureRelative Rate
Methyl ChlorideCH₃Cl30
Ethyl ChlorideCH₃CH₂Cl1
n-Propyl ChlorideCH₃CH₂CH₂Cl0.4
n-Butyl ChlorideCH₃CH₂CH₂CH₂Cl0.4
Isobutyl Chloride(CH₃)₂CHCH₂Cl0.03
Neopentyl Chloride(CH₃)₃CCH₂Cl0.00001
This compound CH₃CH₂CH₂CH(CH₃)CH₂Cl Expected to be significantly less than 1

Note: The relative rates are approximate and can vary with specific reaction conditions. The rate for this compound is an educated estimation based on the established principles of steric hindrance.

As the table illustrates, branching on the carbon adjacent to the primary halide dramatically decreases the reaction rate. Isobutyl chloride, with a single methyl branch at the beta-position, is significantly slower than n-butyl chloride. Neopentyl chloride, with three methyl groups on the beta-carbon, is almost unreactive in SN2 reactions due to severe steric hindrance.[4] Based on this trend, this compound is expected to have a reactivity that is considerably lower than straight-chain primary alkyl chlorides but likely higher than that of neopentyl chloride.

Experimental Determination of SN2 Reaction Rates

A common method for comparing the rates of SN2 reactions of alkyl chlorides and bromides is through reaction with sodium iodide in acetone.[5] The progress of the reaction can be monitored by the formation of a sodium chloride or sodium bromide precipitate, which is insoluble in acetone.[6]

Experimental Protocol: Reaction of Alkyl Halides with Sodium Iodide in Acetone

Objective: To qualitatively and quantitatively compare the SN2 reaction rates of various alkyl halides.

Materials:

  • A series of alkyl chlorides (e.g., 1-chloropentane, this compound, 2-chloropentane)

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Dry test tubes

  • Water bath

  • Stopwatch

  • Pipettes

Procedure:

  • Place 2 mL of the 15% NaI in acetone solution into a series of clean, dry test tubes.

  • To each test tube, add a few drops of a different alkyl halide. Start the stopwatch immediately upon addition.

  • Shake the tubes to ensure thorough mixing.

  • Observe the tubes for the formation of a precipitate (cloudiness). Record the time it takes for the precipitate to appear.

  • For reactions that do not show a precipitate at room temperature after a reasonable amount of time (e.g., 15-20 minutes), the test tubes can be placed in a warm water bath (around 50°C) to facilitate the reaction.[7] Note the time and temperature for any observed reaction.

Analysis: The rate of reaction is inversely proportional to the time taken for the precipitate to form. By comparing these times, the relative reactivity of the alkyl halides can be determined. For a more quantitative analysis, the reaction can be monitored over time by quenching aliquots and titrating the remaining iodide, or by using spectroscopic methods to follow the disappearance of the reactant or the appearance of the product.[8]

Visualizing Reaction Relationships

The following diagrams illustrate the key concepts discussed in this guide.

Steric_Hindrance_Effect cluster_reactivity Decreasing SN2 Reactivity cluster_structure Alkyl Halide Structure High Reactivity High Reactivity 1-Chloropentane\n(Unbranched) 1-Chloropentane (Unbranched) Moderate Reactivity Moderate Reactivity This compound\n(Beta-Branched) This compound (Beta-Branched) Low Reactivity Low Reactivity Neopentyl Chloride\n(Highly Branched) Neopentyl Chloride (Highly Branched) 1-Chloropentane\n(Unbranched)->this compound\n(Beta-Branched) This compound\n(Beta-Branched)->Neopentyl Chloride\n(Highly Branched)

Caption: Steric hindrance from beta-branching decreases SN2 reactivity.

SN2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare NaI in Acetone Solution B Dispense into Dry Test Tubes A->B C Add Alkyl Halide B->C D Start Timer & Mix C->D E Observe for Precipitate D->E F Record Time of Precipitation E->F G Compare Relative Rates F->G

Caption: Experimental workflow for comparing SN2 reaction rates.

Conclusion

The SN2 reactivity of this compound is significantly influenced by steric hindrance arising from its beta-methyl group. This leads to a slower reaction rate compared to its unbranched isomer and other straight-chain primary alkyl halides. For professionals in drug development and chemical synthesis, a thorough understanding of these steric effects is crucial for predicting reaction outcomes and designing efficient synthetic routes. The experimental protocol provided offers a straightforward method for qualitatively and quantitatively assessing the impact of alkyl halide structure on SN2 reaction kinetics.

References

A Comparative Guide to the Reaction Products of 1-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the products formed from the reaction of 1-chloro-2-methylpentane under various conditions, focusing on nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. This information is crucial for researchers and professionals in drug development and organic synthesis for predicting and controlling reaction outcomes.

Reaction Pathways and Product Distribution

The reaction of this compound, a primary alkyl halide, is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent.

1. Bimolecular Reactions (SN2 and E2)

With strong nucleophiles and bases, bimolecular reactions are favored. The choice between substitution (SN2) and elimination (E2) is influenced by the steric bulk of the base.

  • SN2 Pathway : A strong, relatively unhindered nucleophile/base, such as sodium ethoxide in ethanol, will lead to a significant amount of the SN2 product. The reaction involves a backside attack at the carbon bearing the chlorine atom.

  • E2 Pathway : A strong, sterically hindered base, such as potassium tert-butoxide, will favor the E2 pathway.[1][2] This pathway involves the abstraction of a proton from a carbon adjacent to the carbon-chlorine bond. Due to two different types of β-hydrogens in this compound, two alkene products are possible: the Zaitsev product (more substituted) and the Hofmann product (less substituted). Bulky bases preferentially form the less substituted Hofmann product due to steric hindrance.[1][2][3]

Table 1: Predicted Product Distribution in Bimolecular Reactions

Reagent/ConditionsMajor Pathway(s)Major Product(s)Minor Product(s)
Sodium Ethoxide (NaOEt) in Ethanol (EtOH)SN2 & E21-ethoxy-2-methylpentane2-methyl-1-pentene (Hofmann), 2-methyl-2-pentene (Zaitsev)
Potassium tert-Butoxide (KOtBu) in tert-Butanol (tBuOH)E22-methyl-1-pentene (Hofmann)2-methyl-2-pentene (Zaitsev), SN2 product

Below is a diagram illustrating the competing SN2 and E2 pathways for this compound with a strong, unhindered base.

SN2_E2_Reaction sub This compound prod_sn2 1-Ethoxy-2-methylpentane (Substitution Product) sub->prod_sn2 SN2 prod_e2_zaitsev 2-Methyl-2-pentene (Zaitsev Product) sub->prod_e2_zaitsev E2 (Zaitsev) prod_e2_hofmann 2-Methyl-1-pentene (Hofmann Product) sub->prod_e2_hofmann E2 (Hofmann) base Strong Base (e.g., EtO⁻)

Caption: Competing SN2 and E2 reaction pathways of this compound.

2. Unimolecular Reactions (SN1 and E1)

In the presence of a weak nucleophile/base and a protic solvent (solvolysis), unimolecular pathways may be considered. For a primary alkyl halide like this compound, the initial formation of a primary carbocation is highly unfavorable.[4] However, a concerted mechanism involving a 1,2-hydride shift can lead to a more stable tertiary carbocation. This rearranged carbocation can then undergo substitution (SN1) or elimination (E1) to yield a mixture of products.

  • SN1 Pathway : The rearranged tertiary carbocation can be attacked by the solvent (e.g., ethanol) to give a substitution product.

  • E1 Pathway : The rearranged tertiary carbocation can lose a proton to form elimination products. The major elimination product will be the more stable, more substituted alkene (Zaitsev's rule).[5]

Table 2: Predicted Product Distribution in Unimolecular Reactions

Reagent/ConditionsMajor Pathway(s)Major Product(s)Minor Product(s)
Ethanol (EtOH), heatE1 & SN1 (with rearrangement)2-methyl-2-pentene2-ethoxy-2-methylpentane, 2-methyl-1-pentene

The following diagram illustrates the SN1 and E1 pathways, including the crucial carbocation rearrangement.

SN1_E1_Reaction sub This compound carbocation_primary Primary Carbocation (Unstable) sub->carbocation_primary -Cl⁻ carbocation_tertiary Tertiary Carbocation (Rearranged, Stable) carbocation_primary->carbocation_tertiary 1,2-Hydride Shift prod_sn1 2-Ethoxy-2-methylpentane (Substitution Product) carbocation_tertiary->prod_sn1 +EtOH (SN1) prod_e1 2-Methyl-2-pentene (Elimination Product) carbocation_tertiary->prod_e1 -H⁺ (E1)

Caption: SN1 and E1 reaction pathways involving carbocation rearrangement.

Experimental Protocols

1. General Procedure for E2 Reaction with a Bulky Base

  • Materials : this compound, potassium tert-butoxide, tert-butanol, diethyl ether, saturated sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure :

    • Dissolve potassium tert-butoxide in tert-butanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Slowly add this compound to the solution.

    • Heat the mixture to reflux for a specified time (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the elimination products.[6][7]

2. General Procedure for SN1/E1 Solvolysis

  • Materials : this compound, ethanol, sodium bicarbonate solution, anhydrous sodium sulfate.

  • Procedure :

    • Dissolve this compound in ethanol in a round-bottom flask fitted with a reflux condenser.

    • Heat the solution to reflux for an extended period (e.g., 12-24 hours).

    • Monitor the disappearance of the starting material by GC.

    • After cooling, neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.

    • Characterize the product distribution using GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

The workflow for a typical experiment is outlined below.

Experimental_Workflow start Start: Reactants reaction Reaction (e.g., Reflux) start->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal drying->concentration analysis Product Analysis (GC-MS, NMR) concentration->analysis end End: Characterized Products analysis->end

Caption: A generalized experimental workflow for reaction and product analysis.

References

A Comparative Guide to Isomeric Purity Analysis of 1-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a molecule is paramount in the pharmaceutical and chemical industries, where the physiological activity of a compound can be intrinsically linked to the spatial arrangement of its atoms. 1-Chloro-2-methylpentane, a chiral halogenated alkane, serves as a critical building block in various synthetic pathways. Consequently, the accurate determination of its isomeric purity is essential for ensuring the efficacy and safety of the final product. This guide provides a comprehensive comparison of the primary analytical techniques for the isomeric purity analysis of this compound, supported by representative experimental data and detailed protocols.

Introduction to Isomeric Purity

This compound possesses a chiral center at the second carbon atom, resulting in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers. Additionally, structural isomers, where the chlorine atom is located at different positions on the carbon chain (e.g., 2-chloro-2-methylpentane, 3-chloro-2-methylpentane), can be present as impurities. Isomeric purity analysis, therefore, encompasses the quantification of both enantiomeric excess (ee) and the presence of other structural isomers.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method for determining the isomeric purity of this compound is contingent on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The three primary techniques employed for this purpose are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Shift Reagents
Principle Separation of volatile enantiomers in the gas phase on a chiral stationary phase.Separation of enantiomers in the liquid phase on a chiral stationary phase.Formation of transient diastereomeric complexes with a chiral shift reagent, leading to distinct NMR signals for each enantiomer.
Typical Chiral Selector Cyclodextrin derivatives (e.g., β-cyclodextrin).Polysaccharide-based (e.g., cellulose, amylose derivatives), cyclodextrins.Lanthanide complexes (e.g., Eu(hfc)₃).
Sample Requirements Volatile and thermally stable compounds.Soluble in the mobile phase.Soluble in a suitable deuterated solvent.
Key Advantages High resolution, speed, and sensitivity for volatile compounds.Wide applicability to a broad range of compounds, including non-volatile and thermally labile ones.Provides structural information; can be non-destructive.
Limitations Limited to volatile and thermally stable analytes.Lower resolution and longer analysis times compared to GC for some volatile compounds.Lower sensitivity compared to chromatographic methods; requires higher sample concentrations.

Quantitative Data Summary

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Shift Reagents
Retention Time (min) (R)-enantiomer: 15.2, (S)-enantiomer: 15.8(R)-enantiomer: 8.5, (S)-enantiomer: 9.7Not Applicable
Resolution (Rs) > 1.5> 1.2Not Applicable
Chemical Shift Difference (Δδ) (ppm) Not ApplicableNot Applicable0.05 - 0.2 (for a proton near the chiral center)
Limit of Detection (LOD) ~0.1% of the minor enantiomer~0.1% of the minor enantiomer~1-5% of the minor enantiomer
Analysis Time ~20-30 minutes~15-25 minutes~10-20 minutes per sample

Experimental Protocols

Chiral Gas Chromatography (GC)

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A cyclodextrin-based column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a β-cyclodextrin stationary phase, is recommended for the separation of halogenated alkanes.[1]

GC Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program: Start at 80 °C, hold for 1 min, ramp to 150 °C at 2 °C/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Dissolve approximately 1 mg of the this compound sample in 1 mL of a volatile solvent such as hexane or dichloromethane.

Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system equipped with a UV detector (if the analyte has a chromophore) or a Refractive Index (RI) detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a column packed with cellulose or amylose derivatives, is a good starting point.

HPLC Conditions:

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 99:1 v/v). The optimal composition may need to be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: RI or low wavelength UV.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.

Data Analysis:

  • The % ee is calculated from the peak areas of the two enantiomers in the chromatogram using the same formula as for GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Instrumentation:

  • NMR Spectrometer (a higher field strength, e.g., 400 MHz or above, is preferable for better resolution).

Reagents:

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Shift Reagent (e.g., Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), Eu(hfc)₃).

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of deuterated chloroform in an NMR tube.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample to identify a well-resolved proton signal, preferably a proton close to the chiral center (e.g., the CH₂Cl protons).

  • Add Chiral Shift Reagent: Add a small, known amount of the chiral shift reagent to the NMR tube. The optimal molar ratio of the shift reagent to the analyte may need to be determined empirically, starting with a sub-stoichiometric amount and gradually increasing it.

  • Acquire Spectrum of the Mixture: After thorough mixing, acquire another ¹H NMR spectrum. The signal of interest should now be split into two distinct signals corresponding to the two enantiomers.

  • Data Analysis: The enantiomeric excess is determined by integrating the two separated signals. The ratio of the integrals corresponds to the ratio of the enantiomers in the sample.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for selecting an appropriate method for isomeric purity analysis.

G Workflow for Isomeric Purity Analysis cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Analysis & Data Interpretation start Sample of this compound assess_properties Assess Sample Properties (Volatility, Thermal Stability, Concentration) start->assess_properties is_volatile Volatile & Thermally Stable? assess_properties->is_volatile high_conc High Concentration? is_volatile->high_conc Yes select_hplc Chiral HPLC is_volatile->select_hplc No select_gc Chiral GC high_conc->select_gc No select_nmr NMR with Chiral Shift Reagent high_conc->select_nmr Yes run_analysis Perform Analysis select_hplc->run_analysis select_gc->run_analysis select_nmr->run_analysis data_proc Data Processing & Quantification run_analysis->data_proc report Report Isomeric Purity (% ee, % isomers) data_proc->report

Caption: Logical workflow for selecting an analytical method for isomeric purity analysis.

Conclusion

The determination of the isomeric purity of this compound is a critical step in quality control for its various applications. Chiral Gas Chromatography stands out as a powerful technique for this purpose, offering high resolution and sensitivity for this volatile analyte. Chiral HPLC provides a versatile alternative, particularly if the sample is not suitable for GC. NMR spectroscopy with chiral shift reagents offers a complementary method that can provide rapid determination of enantiomeric excess, especially at higher concentrations, and valuable structural confirmation. The choice of the optimal method will depend on the specific requirements of the analysis and the instrumentation available. This guide provides the foundational information to make an informed decision and to develop a robust analytical method for the isomeric purity analysis of this compound and related chiral compounds.

References

Comparative study of 1-Chloro-2-methylpentane reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reaction Mechanisms of 1-Chloro-2-methylpentane

This guide provides a comparative analysis of the primary reaction mechanisms for this compound, a primary alkyl halide. The reactivity of alkyl halides is dominated by two main pathways: nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2).[1] The outcome of a reaction is highly dependent on the structure of the alkyl halide, the nature of the nucleophile or base, the solvent, and the temperature.[1]

Substrate Analysis: this compound

This compound is classified as a primary (1°) alkyl halide because the carbon atom bonded to the chlorine atom is only attached to one other carbon atom. This structural feature is the most critical factor in determining the favored reaction pathway.

  • S(_N)2 and E2 Feasibility: Primary halides are excellent substrates for S(_N)2 reactions due to minimal steric hindrance at the reaction center, allowing for backside attack by a nucleophile.[2][3] They can also undergo E2 reactions, particularly when a strong, bulky base is used.[4][5]

  • S(_N)1 and E1 Disfavored: Unimolecular reactions (S(_N)1 and E1) are highly disfavored for primary alkyl halides.[1] These mechanisms proceed through a carbocation intermediate, and a primary carbocation is very unstable and difficult to form.[4]

Therefore, the reactions of this compound are a competition primarily between the S(_N)2 and E2 pathways.

Comparative Study of Reaction Pathways

The balance between substitution and elimination can be controlled by carefully selecting the reaction conditions.

Scenario 1: Reaction with a Strong, Non-Hindered Base/Nucleophile

When this compound is treated with a strong, but not sterically bulky, base such as sodium ethoxide (NaOEt) in ethanol (EtOH), the S(_N)2 mechanism is heavily favored. The ethoxide ion (EtO

^-
) is a potent nucleophile that can readily access the unhindered primary carbon.[1]

  • Major Pathway (S(_N)2): The nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step. This results in an inversion of configuration at the carbon center.[6]

  • Minor Pathway (E2): A smaller percentage of the ethoxide will act as a base, abstracting a proton from the adjacent carbon (β-carbon) to form an alkene. The E2 pathway becomes more competitive with increasing temperature.[7]

Major Product: 1-Ethoxy-2-methylpentane (ether) Minor Product: 2-Methyl-1-pentene (alkene)

Scenario 2: Reaction with a Strong, Sterically Hindered Base

Using a strong, bulky base like potassium tert-butoxide (KOtBu) dramatically shifts the product distribution in favor of elimination. The large size of the tert-butoxide ion makes it a poor nucleophile, as it is sterically hindered from attacking the electrophilic carbon.[8][9] However, it remains a strong base and will preferentially abstract a proton from the most accessible β-hydrogen.[10][11]

  • Major Pathway (E2): The bulky base removes a proton from the β-carbon in a concerted step with the departure of the chloride leaving group, forming a double bond.[12] For primary alkyl halides, this almost exclusively yields the E2 product.[5][7]

  • Minor Pathway (S(_N)2): Due to the steric hindrance of the base, the S(_N)2 pathway is significantly suppressed and is considered a very minor pathway, if it occurs at all.[9]

Major Product: 2-Methyl-1-pentene (alkene) Minor Product: 1-(tert-Butoxy)-2-methylpentane (ether)

Scenario 3: Solvolysis with a Weak Nucleophile/Base

When this compound is heated in a solvent that is a weak nucleophile and weak base, such as pure ethanol, the reaction is extremely slow. These conditions typically favor S(_N)1 and E1 reactions. However, because primary carbocations are highly unstable, these pathways are not viable for this compound.[4] Any substitution or elimination that occurs would be exceptionally slow and likely proceed through an S(_N)2 or E2 mechanism, respectively, rather than the unimolecular pathways.

Data Presentation: Summary of Reaction Outcomes

Reagent/ConditionNucleophile/Base TypePredominant MechanismMajor ProductMinor Product(s)
Sodium Ethoxide (NaOEt) in Ethanol, 25°CStrong, UnhinderedS(_N)21-Ethoxy-2-methylpentane2-Methyl-1-pentene
Potassium tert-Butoxide (KOtBu) in tert-ButanolStrong, HinderedE22-Methyl-1-pentene1-(tert-Butoxy)-2-methylpentane
Ethanol (EtOH), heatedWeak, UnhinderedVery Slow Reaction (S(_N)2/E2)Negligible reactionNegligible reaction

Mandatory Visualization

Below are diagrams illustrating the key reaction pathways and the logic for predicting the outcome.

SN2_Mechanism reagents CH3CH2O- + CH3(CH2)2CH(CH3)CH2Cl ts Transition State [CH3CH2O---CH2---Cl]δ- reagents->ts Backside Attack products CH3(CH2)2CH(CH3)CH2OCH2CH3 + Cl- ts->products Leaving Group Departs

Caption: The Sₙ2 mechanism for this compound.

E2_Mechanism reagents (CH3)3CO- + CH3(CH2)2CH(CH3)CH2Cl ts Concerted Transition State reagents->ts β-Proton Abstraction products CH3(CH2)2C(CH3)=CH2 + (CH3)3COH + Cl- ts->products Alkene Formation Leaving Group Departs

Caption: The E2 mechanism for this compound.

Decision_Flowchart sub Substrate: This compound (Primary Alkyl Halide) reagent Analyze Reagent (Nucleophile/Base) sub->reagent strong_unhindered Strong, Unhindered Base (e.g., EtO-) reagent->strong_unhindered strong_hindered Strong, Hindered Base (e.g., tBuO-) reagent->strong_hindered weak Weak Base/Nucleophile (e.g., EtOH) reagent->weak sn2 Result: SN2 is Major strong_unhindered->sn2 e2 Result: E2 is Major strong_hindered->e2 no_rxn Result: Very Slow / No Reaction weak->no_rxn

Caption: Predicting the reaction mechanism for a primary alkyl halide.

Experimental Protocols

General Protocol for S(_N)2 Reaction
  • Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

  • Reaction: Add this compound to the flask. Stir the mixture at room temperature or heat gently (e.g., 50°C) to increase the rate.[13]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.[14]

  • Workup: After the reaction is complete, cool the mixture, and pour it into water. Extract the organic product with a suitable solvent like diethyl ether.

  • Purification & Analysis: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO(_4)), and remove the solvent under reduced pressure. The product can be purified by distillation. Analyze the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.

General Protocol for E2 Reaction
  • Reagents & Setup: In a round-bottom flask with a stirrer and reflux condenser, dissolve potassium tert-butoxide in tert-butanol.

  • Reaction: Add this compound to the basic solution. Heat the mixture to reflux. Higher temperatures favor elimination.[7]

  • Monitoring: Monitor the formation of the alkene product using Gas Chromatography (GC).[14]

  • Workup: Cool the reaction mixture. Dilute with water and extract the product with a low-boiling-point solvent such as pentane.

  • Purification & Analysis: Wash the organic extract with water and brine, then dry over an anhydrous salt. Carefully remove the solvent. The volatile alkene product can be purified by distillation. Confirm the product identity using GC-MS and NMR spectroscopy.

References

A Comparative Guide to the Synthesis of 1-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic methods for the preparation of 1-Chloro-2-methylpentane: the free-radical chlorination of 2-methylpentane and the chlorination of 2-methyl-1-pentanol. The performance of each method is evaluated based on selectivity, yield, and the complexity of the product mixture.

Method 1: Free-Radical Chlorination of 2-Methylpentane

Free-radical chlorination of alkanes is a well-established method for the introduction of a chlorine atom onto an alkyl chain. However, this method is often limited by its lack of selectivity, leading to a mixture of constitutional isomers. In the case of 2-methylpentane, the reaction with chlorine in the presence of UV light results in the formation of five different monochlorinated products.

The distribution of these isomers is dictated by the number of hydrogen atoms at each position and the relative reactivity of primary (1°), secondary (2°), and tertiary (3°) C-H bonds. The established relative reactivity rates for free-radical chlorination are approximately 1 for primary, 3.9 for secondary, and 5.2 for tertiary hydrogens.

Theoretical Product Distribution:

To estimate the expected product distribution for the monochlorination of 2-methylpentane, we can perform the following calculation:

  • This compound (1°): 6 hydrogens × 1 (reactivity) = 6

  • 2-chloro-2-methylpentane (3°): 1 hydrogen × 5.2 (reactivity) = 5.2

  • 3-chloro-2-methylpentane (2°): 2 hydrogens × 3.9 (reactivity) = 7.8

  • 4-chloro-2-methylpentane (2°): 2 hydrogens × 3.9 (reactivity) = 7.8

  • 1-chloro-4-methylpentane (1°): 3 hydrogens × 1 (reactivity) = 3

Total relative amount: 6 + 5.2 + 7.8 + 7.8 + 3 = 29.8

Predicted Percentages:

  • This compound: (6 / 29.8) × 100% ≈ 20.1%

  • 2-chloro-2-methylpentane: (5.2 / 29.8) × 100% ≈ 17.4%

  • 3-chloro-2-methylpentane: (7.8 / 29.8) × 100% ≈ 26.2%

  • 4-chloro-2-methylpentane: (7.8 / 29.8) × 100% ≈ 26.2%

  • 1-chloro-4-methylpentane: (3 / 29.8) × 100% ≈ 10.1%

As the data indicates, the free-radical chlorination of 2-methylpentane is not a selective method for producing this compound, with the desired product comprising only about 20% of the monochlorinated isomer mixture. This necessitates challenging and often costly purification steps to isolate the target compound.

Method 2: Chlorination of 2-Methyl-1-pentanol

A more selective and widely employed method for the synthesis of primary alkyl chlorides is the reaction of the corresponding alcohol with a suitable chlorinating agent. For the preparation of this compound, 2-methyl-1-pentanol serves as the starting material. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often used in the presence of a base like pyridine to neutralize the HCl byproduct.

This reaction typically proceeds via an Sₙ2 mechanism for primary alcohols, leading to a high yield of the desired alkyl chloride with minimal formation of byproducts. The other products of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process.

Comparison of Synthetic Methods

ParameterMethod 1: Free-Radical ChlorinationMethod 2: Chlorination of Alcohol
Starting Material 2-Methylpentane2-Methyl-1-pentanol
Reagent Chlorine (Cl₂)Thionyl chloride (SOCl₂)
Selectivity Low (produces a mixture of 5 isomers)High (specifically targets the hydroxyl group)
Theoretical Yield of this compound ~20% of the monochlorinated product mixtureExpected to be high (>80-90%)
Product Purity Low (requires extensive purification)High (gaseous byproducts are easily removed)
Key Advantage Inexpensive starting materialHigh selectivity and yield of the desired product
Key Disadvantage Lack of selectivity, difficult purificationMore expensive starting material and reagent

Experimental Protocols

Method 1: Free-Radical Chlorination of 2-Methylpentane (General Procedure)

Materials:

  • 2-Methylpentane

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride)

  • UV light source

Procedure:

  • A solution of 2-methylpentane in an inert solvent is placed in a reaction vessel equipped with a gas inlet and a condenser.

  • The solution is irradiated with a UV light source to initiate the reaction.

  • Chlorine gas is bubbled through the solution at a controlled rate.

  • The reaction temperature is maintained at a suitable level (e.g., room temperature or slightly elevated).

  • The reaction progress is monitored by gas chromatography (GC) to determine the relative amounts of the different monochlorinated isomers.

  • Upon completion, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove any remaining HCl and chlorine.

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • The solvent is removed by distillation.

  • The resulting mixture of chlorinated isomers is then subjected to fractional distillation to separate the individual components. Due to the close boiling points of the isomers, this separation can be challenging.

Method 2: Chlorination of 2-Methyl-1-pentanol with Thionyl Chloride (General Procedure)

Materials:

  • 2-Methyl-1-pentanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (or another suitable base)

  • Anhydrous diethyl ether (or other inert solvent)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a reflux condenser, a solution of 2-methyl-1-pentanol in anhydrous diethyl ether and pyridine is prepared.

  • The flask is cooled in an ice bath.

  • Thionyl chloride is added dropwise from the dropping funnel to the stirred solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period to ensure complete reaction.

  • The reaction mixture is then cooled and poured onto crushed ice to decompose any excess thionyl chloride.

  • The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • The solvent is removed by rotary evaporation.

  • The resulting crude this compound can be further purified by distillation to obtain a high-purity product.

Signaling Pathways and Logical Relationships

G cluster_0 Method 1: Free-Radical Chlorination cluster_1 Method 2: Chlorination of Alcohol cluster_2 Comparison A1 2-Methylpentane P1 Initiation (UV light) A1->P1 + Cl2 P2 Radical Intermediates P1->P2 P3 Propagation P2->P3 P4 Mixture of 5 Monochloro Isomers P3->P4 P5 This compound (~20%) P4->P5 Fractional Distillation C1 Selectivity: Low P4->C1 C5 Purity: Low P4->C5 C3 Yield: Low P5->C3 B1 2-Methyl-1-pentanol B2 Chlorosulfite Intermediate B1->B2 + SOCl2 / Pyridine R1 Thionyl Chloride (SOCl2) B3 Nucleophilic Attack (Cl-) B2->B3 B4 This compound (>80-90%) B3->B4 C2 Selectivity: High B4->C2 C4 Yield: High B4->C4 C6 Purity: High B4->C6

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

For the selective and high-yield synthesis of this compound, the chlorination of 2-methyl-1-pentanol with thionyl chloride is the superior method. While the free-radical chlorination of 2-methylpentane utilizes a more economical starting material, the lack of selectivity and the difficulty in purifying the desired product from a complex mixture of isomers make it a less practical approach for obtaining a pure sample of this compound. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired purity, scale of the reaction, and economic considerations.

A Framework for Assessing the Cross-Reactivity of 1-Chloro-2-methylpentane and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cross-Reactivity of Small Molecules

Cross-reactivity is a phenomenon where an assay designed to detect a specific molecule also responds to other, structurally similar compounds. In the context of drug development and environmental monitoring, understanding the cross-reactivity of a target molecule is crucial for ensuring the specificity and accuracy of analytical methods. For small molecules like 1-Chloro-2-methylpentane, which belongs to the class of halogenated hydrocarbons, the potential for cross-reactivity with its isomers and other branched-chain chloroalkanes is a significant consideration in the development of immunoassays.

This guide proposes a comparative study of this compound against a panel of structurally related compounds. The objective is to hypothetically assess the specificity of a putative antibody raised against this compound and to quantify its cross-reactivity with other relevant chloroalkanes.

Potential Cross-Reactants and Rationale for Selection

The selection of compounds for a cross-reactivity panel is critical. For this compound, the most likely cross-reactants are its structural isomers and other chlorinated alkanes with similar carbon chain lengths and branching patterns. The following table details the compounds selected for this proposed study.

Compound NameStructureRationale for Inclusion
This compound CH₃CH₂CH₂CH(CH₃)CH₂ClTarget Analyte
2-ChlorohexaneCH₃CH₂CH₂CH₂CHClCH₃Positional isomer of chlorohexane.
3-ChlorohexaneCH₃CH₂CH₂CHClCH₂CH₃Positional isomer of chlorohexane.
1-ChlorohexaneCH₃(CH₂)₅ClStraight-chain isomer.
3-Chloro-3-methylpentaneCH₃CH₂C(Cl)(CH₃)CH₂CH₃Isomer with a tertiary chloride.
1-Chloro-4-methylpentane(CH₃)₂CHCH₂CH₂CH₂ClIsomer with branching at a different position.

Experimental Protocols

The assessment of cross-reactivity for small molecules like this compound necessitates the development of a specific antibody. This is typically achieved by conjugating the small molecule (hapten) to a larger carrier protein to elicit an immune response. Once a polyclonal or monoclonal antibody is generated, its specificity and cross-reactivity can be determined using various immunoassay formats.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive method for detecting small molecules. In this format, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.

Protocol:

  • Plate Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Blocking: The remaining protein-binding sites on the plate are blocked with a suitable blocking buffer to prevent non-specific binding.

  • Competition: A mixture of the anti-1-Chloro-2-methylpentane antibody and either the standard (this compound) or the test compound (potential cross-reactant) is added to the wells.

  • Incubation: The plate is incubated to allow the antibody to bind to either the coated antigen or the antigen in the solution.

  • Washing: The plate is washed to remove unbound antibodies and antigens.

  • Secondary Antibody: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added. The color development is inversely proportional to the concentration of the analyte in the sample.

  • Data Analysis: The optical density is measured, and the percentage of cross-reactivity is calculated using the following formula:

    % Cross-reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.[1][2] It is a powerful tool for characterizing the binding affinity and specificity of antibodies to small molecules.

Protocol:

  • Chip Preparation: A sensor chip is functionalized by immobilizing the anti-1-Chloro-2-methylpentane antibody onto the surface.

  • Analyte Injection: A solution containing either this compound or a potential cross-reactant is injected over the sensor surface.

  • Binding Measurement: The binding of the analyte to the immobilized antibody causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Dissociation: A buffer is flowed over the surface to measure the dissociation of the analyte from the antibody.

  • Regeneration: The sensor surface is regenerated to remove the bound analyte, allowing for subsequent injections.

  • Data Analysis: The binding kinetics (association and dissociation rates) are determined from the sensorgram. The affinity (KD) is calculated, and the cross-reactivity can be assessed by comparing the binding responses of the different compounds at the same concentration.

Data Presentation

The quantitative data from the cross-reactivity studies should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA
CompoundIC₅₀ (ng/mL)% Cross-Reactivity
This compound10100
2-Chlorohexane5020
3-Chlorohexane8012.5
1-Chlorohexane2005
3-Chloro-3-methylpentane5002
1-Chloro-4-methylpentane>1000<1
Table 2: Hypothetical Binding Affinity Data from Surface Plasmon Resonance (SPR)
CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
This compound1.5 x 10⁵2.0 x 10⁻³1.3 x 10⁻⁸
2-Chlorohexane8.0 x 10⁴5.0 x 10⁻³6.3 x 10⁻⁸
3-Chlorohexane5.0 x 10⁴8.0 x 10⁻³1.6 x 10⁻⁷
1-Chlorohexane1.0 x 10⁴1.5 x 10⁻²1.5 x 10⁻⁶
3-Chloro-3-methylpentane5.0 x 10³2.5 x 10⁻²5.0 x 10⁻⁶
1-Chloro-4-methylpentaneNot DetectableNot DetectableNot Determinable

Visualizations

Diagrams illustrating the experimental workflows and the relationships between the tested compounds are essential for a comprehensive understanding of the study.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection Coat Coat Plate with Antigen-BSA Conjugate Block Block Wells Coat->Block Mix Mix Antibody with Sample/Standard Add Add Mixture to Wells Mix->Add Incubate Incubate Add->Incubate Wash1 Wash Incubate->Wash1 Add_Secondary Add Enzyme-conjugated Secondary Antibody Wash1->Add_Secondary Wash2 Wash Add_Secondary->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Read Read Absorbance Add_Substrate->Read

Caption: Workflow for the proposed competitive ELISA.

SPR_Workflow cluster_chip_prep Sensor Chip Preparation cluster_binding_analysis Binding Analysis cluster_regeneration Regeneration Immobilize Immobilize Antibody on Sensor Chip Inject Inject Analyte (this compound or Analog) Immobilize->Inject Association Measure Association Inject->Association Dissociation Measure Dissociation Association->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate

Caption: Workflow for the proposed SPR analysis.

Caption: Structural relationships of the proposed cross-reactants.

References

Safety Operating Guide

Proper Disposal of 1-Chloro-2-methylpentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-chloro-2-methylpentane, a flammable liquid and irritant. Adherence to these procedures is critical for minimizing risks to personnel and the environment.

This compound is categorized as a halogenated organic compound.[1] Improper disposal can lead to environmental contamination and potential legal liabilities. Therefore, it is imperative that researchers, scientists, and drug development professionals strictly follow established protocols for its disposal.

Immediate Safety and Handling

Before handling this compound, ensure that all appropriate personal protective equipment (PPE) is worn, including nitrile gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2] In the event of a spill, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[2] Place the collected material in a designated, sealed container for disposal according to local regulations.[2][3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data for this compound.

PropertyValueSource
GHS Hazard Class Flammable liquid and vapor (Category 3), Skin irritation (Category 2), Serious eye irritation (Category 2)[4]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[5]
Waste Category Halogenated Organic Waste[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.

Step 1: Waste Identification and Segregation

This compound must be disposed of as hazardous waste.[5] As a chlorinated hydrocarbon, it falls under the category of halogenated organic waste.[1] It is crucial to segregate this waste stream from non-halogenated organic wastes, aqueous wastes, and solid wastes to prevent dangerous chemical reactions and to facilitate proper treatment and disposal by a licensed facility.[1]

Step 2: Waste Collection and Storage

  • Container: Use a designated, properly labeled, and chemically resistant container for collecting this compound waste. The container should have a secure, tight-fitting lid to prevent the release of flammable vapors.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department and local regulations.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition such as heat, sparks, or open flames.[2][5]

Step 3: Arrange for Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[3] Do not attempt to dispose of this chemical down the drain or in regular trash. Provide the waste disposal company with accurate information about the waste composition.

Step 4: Documentation

Maintain accurate records of the amount of this compound waste generated and the date of its disposal. This documentation is essential for regulatory compliance and for tracking chemical inventory.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Handling this compound (in fume hood with PPE) B Generate Waste A->B C Is waste container available and properly labeled? B->C D Obtain and label a new container C->D No E Segregate as Halogenated Organic Waste C->E Yes D->E F Store in designated Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for pickup by licensed disposal company G->H I Complete waste disposal documentation H->I J Properly Disposed I->J

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.